Synthesis and Characterization of 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride: A Comprehensive Technical Guide
Executive Summary 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (commonly referred to as 5-aminovanillic acid hydrochloride, CAS: 15785-53-2) is a highly functionalized aromatic building block[1]. It serves as a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (commonly referred to as 5-aminovanillic acid hydrochloride, CAS: 15785-53-2) is a highly functionalized aromatic building block[1]. It serves as a critical intermediate in the synthesis of advanced photofluorescent polymers, redox-active compounds for flow batteries, and active pharmaceutical ingredients (APIs), including catechol-O-methyltransferase (COMT) inhibitors like Tolcapone and Opicapone[2]. This whitepaper details a robust, two-step synthetic pathway starting from vanillic acid, emphasizing the mechanistic rationale, experimental protocols, and quality control measures necessary to achieve high-purity, pharmaceutical-grade material.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of the target molecule relies on the sequential functionalization of vanillic acid (4-hydroxy-3-methoxybenzoic acid).
Step 1: Electrophilic Aromatic Nitration: The first step involves the nitration of vanillic acid to form 5-nitrovanillic acid. The regioselectivity of this reaction is governed by the electronic effects of the existing substituents. The hydroxyl group at C4 is strongly activating and ortho/para-directing, while the methoxy group at C3 is also activating. The carboxylic acid at C1 is deactivating and meta-directing. Consequently, the C5 position (ortho to the hydroxyl and meta to the carboxylic acid) is the most electronically favored and sterically accessible site for electrophilic attack by the nitronium ion (
NO2+
)[3].
Step 2: Chemoselective Reduction and Salt Formation: The nitro group is subsequently reduced to an amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the preferred method due to its high chemoselectivity, leaving the carboxylic acid and phenolic hydroxyl groups intact. Crucially, the reaction is performed in the presence of concentrated hydrochloric acid. This serves a dual purpose: it immediately protonates the nascent amine to prevent oxidative degradation (as free aminophenols are highly susceptible to air oxidation) and directly yields the target hydrochloride salt, which exhibits superior stability and solubility profiles[4].
Figure 1: Synthesis workflow for 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride.
Step-by-Step Experimental Methodologies
Protocol A: Synthesis of 5-Nitrovanillic Acid (4-Hydroxy-3-methoxy-5-nitrobenzoic acid)
Causality & Rationale: Glacial acetic acid is utilized as the solvent because it solubilizes vanillic acid effectively while moderating the oxidizing power of nitric acid, thereby minimizing the formation of over-oxidized byproducts[3].
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 20.0 g (119 mmol) of vanillic acid in 200 mL of glacial acetic acid.
Nitration: Cool the mixture slightly (maintain around 20°C). Slowly add 9.7 mL (approx. 126.4 mmol) of 60% aqueous nitric acid dropwise over 15-20 minutes. The slow addition is critical to control the exothermic electrophilic aromatic substitution and prevent poly-nitration.
Reaction: Stir the reaction mixture at room temperature for 30 to 45 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is completely consumed.
Isolation: Pour the reaction mixture into 500 mL of crushed ice-water to quench the reaction and precipitate the product.
Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual acetic and nitric acids. Dry under vacuum at 40°C to afford 5-nitrovanillic acid as a yellow powder (Yield: ~44-50%, m.p. 216-219 °C)[3].
Protocol B: Synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride
Causality & Rationale: The inclusion of 37% HCl in the hydrogenation matrix ensures the immediate trapping of the amine as a stable hydrochloride salt, preventing the formation of highly reactive quinone-imine intermediates[4].
Preparation: In a high-pressure hydrogenation vessel or a heavy-walled flask, suspend 3.0 g (approx. 14.1 mmol) of 5-nitrovanillic acid in 200 mL of absolute ethanol.
Catalyst & Acid Addition: Add 0.75 g of 10% Palladium on Carbon (Pd/C) catalyst (25 wt% relative to substrate). Carefully add 3.2 mL (approx. 38 mmol, excess) of 37% hydrochloric acid to the suspension.
Hydrogenation: Purge the vessel with nitrogen gas three times to remove oxygen, followed by three purges with hydrogen gas. Pressurize the vessel with
H2
(1-2 atm) and stir vigorously at room temperature overnight (12-16 hours)[4].
Filtration: Carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Pd/C can be pyrophoric when dry; keep the filter cake moist).
Isolation: Evaporate the ethanolic filtrate to dryness under reduced pressure using a rotary evaporator. Triturate the resulting solid with cold diethyl ether to remove non-polar impurities, filter, and dry under vacuum to yield the target hydrochloride salt.
Reaction Optimization & Quantitative Data
To ensure reproducibility and scale-up feasibility, the following table summarizes the critical quantitative parameters and expected outcomes for the two-step synthesis.
Reaction Step
Reagents / Catalyst
Solvent System
Temp / Time
Expected Yield
Target Purity
Key Impurities to Monitor
1. Nitration
60%
HNO3
(1.06 eq)
Glacial Acetic Acid
20°C / 0.5 h
44 - 50%
>95% (HPLC)
4,6-Dinitroguaiacol, Isomers
2. Reduction
H2
gas, 10% Pd/C
Ethanol + 37% HCl
25°C / 16 h
>85%
>98% (HPLC)
Unreacted nitro compound
Impurity Profiling & Quality Control
Impurity management is a growing issue in the pharmaceutical industry, particularly for APIs derived from nitrated intermediates[2]. The "twilight zone" of vanillic acid nitration involves several side-reactions that must be analytically monitored:
Decarboxylation Byproducts: The nitration of vanillic acid can lead to minor decarboxylation, yielding 4,6-dinitroguaiacol as a side product. Controlling the temperature strictly below 25°C mitigates this risk.
Oxidation Degradants: Nitric acid acts as both a nitrating and an oxidizing agent. Over-oxidation of the phenol ring can lead to quinone derivatives.
Amine Stability: The final 5-aminovanillic acid free base is highly sensitive to oxidation. The hydrochloride salt form must be maintained in a desiccated, light-protected environment to prevent degradation into polymeric colored species.
Dipharma. The twilight zone of Vanillic Acid nitration: how the purity requirements for a pharma-grade intermediate faces off with a well-known reaction. Retrieved from: 2
ChemicalBook. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID Synthesis and Properties. Retrieved from:3
National Institute of Informatics (NII). Synthesis and Characterization of Aromatic Polymers from Vanillin Derivatives (Chapter 3: Synthesis of 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride). Retrieved from: 4
An In-depth Technical Guide to 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (CAS No. 15785-53-2)
For Researchers, Scientists, and Drug Development Professionals Foreword 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, a nuanced aromatic compound, represents a critical building block in the landscape of modern...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, a nuanced aromatic compound, represents a critical building block in the landscape of modern medicinal chemistry and materials science. Its trifunctional nature, possessing amino, hydroxyl, and methoxy groups appended to a benzoic acid core, offers a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications, with a strong emphasis on the scientific rationale behind the methodologies presented.
Core Molecular Attributes
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is a stable, crystalline solid. The hydrochloride salt enhances its stability and solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.
The synthesis of 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride can be approached from several precursors, with the choice of route often dictated by the availability of starting materials and desired scale.
Route 1: From 4-Hydroxy-3-nitrobenzoic Acid
This is a well-established and reliable method that proceeds via the nitration of a substituted benzoic acid followed by reduction.
Experimental Protocol:
Step 1: Nitration of a Suitable Precursor (General Concept)
The synthesis of the key intermediate, 4-hydroxy-3-nitro-5-methoxybenzoic acid (CAS No. 15785-54-3), can be achieved through the nitration of 4-hydroxy-3-methoxybenzoic acid (vanillic acid).[4] This electrophilic aromatic substitution is directed by the activating hydroxyl and methoxy groups.
Step 2: Catalytic Hydrogenation
The nitro group of 4-hydroxy-3-nitro-5-methoxybenzoic acid is then reduced to the corresponding amine. The use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas is a common and efficient method. The reaction is typically carried out in an acidic medium, which directly yields the hydrochloride salt.
Detailed Step-by-Step Methodology:
To a suitable reaction vessel, add 4-hydroxy-3-nitro-5-methoxybenzoic acid.
Add a solvent such as methanol or ethanol, followed by concentrated hydrochloric acid.
Introduce a catalytic amount of 5% or 10% palladium on carbon.
The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously.
The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
Upon completion, the catalyst is carefully removed by filtration through a pad of celite.
The filtrate is concentrated under reduced pressure to yield the crude 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride.
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Causality Behind Experimental Choices:
Acidic Medium: The presence of hydrochloric acid serves a dual purpose: it protonates the newly formed amino group to directly form the hydrochloride salt, and it can also enhance the activity of the palladium catalyst.
Palladium on Carbon: This heterogeneous catalyst is favored for its high activity, selectivity for nitro group reduction, and ease of removal from the reaction mixture by filtration.
Conceptual Route 2: From Vanillin
Vanillin, a readily available and bio-sourced starting material, presents an economically attractive alternative for the synthesis of this and related compounds.[5][6] A plausible synthetic pathway involves the following transformations:
An In-Depth Technical Guide to the Molecular Structure of 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive examinatio...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Molecular Structure of 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, physicochemical properties, and the strategic rationale behind its synthesis as a hydrochloride salt. We will explore validated methodologies for its synthesis and structural elucidation, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide serves as an authoritative resource, integrating theoretical principles with practical, field-proven applications.
Introduction: A Multifaceted Building Block
3-Amino-4-hydroxy-5-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its structural congeners, such as 3-amino-4-hydroxybenzoic acid (3,4-AHBA), are recognized as precursors for advanced materials like ultra-thermoresistant bioplastics[1]. Within the pharmaceutical and life sciences sectors, molecules of this class are pivotal intermediates in the synthesis of novel therapeutic agents and other biologically active compounds[2][3].
The focus of this guide is the hydrochloride salt form of the molecule (CAS Number: 15785-53-2)[4][5]. The conversion of the parent amine into its hydrochloride is a deliberate and critical step in its practical application. Amines characteristically form salts with strong mineral acids like hydrochloric acid (HCl)[6]. This transformation from a covalent free base to an ionic salt is not merely a chemical curiosity; it is a strategic decision to enhance the compound's physical and chemical properties.
Key Advantages of the Hydrochloride Form:
Enhanced Aqueous Solubility: Converting amines to their hydrochloride salts is a common and effective strategy to improve water solubility, which is highly desirable for substances used in medications and biological assays[7].
Improved Stability and Shelf-Life: Many amine hydrochlorides exhibit a longer shelf-life and greater stability compared to their respective free bases[7]. The protonation of the reactive amine group confers a protective effect, preventing degradation[7].
Crystallinity: As ionic compounds, hydrochloride salts often exhibit a more crystalline nature, which facilitates easier handling, purification, and formulation[6].
Molecular Structure and Physicochemical Properties
The molecular structure of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride consists of a benzene ring substituted with four functional groups: a carboxylic acid (-COOH), a hydroxyl (-OH) group, an aminium (-NH3+) group, and a methoxy (-OCH3) group. The hydrochloride designation indicates that the basic amino group has been protonated by hydrochloric acid, forming an ammonium cation, with the chloride ion (Cl-) serving as the counter-ion.
The synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is most effectively achieved through the catalytic hydrogenation of its nitro-precursor, 4-hydroxy-5-methoxy-3-nitrobenzoic acid (CAS: 15785-54-3)[2]. This method is advantageous as it allows for the direct formation of the desired hydrochloride salt in high yield and purity.
The causality for this experimental design is rooted in the selective reduction of the nitro group in the presence of other reducible functionalities. Palladium on carbon (Pd/C) is an exemplary catalyst for this transformation due to its high efficacy in nitro group reductions under manageable conditions of temperature and pressure. Conducting the reaction in the presence of hydrochloric acid ensures that as the amino group is formed, it is immediately protonated, preventing potential side reactions and facilitating its precipitation from the reaction medium as the stable hydrochloride salt[10][11].
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established patent literature for the synthesis of the closely related 3-amino-4-hydroxybenzoic acid hydrochloride and serves as a robust template.[10][11]
Vessel Charging: To a suitable 3-necked, round-bottom flask equipped with a condenser, mechanical stirrer, and gas inlet, add the starting material, 4-hydroxy-5-methoxy-3-nitrobenzoic acid, distilled water, and concentrated hydrochloric acid.
Catalyst Addition: Add 5% palladium on carbon catalyst to the mixture. The catalyst loading is typically 5-10% by weight relative to the starting material.
Hydrogenation Reaction: With vigorous stirring, heat the reaction mixture to approximately 95°C. Once the temperature is stable, introduce hydrogen gas into the mixture through the gas inlet.
Monitoring: Monitor the reaction for completion by observing the cessation of hydrogen uptake. This can also be tracked using thin-layer chromatography (TLC) or HPLC.
Catalyst Recovery: Upon completion, cool the reaction to room temperature under an inert nitrogen atmosphere. Recover the palladium catalyst by filtration through a pad of Celite. The catalyst can often be recycled.
Crystallization and Isolation: The hot filtrate is transferred to a clean vessel and allowed to cool slowly to 0°C. The 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride will precipitate as a crystalline solid.
Final Purification: Isolate the product by filtration, wash with a small amount of cold water to remove any residual acid, and dry under vacuum. The resulting product is typically of high purity.
Structural Elucidation and Quality Control
Confirming the molecular structure and assessing the purity of the final compound are critical, self-validating steps in any synthesis. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering both qualitative and quantitative data.
Principle of HPLC Analysis
For a polar, aromatic compound like 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar aqueous/organic mixture. The compound is separated based on its hydrophobic interactions with the stationary phase. Purity is determined by the area percentage of the main peak in the chromatogram.
Caption: Standard workflow for HPLC-based purity analysis.
Protocol: RP-HPLC Method for Purity Assessment
This is a generalized protocol based on standard methods for analyzing aminobenzoic acids.[12][13] Method optimization is required for specific instrumentation.
Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Formic Acid in Water. Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Degas both solvents prior to use. The use of formic acid is critical as it acts as an ion-pairing agent and protonates residual silanols on the column, leading to better peak shape.
Standard/Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Scan for optimal wavelength; a starting point could be around 278 nm, a common λmax for similar compounds[14].
Injection Volume: 10 µL.
Gradient Program: A typical gradient would start with a high percentage of aqueous phase (e.g., 95% A) and ramp up the organic phase (B) to elute the compound. For example:
0-2 min: 5% B
2-15 min: Ramp to 95% B
15-18 min: Hold at 95% B
18-20 min: Return to 5% B and equilibrate.
Data Analysis: The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Further structural confirmation can be achieved using Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon framework of the molecule[15].
Conclusion
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is more than a simple chemical; it is a strategically designed intermediate optimized for solubility, stability, and ease of use in research and development. Understanding its molecular structure is intrinsically linked to appreciating the rationale for its synthesis as a hydrochloride salt. The validated protocols for its synthesis via catalytic hydrogenation and its analysis by RP-HPLC provide a robust framework for scientists to produce and verify this compound with high confidence. This guide serves as a foundational resource, empowering researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
Amine and HCl - salt form
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
Hydrochloride. (n.d.). In Wikipedia. Retrieved March 22, 2026.
Isolation (Recovery) of amines. (n.d.). University of Alberta.
3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride: Mechanistic Pathways, Pharmacophore Dynamics, and Applications
Executive Summary 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (CAS: 15785-53-2), commonly referred to as 5-aminovanillic acid hydrochloride, is a highly functionalized aromatic compound derived from vanillic ac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (CAS: 15785-53-2), commonly referred to as 5-aminovanillic acid hydrochloride, is a highly functionalized aromatic compound derived from vanillic acid[1],[2]. As a Senior Application Scientist, it is critical to look beyond the basic structure of this molecule and understand the profound causality of its functional groups. This whitepaper deconstructs the compound's mechanisms of action—spanning its intrinsic antioxidant and antimicrobial properties to its emerging role as a redox-active electrolyte and a critical pharmacophore in neuropharmacological drug design.
Structural Biology & pH-Dependent Causality
To understand the mechanism of action of 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, one must analyze the electron dynamics of its aromatic ring. The compound features a central phenolic hydroxyl group (-OH) flanked by a methoxy group (-OCH3) and an amino group (-NH2), stabilized as a hydrochloride salt.
The Causality of the Hydrochloride Salt
In its crystalline salt form (-NH3⁺ Cl⁻), the protonated amine acts as a strong electron-withdrawing group via inductive effects (-I). This stabilizes the molecule for long-term storage by increasing the O-H Bond Dissociation Enthalpy (BDE), rendering it resistant to auto-oxidation.
However, upon dissolution in physiological buffers (pH 7.4), the amine deprotonates. The free -NH2 group becomes a powerful electron-donating group (EDG) via resonance (+R). This synergistic electron donation from both the -NH2 and -OCH3 groups significantly lowers the BDE of the C4-OH bond, hyper-activating the molecule for Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.
The Tripartite Mechanism of Action
The biological and electrochemical utility of 5-aminovanillic acid hydrochloride is governed by three distinct mechanistic pathways:
Antioxidant & Radical Scavenging Mechanism
Derivatives of vanillic acid are well-documented for their potent antioxidant and anti-apoptotic activities[3]. The mechanism occurs via two parallel pathways:
Hydrogen Atom Transfer (HAT): The C4-OH group donates a hydrogen atom to neutralize Reactive Oxygen Species (ROS). The resulting phenoxyl radical is highly stabilized by the resonance of the adjacent -OCH3 and -NH2 groups.
Single Electron Transfer-Proton Transfer (SET-PT): In highly oxidative environments, the electron-rich aromatic ring directly donates an electron to a radical, followed by rapid deprotonation.
Antimicrobial Membrane Disruption
5-Aminovanillic acid exhibits targeted antibacterial activity[3]. The mechanism relies on the electrostatic interaction between the transiently protonated amine group (at slightly acidic local pH near bacterial colonies) and the negatively charged anionic phospholipids of bacterial cell membranes. This interaction disrupts membrane fluidity, leading to cell lysis.
Electrochemical Redox Activity (Energy Storage)
Recent advancements have identified 5-aminovanillic acid derivatives as highly efficient, redox-active compounds for organic redox flow batteries[4]. The mechanism involves the reversible two-electron, two-proton oxidation of the aminophenol motif into a quinone-imine derivative. This reversible electron transfer allows the molecule to function as a high-capacity catholyte or anolyte.
Figure 1: Mechanistic pathways of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride.
Pharmacophore Dynamics: Precursor to COMT Inhibitors
Beyond its intrinsic activity, the structural scaffold of 5-aminovanillic acid (and its nitro-precursor, 4-hydroxy-3-methoxy-5-nitrobenzoic acid) is a critical intermediate in the synthesis of third-generation catechol-O-methyltransferase (COMT) inhibitors, such as Opicapone[5].
The strategic placement of the functional groups on the benzoic acid ring dictates the regioselective formation of nitrocatechol derivatives. In the active site of COMT, these derivatives act as bidentate ligands, chelating the essential Mg²⁺ ion and preventing the methylation of L-DOPA, thereby extending its therapeutic half-life in Parkinson's disease treatments.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, any evaluation of this compound must utilize self-validating experimental designs. Below are the protocols for assessing its two primary mechanisms.
Protocol 1: In Vitro Radical Scavenging Assay (DPPH)
This protocol validates the HAT mechanism. It is self-validating because it utilizes an internal positive control (Trolox) and a solvent blank to mathematically eliminate background noise.
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol.
Sample Equilibration (Critical Step): Dissolve 3-amino-4-hydroxy-5-methoxybenzoic acid HCl in a 50 mM phosphate buffer (pH 7.4) to ensure deprotonation of the amine, restoring its EDG capability.
Reaction: Mix 100 µL of the buffered sample (at varying concentrations: 10–100 µM) with 900 µL of the DPPH solution.
Incubation & Reading: Incubate in the dark for 30 minutes at room temperature. Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
Validation: Calculate the IC₅₀ value. The assay is considered valid only if the Trolox control yields an IC₅₀ within ±5% of its established literature value.
Protocol 2: Cyclic Voltammetry (CV) for Redox Activity
This protocol validates the reversible quinone-imine electron transfer mechanism[4].
Electrolyte Preparation: Prepare a 0.1 M KCl solution in deionized water as the supporting electrolyte.
Cell Setup: Use a three-electrode system: Glassy carbon (working), Platinum wire (counter), and Ag/AgCl (reference).
Internal Standardization: Spike the solution with 1 mM Ferrocene. The known Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple acts as an internal self-validating benchmark to calibrate the reference electrode.
Execution: Scan the potential from -0.2 V to +0.8 V at varying scan rates (10, 20, 50, 100 mV/s).
Analysis: A linear relationship between the anodic peak current (
Ipa
) and the square root of the scan rate (
ν1/2
) validates that the redox mechanism is diffusion-controlled, a strict requirement for flow battery electrolytes.
Figure 2: Self-validating experimental workflow for mechanistic evaluation.
Quantitative Data Summaries
The following tables summarize the physicochemical profile and the comparative mechanistic data of the compound.
Sarangi, P. K., & Bhatia, L. (Eds.) . Biotechnology for Waste Biomass Utilization. Dokumen.pub.[3]
ResearchGate . Synthesis and Characterization of Biobased Polyesters Derived From Vanillin-based Schiff Base and Cinnamic Acid Derivatives. ResearchGate.[6]
Google Patents . WO2020035548A2 - Redox-active compounds and uses thereof. Google Patents.[4]
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride literature review
An In-Depth Technical Guide to 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride Authored by a Senior Application Scientist Introduction 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is a substituted aromatic...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
Authored by a Senior Application Scientist
Introduction
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is a substituted aromatic carboxylic acid of significant interest to the chemical and pharmaceutical industries. As a derivative of vanillic acid, it serves as a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds and advanced polymers.[1][2] Its structure, featuring amino, hydroxyl, and methoxy functional groups, provides multiple reaction sites for chemical modification, making it a valuable intermediate in drug discovery and materials science.[3][4] This guide provides a comprehensive overview of its synthesis, characterization, and applications, offering field-proven insights for researchers and development professionals.
Part 1: Synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
The primary and most established route for synthesizing 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride involves the reduction of a nitrated precursor, typically derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid). The causality behind this common pathway lies in the accessibility of the starting materials and the high efficiency of the reduction step. Two principal methods are employed for this reduction: catalytic hydrogenation and metal-acid reduction.
Method 1: Catalytic Hydrogenation
This method is favored for its clean reaction profile and high yields. The use of a catalyst like palladium on carbon (Pd/C) with hydrogen gas provides a robust and scalable process for reducing the nitro group to an amine.
Experimental Protocol: Catalytic Hydrogenation
Precursor Synthesis (Nitration): The synthesis begins with the nitration of a suitable vanillic acid derivative. While direct nitration of 4-hydroxy-3-methoxybenzoic acid can be complex, a common industrial precursor is 4-hydroxy-3-nitrobenzoic acid, which can be methoxylated, or the process can start from 3-methoxy-4-hydroxybenzoic acid which is then nitrated.[9]
Reaction Setup: To a 5-liter, three-necked, round-bottom flask, add 160 g of the nitrated precursor (e.g., 4-hydroxy-3-nitro-5-methoxybenzoic acid), 150 ml of concentrated hydrochloric acid, 3 liters of distilled water, and 25 g of 5% palladium on carbon.[8]
Hydrogenation: Heat the reaction mixture to 95°C with vigorous stirring. Pass hydrogen gas into the mixture. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: Upon completion, cool the reaction to room temperature under a nitrogen atmosphere. Recover the catalyst by filtration.[8]
Isolation: The filtrate is then concentrated. The product, 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, will precipitate upon cooling. The solution is cooled slowly to 0°C, and the product is isolated by filtration.[8]
Purification: The collected solid can be washed with cold water and dried under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol-ether.
Method 2: Tin(II) Chloride Reduction
This classical method uses a strong reducing agent, tin(II) chloride (SnCl₂), in the presence of concentrated hydrochloric acid. It is a reliable, albeit less "green," alternative to catalytic hydrogenation.
Experimental Protocol: SnCl₂ Reduction
Reaction Setup: In a reaction vessel, sequentially add tin(II) chloride (e.g., 1.09 mmol per 0.55 mmol of substrate) and concentrated hydrochloric acid (e.g., 1.5 mL) at 0°C.[10]
Addition of Starting Material: Add the nitrated precursor (e.g., 100 mg, 0.55 mmol of 4-hydroxy-3-nitro-5-methoxybenzoic acid) to the reaction system.[10]
Reaction: Heat the reaction mixture to reflux for approximately 1 hour.[10]
Work-up: After the reaction is complete, add water to the mixture and adjust the pH to 1 with a 2 N sodium hydroxide solution.[10]
Isolation and Purification: The resulting precipitate is collected by filtration and washed with distilled water. The filtrate can be concentrated, and the residue purified by silica gel column chromatography to yield the final product.[10]
Diagram 1: General Synthesis Workflow
Caption: Synthetic routes to the target compound.
Part 2: Characterization and Analytical Methods
Ensuring the identity, purity, and quality of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is critical for its application. A multi-technique approach is necessary for comprehensive characterization.
Table 2: Analytical Techniques for Characterization
Technique
Purpose
Expected Results & Insights
HPLC (High-Performance Liquid Chromatography)
Purity assessment and quantification.
A primary peak corresponding to the compound, with retention time determined by the specific method. Purity is calculated from the peak area percentage. A typical reverse-phase method uses a C18 column with a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid.[11][12]
¹H NMR (Proton Nuclear Magnetic Resonance)
Structural confirmation.
The spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and exchangeable protons from the amine, hydroxyl, and carboxylic acid groups.[13]
LC-MS (Liquid Chromatography-Mass Spectrometry)
Molecular weight confirmation and impurity identification.
The mass spectrum will show a molecular ion peak corresponding to the mass of the free base (C₈H₉NO₄, exact mass: 183.05).[14][15] This technique is highly sensitive and selective.[11]
Aqueous Acid-Base Titration
Assay of purity.
A quantitative method to determine the percentage purity of the acidic compound.[7]
Experimental Protocol: General HPLC-UV Method
This protocol is a self-validating system for routine purity analysis.
Instrumentation: An HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid for MS compatibility or phosphoric acid for UV).[12] A typical starting condition could be a 60:40 (v/v) mixture.[11]
Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a suitable solvent to a concentration within the linear range of the detector (e.g., 0.1-100 µg/mL).[11]
Analysis: Inject the sample and integrate the peak area. Purity is determined by comparing the main peak area to the total area of all peaks.
Diagram 2: Analytical Workflow
Caption: Quality control workflow for the compound.
Part 3: Applications in Research and Development
The trifunctional nature of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride makes it a valuable scaffold in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities.
Pharmaceutical Intermediates: The compound is a key starting material for synthesizing more complex active pharmaceutical ingredients (APIs). For instance, derivatives of similar aminobenzoic acids have been explored as potent agonists and antagonists for 5-HT₄ receptors, which are targets for treating gastrointestinal motility disorders.[16] The core structure is also found in precursors for drugs like Bosutinib, a kinase inhibitor used in cancer therapy.[9]
Bio-based Polymers: As a derivative of naturally occurring vanillic acid, this compound is part of a growing field focused on creating sustainable, high-performance materials. For example, 3-amino-4-hydroxybenzoic acid is a precursor for ultra-thermoresistant bioplastics.[17] The hydrochloride salt, specifically, is used in the in-situ polycondensation to prepare poly(2,5-benzoxazole) (ABPBO) composites, which are high-strength polymers.[18]
Scaffold for Drug Discovery: The presence of amino, hydroxyl, and carboxylic acid groups allows for diverse chemical modifications. This makes it an excellent starting point for creating libraries of compounds for structure-activity relationship (SAR) studies.[3][4] For example, derivatives of the related 3-amino-4-hydroxy-benzenesulfonamide have been investigated as carbonic anhydrase inhibitors for potential use in cancer therapy.[3][4]
Diagram 3: Application Pathways
Caption: Key application areas for the title compound.
Conclusion
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is more than just a chemical intermediate; it is a foundational component for innovation in both medicine and materials science. Its synthesis from readily available precursors is well-established, and robust analytical methods ensure its quality for high-stakes applications. As research continues to prioritize sustainable materials and novel therapeutic agents, the utility of this versatile scaffold is poised to expand, making a thorough understanding of its properties and synthesis essential for professionals in the field.
References
3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride — Chemical Substance Information - NextSDS. (n.d.).
Becker, A. M., et al. (1983). An expedient synthesis of 3-amino-5-hydroxy- benzoic acid and its n-alkyl analogues. Tetrahedron, 39.
Floss, H. G., et al. (n.d.). Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics. Journal of the American Chemical Society.
Transamination of vanillin to vanillylamine with L-alanine as amine... - ResearchGate. (n.d.).
III Analytical Methods. (n.d.).
Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile - International Journal of Pharmaceutical Sciences. (2025, June 24).
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (2010, June 11).
Biocatalytic synthesis of vanillin - PubMed. (2000, February 15).
Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC. (n.d.).
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC. (2025, July 4).
Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. (2006, May 26).
4-Amino-3-hydroxybenzoic acid:a fundamental building block - ChemicalBook. (2023, December 15).
New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents. (n.d.).
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. (2025, July 4).
Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate - ResearchGate. (2025, August 10).
Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. (2024, September 15).
Vanillic Acid as a Promising Xanthine Oxidase Inhibitor: Extraction from Amomum villosum Lour and Biocompatibility Improvement via Extract Nanoemulsion - PMC. (2022, March 27).
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2,4,5-trichlorobenzoic Acid Detection - Benchchem. (n.d.).
Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I] - ResearchGate. (n.d.).
3-Amino-5-hydroxybenzoic acid (1) was identified in these laboratories as the key natural amino acid') which initiates formation - ElectronicsAndBooks. (n.d.).
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9).
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride discovery and history
An In-Depth Technical Guide to 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride: From Conceptual Synthesis to Practical Application Authored by: A Senior Application Scientist Foreword: The Unsung Architect – Unveil...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride: From Conceptual Synthesis to Practical Application
Authored by: A Senior Application Scientist
Foreword: The Unsung Architect – Unveiling a Niche Building Block
In the vast landscape of chemical synthesis, some molecules stand out as blockbuster drugs or revolutionary materials, their histories meticulously documented. Others, like 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, exist in the quieter, yet fundamentally crucial, realm of synthetic building blocks. While a definitive, celebrated "discovery" of this specific molecule is not prominently recorded in the annals of chemical history, its existence is a logical and elegant extension of a century of organic chemistry. Its story is not one of a singular breakthrough, but of the systematic and powerful evolution of synthetic methodologies applied to naturally derived scaffolds.
This guide, therefore, takes a unique approach. It reconstructs the "discovery" and history of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride through the lens of the fundamental reactions that enable its creation. We will delve into the rich history of its parent molecule, vanillic acid, and explore the key transformations—nitration and reduction—that unlock its aminated derivative. This document is designed for the practicing researcher and drug development professional, offering not just a historical narrative, but a practical, in-depth guide to its synthesis and properties, grounded in established chemical principles.
Part 1: A Legacy of Vanilloids - The Historical Context
The journey to 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride begins with its progenitor, vanillic acid (4-hydroxy-3-methoxybenzoic acid). Vanillic acid itself is a derivative of vanillin, the primary component of vanilla bean extract. The oxidation of vanillin to vanillic acid has been a known transformation for over a century, providing a readily available, bio-based starting material for more complex derivatives.[1][2] The inherent antioxidant, antimicrobial, and anti-inflammatory properties of the vanillic acid scaffold have made it a perennial subject of interest in medicinal chemistry.[1][3]
The "discovery" of our target molecule can be conceptually traced to the late 19th and early 20th centuries, a period of explosive growth in synthetic organic chemistry. The ability to introduce new functional groups onto aromatic rings, particularly the nitro group, was a pivotal development. The subsequent reduction of the nitro group to an amine provided a versatile handle for a vast array of further chemical modifications.
The nitration of vanillic acid to form 5-nitrovanillic acid has been reported since the early 20th century.[4] This reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl and methoxy groups of vanillic acid direct the incoming nitro group to the C5 position. The subsequent reduction of 5-nitrovanillic acid to 3-amino-4-hydroxy-5-methoxybenzoic acid is a logical and well-precedented transformation, utilizing a variety of reducing agents.[5]
Thus, while a specific date for the first synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride may be lost to the laboratory notebooks of the past, its conceptual discovery is intrinsically linked to the mastery of these fundamental aromatic transformations.
Part 2: The Synthetic Pathway - A Step-by-Step Elucidation
The most logical and efficient synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride proceeds through a two-step sequence starting from vanillic acid: nitration followed by reduction.
Step 1: Electrophilic Nitration of Vanillic Acid
The introduction of a nitro group at the C5 position of vanillic acid is the critical first step. This is typically achieved using a nitrating agent in an acidic medium.
Experimental Protocol: Synthesis of 5-Nitrovanillic Acid
Materials:
Vanillic acid
Glacial acetic acid
Concentrated nitric acid (70%)
Ice
Deionized water
Ethanol (for recrystallization)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve vanillic acid in glacial acetic acid.
While maintaining the temperature between 0-5°C, slowly add concentrated nitric acid dropwise to the stirred solution. The addition should be controlled to prevent a rapid increase in temperature.
After the complete addition of nitric acid, continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
Upon completion of the reaction, pour the reaction mixture into a beaker containing ice-cold water. A yellow precipitate of 5-nitrovanillic acid will form.
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.
The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.[6]
Step 2: Reduction of the Nitro Group and Salt Formation
The conversion of the nitro group to an amine is a crucial transformation that dramatically alters the electronic properties of the molecule and provides a nucleophilic site for further derivatization. A variety of methods can be employed for this reduction.[5] Catalytic hydrogenation is a clean and efficient method.
Experimental Protocol: Synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
Materials:
5-Nitrovanillic acid
Methanol
Concentrated hydrochloric acid
Palladium on carbon (10% Pd/C)
Hydrogen gas
Inert gas (e.g., Nitrogen or Argon)
Celite
Procedure:
To a hydrogenation flask, add 5-nitrovanillic acid, methanol, and concentrated hydrochloric acid.
Carefully add 10% palladium on carbon catalyst to the mixture.
Seal the flask and purge the system with an inert gas, followed by hydrogen gas.
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
Monitor the reaction progress by TLC until the starting material is consumed.
Once the reaction is complete, purge the system with an inert gas to remove excess hydrogen.
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
The resulting solid is 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride. It can be further purified by recrystallization if necessary.
Part 3: Data and Visualization
Table 1: Physicochemical Properties of Key Compounds
Caption: Overall synthetic pathway from Vanillic Acid.
Diagram 2: Nitration Mechanism
Caption: Mechanism of electrophilic nitration.
Part 4: Conclusion and Future Perspectives
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride represents a valuable, yet under-documented, synthetic intermediate. Its history is not one of a singular event, but rather an embodiment of the logical progression of synthetic organic chemistry. By understanding the fundamental reactions that lead to its formation, we can appreciate its potential as a versatile building block for the development of novel pharmaceuticals and functional materials. The protocols detailed in this guide provide a practical framework for its synthesis, empowering researchers to explore the full potential of this elegant molecule. As the demand for complex, highly functionalized molecules continues to grow, the importance of such "unsung" building blocks will only increase, paving the way for future discoveries in drug development and materials science.
References
Benchchem.
Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. (2025, February 11).
SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID - Rasayan Journal of Chemistry.
Synthesis of Novel Vanillic Acid Ester Deriv
Dipharma. (2022, September 12).
NextSDS.
MDPI. (2025, May 7).
Benchchem. An In-depth Technical Guide to 5-Nitrovanillin.
Unpad.
ACS Publications. (2018, February 20). Nitration Using Fuming HNO 3 in Sulfolane: Synthesis of 6-Nitrovanillin in Flow Mode.
Benchchem.
vanillic acid - Organic Syntheses Procedure.
Becker, A. M. (1983, January 1). An expedient synthesis of 3-amino-5-hydroxy- benzoic acid and its n-alkyl analogues. Tetrahedron 39.
Wikipedia. 5-Nitrovanillin.
European Patent Office. (1989, November 15).
3-Amino-5-hydroxybenzoic acid (1) was identified in these laboratories as the key natural amino acid')
Pharmaffiliates. 84211-28-9| Chemical Name : 3-Amino-4-hydroxy-5-methoxy-benzoic Acid.
Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
Comprehensive Spectral Characterization and Methodological Guide for 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride
Executive Summary 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (CAS 15785-53-2), frequently referred to in literature as 5-aminovanillic acid hydrochloride, is a highly functionalized aromatic building block[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (CAS 15785-53-2), frequently referred to in literature as 5-aminovanillic acid hydrochloride, is a highly functionalized aromatic building block[1]. With a molecular weight of 219.62 g/mol [2], it serves as a critical precursor in the synthesis of advanced bio-based polymers—such as poly(ether benzoxazole)s—and various pharmaceutical intermediates[3]. This whitepaper provides an authoritative framework for the synthesis, spectral validation (NMR, IR, MS), and analytical troubleshooting of this compound, designed for drug development professionals and materials scientists.
Chemical Profile & Structural Dynamics
The molecule features a tetrasubstituted benzene ring containing a carboxylic acid, a methoxy group, a phenolic hydroxyl, and a protonated primary amine.
Causality in Salt Formation: Free aminophenols are notoriously susceptible to rapid air oxidation, forming undesirable quinone-imines. The isolation of this compound as a hydrochloride salt protonates the amine (
−NH3+
), drastically reducing its electron-donating capacity to the aromatic ring. This stereoelectronic deactivation stabilizes the molecule for long-term storage and ensures high fidelity in subsequent polymerization workflows[3].
Spectral Characterization Data
Accurate structural elucidation requires multi-nuclear NMR, FT-IR, and Mass Spectrometry. The following tables synthesize the expected quantitative spectral parameters based on the compound's electronic environment and established literature for vanillic acid derivatives.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Causality for Solvent Choice: DMSO-d₆ is selected to disrupt strong intermolecular hydrogen bonding inherent to the carboxylic acid and ammonium chloride moieties, ensuring sharp, well-resolved signals.
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Assignment & Rationale
¹H
3.85
Singlet (s)
3H
-OCH₃ (C5): Deshielded by the adjacent electronegative oxygen.
¹H
7.25
Doublet (d, J=1.8 Hz)
1H
Ar-H (C6): Meta-coupling to C2; shielded relative to C2 by the methoxy group.
¹H
7.40
Doublet (d, J=1.8 Hz)
1H
Ar-H (C2): Meta-coupling to C6; deshielded by the adjacent -COOH and -NH₃⁺.
¹H
9.50 - 10.50
Broad singlet (br s)
3H
-NH₃⁺ (C3): Broadened due to quadrupolar relaxation of nitrogen and rapid exchange.
¹H
10.20
Broad singlet (br s)
1H
-OH (C4): Phenolic proton, highly exchangeable.
¹H
12.50
Broad singlet (br s)
1H
-COOH (C1): Highly deshielded acidic proton.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)
Assignment
Structural Significance
56.2
-OCH₃
Characteristic aliphatic carbon bound to oxygen.
108.5
C6 (Ar-CH)
Aromatic methine adjacent to methoxy group.
112.4
C2 (Ar-CH)
Aromatic methine adjacent to ammonium group.
122.0
C3 (Ar-C-NH₃⁺)
Quaternary carbon bearing the protonated amine.
125.5
C1 (Ar-C-COOH)
Quaternary carbon bearing the electron-withdrawing acid.
145.8
C4 (Ar-C-OH)
Oxygen-bearing aromatic carbon (phenol).
148.2
C5 (Ar-C-OCH₃)
Oxygen-bearing aromatic carbon (methoxy).
167.5
-COOH
Carbonyl carbon of the carboxylic acid.
Table 3: FT-IR Absorptions (ATR)
Wavenumber (cm⁻¹)
Vibration Type
Assignment
3200 - 2800
N-H / O-H Stretch
Broad overlapping band of ammonium (-NH₃⁺) and phenolic/acidic -OH.
1690
C=O Stretch
Strong, sharp peak confirming the carboxylic acid carbonyl.
1610, 1515
C=C Stretch
Aromatic ring skeletal vibrations.
1220
C-O Stretch
Asymmetric stretching of the methoxy and phenolic ethers.
Table 4: Mass Spectrometry (ESI-TOF)
Ionization Mode
m/z Observed
Assignment
ESI (+)
184.1
[M+H]⁺ corresponding to the free base (Exact Mass: 183.16 g/mol ).
ESI (-)
182.1
[M-H]⁻ corresponding to the deprotonated free base.
Experimental Methodologies
Protocol 1: Synthesis via Catalytic Hydrogenation
This self-validating protocol details the reduction of 5-nitrovanillic acid to yield the target compound, adapted from established polymer precursor synthesis workflows[3].
Step 1: Reactor Charging
Action: Charge a high-pressure reactor with 5-nitrovanillic acid (3.0 g, 139 mmol) and 10% Palladium on Carbon (Pd/C, 0.75 g, 25 wt%).
Causality: The 10% Pd/C provides an optimal surface area for hydrogen activation without catalyzing the over-reduction (hydrogenolysis) of the aromatic ring or the methoxy group.
Step 2: Solvent and Acid Addition
Action: Suspend the mixture in 200 mL of absolute ethanol and add 37% hydrochloric acid (3.2 mL, 141 mmol)[3].
Causality: Ethanol acts as a green, polar protic solvent that readily dissolves the nitro starting material. The stoichiometric addition of HCl immediately traps the nascent amine as a hydrochloride salt, preventing oxidative degradation.
Step 3: Hydrogenation
Action: Purge the vessel with N₂ (3x), then H₂ (3x). Stir the mixture overnight at room temperature under an H₂ atmosphere[3].
Validation: Monitor H₂ uptake via a mass flow controller or pressure gauge; the cessation of pressure drop indicates reaction completion. Confirm via LC-MS (disappearance of m/z corresponding to the nitro compound).
Step 4: Workup & Filtration
Action: Filter the reaction mixture through a compacted pad of Celite.
Causality: Celite prevents the finely divided, potentially pyrophoric palladium catalyst from igniting upon exposure to air and ensures a particulate-free filtrate.
Step 5: Isolation
Action: Evaporate the ethanolic filtrate to dryness under reduced pressure (rotary evaporation) to afford the target 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride as a solid[3].
Mechanistic Workflow
Synthetic workflow for 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride via hydrogenation.
Analytical Troubleshooting
During the structural characterization of heavily substituted benzenes, researchers may encounter unexpected spectral artifacts.
NMR Discrepancies: Discrepancies in NMR spectral data can often arise from trace impurities or dynamic intramolecular processes. As documented in advanced structural characterization guides[4], tautomerism or rotameric equilibria involving the methoxy group can cause signal broadening or splitting at room temperature.
Resolution Strategy: If the methoxy singlet (3.85 ppm) or aromatic doublets appear broadened, employ Variable-Temperature NMR (VT-NMR) at 60°C - 80°C. Heating the sample increases the rate of rotameric exchange, coalescing the signals and confirming the structural homogeneity of the bulk material[4].
Whitepaper: Advanced Handling, Safety, and Synthetic Applications of 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride
Executive Summary In the landscape of advanced organic synthesis and materials science, 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (commonly referred to as 5-aminovanillic acid hydrochloride) serves as a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of advanced organic synthesis and materials science, 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (commonly referred to as 5-aminovanillic acid hydrochloride) serves as a highly versatile, multi-functional building block. Derived primarily from lignin and vanillin precursors[1], this compound features four distinct functional groups—an amine, a phenolic hydroxyl, a methoxy group, and a carboxylic acid—arranged on a single aromatic ring.
This dense functionalization makes it an invaluable intermediate for synthesizing bio-based polymers[1], pharmaceutical active ingredients, and advanced redox-active electrolytes for flow batteries[2]. However, the proximity of electron-donating groups renders the core highly susceptible to oxidative degradation. This whitepaper provides researchers and drug development professionals with an authoritative guide on the structural causality, safety profiles, and validated handling protocols required to master this complex compound.
Chemical Profile & Structural Causality
To effectively utilize 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, one must understand the thermodynamic rationale behind its commercial salt form.
The free base form of an ortho-aminophenol is highly electron-rich. In the presence of atmospheric oxygen, it rapidly undergoes autoxidation to form highly reactive quinone imines, which subsequently polymerize into intractable dark tars.
By isolating the compound as a hydrochloride salt, the amino group is protonated (
−NH3+
). This protonation converts a strongly electron-donating amine into an electron-withdrawing ammonium group. This electronic shift significantly increases the oxidation potential of the aromatic ring, conferring bench-stability and allowing for long-term storage without rapid degradation.
Mechanistic pathway of autoxidation and the stabilizing role of the hydrochloride salt.
Hazard Profile and Safety Protocols
Handling this compound requires strict adherence to safety protocols due to its specific toxicological mechanisms. According to standardized chemical substance information, the compound carries multiple GHS hazard classifications[3].
Mechanistic Breakdown of Hazards
Acute Toxicity (H302, H312, H332): The compound is harmful via oral, dermal, and inhalation routes[3]. Causality: The aminophenol scaffold is lipophilic enough to cross biological membranes. Upon systemic absorption, it can interfere with cellular respiration and induce methemoglobinemia—a condition where the iron in hemoglobin is oxidized, severely impairing oxygen transport in the blood.
Skin and Eye Irritation (H315, H319): Causes skin irritation and serious eye irritation[3]. Causality: As an amine hydrochloride, the salt readily dissociates in the moisture of the skin, sweat, or tears. This dissociation creates a highly localized acidic environment (low pH), leading to immediate chemical irritation and potential tissue damage.
Specific Target Organ Toxicity (H336): May cause drowsiness or dizziness[3].
Required Engineering Controls & PPE
Containment: All weighing and transfer operations must be conducted within a Class II biological safety cabinet or a dedicated powder-weighing hood equipped with HEPA filtration.
Dermal Protection: Double-gloving with heavy-duty nitrile gloves is mandatory. The inner glove protects against systemic absorption, while the outer glove handles localized acidic exposure.
Storage: Store in a tightly sealed, light-resistant container within a desiccator. Aminophenols are notoriously photosensitive and hygroscopic; moisture ingress will accelerate acid dissociation and subsequent degradation.
Laboratory Handling & Experimental Protocols
To demonstrate the practical application of this compound, the following protocol details a self-validating condensation reaction. This specific methodology is utilized when synthesizing redox-active phenoxazine compounds for flow battery electrolytes[2].
The protocol is designed as a self-validating system : the timing of the base addition acts as a visual indicator of atmospheric integrity. If the solution turns dark brown before the electrophile is added, the operator instantly knows the inert atmosphere has failed.
Protocol: Inert-Atmosphere Condensation of 5-Aminovanillic Acid
Step 1: Preparation & Solvent Degassing
Transfer 10.0 mmol of 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride into an oven-dried Schlenk flask equipped with a magnetic stir bar.
Add 50 mL of anhydrous ethanol.
Perform three cycles of Freeze-Pump-Thaw to rigorously remove dissolved oxygen. Backfill the flask with high-purity Argon.
Step 2: Electrophile Addition
Under a positive flow of Argon, add 10.0 mmol of the coupling partner (e.g., 2,5-dihydroxybenzoquinone)[2].
Crucial Causality: The electrophile must be fully dissolved and present in the mixture before the amine is liberated. This ensures the transient free base is immediately consumed by the target reaction rather than undergoing autoxidation.
Step 3: In Situ Free-Basing & Condensation
Inject 22.0 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise via a gas-tight syringe. (Note: 2.2 equivalents are used; 1 eq. to neutralize the HCl salt, and 1.2 eq. to drive the condensation).
Heat the reaction mixture to 70°C and stir for 12 hours under Argon.
Step 4: Isolation
Cool the mixture to room temperature.
Quench the reaction by pouring it into 200 mL of ice-cold 0.1 M HCl. This rapidly protonates any unreacted starting material, halting further side reactions.
Collect the precipitated product via vacuum filtration, wash with cold water, and dry under high vacuum.
Self-validating experimental workflow for inert-atmosphere condensation.
Analytical Validation
Post-reaction or post-storage, the integrity of 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride must be verified to ensure no oxidative degradation has occurred.
High-Performance Liquid Chromatography (HPLC-UV):
Analyze the sample using a C18 reverse-phase column (Mobile Phase: 0.1% TFA in Water / Acetonitrile). Monitor dual wavelengths at 254 nm and 280 nm. The intact hydrochloride salt will elute as a sharp, early peak due to its high polarity. If oxidation has occurred, a distinct bathochromic shift (longer wavelength absorption >300 nm) will be observed, corresponding to the highly conjugated quinone imine degradants.
Nuclear Magnetic Resonance (1H NMR):
Dissolve the sample in strictly anhydrous DMSO-
d6
. The presence of water in the NMR solvent will cause rapid proton exchange, broadening the amine (
−NH3+
) and hydroxyl (
−OH
) signals into the baseline. A pristine sample will show a sharp singlet for the isolated aromatic proton, whereas oxidized samples will exhibit complex, downfield multiplets indicative of polymeric species.
Precursors for 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride synthesis
An In-depth Technical Guide on the Synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride This guide provides a comprehensive overview of the synthetic pathways to 3-Amino-4-hydroxy-5-methoxybenzoic acid hydr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide on the Synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
This guide provides a comprehensive overview of the synthetic pathways to 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, a valuable intermediate in pharmaceutical research and development. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust understanding of the precursor selection, reaction mechanisms, and process optimization.
Introduction
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (CAS No: 15785-53-2) is a key building block in the synthesis of various complex organic molecules. Its substituted benzoic acid structure makes it an important precursor in medicinal chemistry. This guide will explore the primary synthetic routes, starting from readily available precursors, and delve into the critical aspects of each synthetic step, emphasizing safety, efficiency, and scalability.
Strategic Overview of the Synthetic Pathway
The most common and economically viable synthetic route to 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride commences with vanillin, a widely available and relatively inexpensive starting material. The overall transformation involves a three-step process:
Oxidation of vanillin to vanillic acid.
Regioselective nitration of vanillic acid to yield 5-nitrovanillic acid.
Reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt.
This strategy is favored due to the accessibility of the starting materials and the generally high yields achievable at each step.
Caption: Overall synthetic strategy from vanillin.
Part 1: Precursor Synthesis - Vanillic Acid from Vanillin
The initial step in this synthetic sequence is the oxidation of the aldehyde functional group in vanillin to a carboxylic acid, yielding vanillic acid. Several methods exist for this transformation, with the choice of oxidant being a critical factor influencing yield, purity, and cost.
Silver Oxide (Ag₂O) Oxidation: A High-Yield Approach
Oxidation of vanillin using freshly prepared silver oxide in an alkaline medium is a classic and highly efficient method, often providing near-quantitative yields of high-purity vanillic acid.[1][2]
Mechanism Insight: The reaction proceeds via the formation of a hydrated aldehyde, which is then oxidized by silver(I) ions. The silver ions are subsequently reduced to metallic silver. The alkaline conditions facilitate the deprotonation of the phenolic hydroxyl group, which can influence the reactivity of the aldehyde.
Experimental Protocol: Silver Oxide Oxidation of Vanillin [1]
Preparation of Silver Oxide: In a suitable beaker, dissolve 170 g (1.0 mole) of silver nitrate in 1 L of water. With stirring, add a solution of 44 g (1.07 moles) of sodium hydroxide in 400 mL of water. Stir the resulting mixture for 5 minutes. Collect the precipitated silver oxide by suction filtration and wash thoroughly with water to remove any residual nitrates.
Reaction Setup: Transfer the wet, freshly precipitated silver oxide to a 4 L beaker. Add 2 L of water and, with vigorous stirring, 200 g (4.85 moles) of sodium hydroxide pellets.
Oxidation: If the temperature of the mixture is below 55°C, warm it to 55-60°C. While maintaining this temperature and with continued vigorous stirring, add 152 g (1.0 mole) of vanillin. The reaction is exothermic, and the silver oxide will be converted to metallic silver.
Work-up: Continue stirring for 10 minutes after the addition of vanillin is complete. Filter the mixture to remove the precipitated silver and wash the silver with 100 mL of hot water.
Isolation of Vanillic Acid: Combine the filtrate and washings. Pass a rapid stream of sulfur dioxide gas through the solution for 2 minutes. Pour the resulting solution into 1.1 L of 1:1 hydrochloric acid with vigorous stirring. Cool the mixture to 15-20°C.
Purification: Collect the precipitated vanillic acid by suction filtration. Wash the solid with 150 mL of ice water and air-dry. The typical yield is 140-160 g (83-95%) of white, needle-like crystals.
A note on safety: This reaction involves the use of strong bases and acids. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Part 2: Nitration of Vanillic Acid
The second stage of the synthesis is the regioselective nitration of vanillic acid to introduce a nitro group at the 5-position of the aromatic ring. This step is crucial and requires careful control of reaction conditions to avoid the formation of unwanted isomers and byproducts.
Nitration with Nitric Acid in Acetic Acid
A common and effective method for the nitration of vanillic acid involves the use of nitric acid in a glacial acetic acid medium. This method generally provides good yields of the desired 5-nitrovanillic acid.
Mechanism Insight: The hydroxyl and methoxy groups on the vanillic acid ring are ortho-, para-directing activators. The nitronium ion (NO₂⁺), the active electrophile, is generated from nitric acid. The steric hindrance from the methoxy group and the electronic influence of the substituents favor the substitution at the 5-position.
Experimental Protocol: Nitration of Vanillic Acid
Caution: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. The use of a safety shield is highly recommended.[3] All operations should be conducted in a well-ventilated fume hood.
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve vanillic acid in glacial acetic acid. Cool the mixture in an ice bath to 0-5°C.
Nitration: Slowly add concentrated nitric acid dropwise to the cooled and stirred solution, ensuring the temperature is maintained below 10°C.
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period, monitoring the progress by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude 5-nitrovanillic acid.
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or aqueous ethanol.
Alternative Nitrating Agents:
To improve safety and, in some cases, yield and selectivity, alternative nitrating agents have been explored. These include:
Cerium Ammonium Nitrate (CAN): A milder and more environmentally friendly nitrating agent that can be used in acetic acid, often with a phase transfer catalyst like polyethylene glycol (PEG).[4][5]
Yttrium Nitrate Hexahydrate: Allows for rapid nitration at room temperature in glacial acetic acid.[6][7]
Comparative Analysis of Nitration Methods
Nitrating Agent
Solvent/Catalyst
Temperature
Reaction Time
Typical Yield
Advantages
Disadvantages
Conc. Nitric Acid
Glacial Acetic Acid
0-10°C
1-3 hours
~75%
Readily available reagents, well-established method.
Highly exothermic, potential for side reactions.[8]
Part 3: Reduction of 5-Nitrovanillic Acid and Hydrochloride Salt Formation
The final step in the synthesis is the reduction of the nitro group of 5-nitrovanillic acid to an amino group, followed by the conversion of the resulting 3-amino-4-hydroxy-5-methoxybenzoic acid to its hydrochloride salt for improved stability and handling.
Reduction with Tin(II) Chloride (SnCl₂)
A widely used and effective method for the reduction of aromatic nitro compounds is the use of tin(II) chloride in the presence of concentrated hydrochloric acid.[9]
Mechanism Insight: The reduction with SnCl₂ is a complex process involving a series of single-electron transfers from Sn(II) to the nitro group. The acidic medium is essential for the reaction to proceed. The final product is the amine, which is protonated in the acidic solution to form the hydrochloride salt directly.
Experimental Protocol: SnCl₂ Reduction and Hydrochloride Salt Formation [10]
Reaction Setup: In a round-bottom flask, add 5-nitrovanillic acid, tin(II) chloride dihydrate (SnCl₂·2H₂O), and concentrated hydrochloric acid.
Reduction: Heat the mixture to reflux for a specified period, typically 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
Isolation and Purification: After the reaction is complete, cool the mixture. The 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride may precipitate upon cooling. The product can be isolated by filtration and washed with a small amount of cold water or a suitable organic solvent. Further purification can be achieved by recrystallization.
Catalytic Hydrogenation
Catalytic hydrogenation is a cleaner and often higher-yielding alternative to metal-acid reductions. Palladium on carbon (Pd/C) is a commonly used catalyst.[9][10][11]
Mechanism Insight: In catalytic hydrogenation, molecular hydrogen is activated on the surface of the palladium catalyst. The nitro group is then reduced in a stepwise manner to the corresponding amine. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.
Reaction Setup: To a solution of 5-nitrovanillic acid in a suitable solvent (e.g., ethanol, methanol, or water with HCl), add a catalytic amount of 10% Pd/C.
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stir vigorously at room temperature or slightly elevated temperature.
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
Hydrochloride Salt Formation (if not already formed): If the hydrogenation was not performed in the presence of HCl, the resulting free amine can be dissolved in a suitable solvent and treated with a solution of HCl in an organic solvent (e.g., HCl in ethanol or diethyl ether) to precipitate the hydrochloride salt.
Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent, and dry.
Caption: Workflow for the reduction of 5-nitrovanillic acid.
Generates tin waste, requires strongly acidic conditions.
Catalytic Hydrogenation
H₂, Pd/C
Ethanol, Methanol, or Water
Room Temp. to 50°C
>95%
High yield, clean reaction, catalyst can be recycled.[9][10]
Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
Conclusion
The synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride from vanillin is a well-established and efficient process. The choice of reagents and reaction conditions for each step—oxidation, nitration, and reduction—can be tailored to meet specific laboratory or industrial requirements regarding yield, purity, cost, and safety. This guide provides a solid foundation for researchers to undertake this synthesis with a thorough understanding of the underlying chemistry and practical considerations.
References
Nitration reaction safety - YouTube. (2024, June 6). Retrieved from [Link]
Chegg. (2023, April 19). Hello, I ask the question below: Q: Please give the stepwise mechanism of oxidation of vanillin to produce vanillic acid by silver oxide (Ag2O). Thank you I receive the answer as follows. Retrieved from [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Hermawati, E., et al. (2025). Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. Chimica et Natura Acta, 1(1), Art. 6. Retrieved from [Link]
Pearl, I. A. (1945). Reactions of Vanillin and its Derived Compounds. I. The Reaction of Vanillin with Silver Oxide. Journal of the American Chemical Society, 67(9), 1628-1631.
Zarei, M., & Shiran, J. (2025, July 8). Ipso nitration in organic synthesis. RSC Advances.
Fiveable. (2025, August 15). Nitration: Organic Chemistry II Study Guide. Retrieved from [Link]
Patsnap. (2012, January 4). Method for preparing 5-nitro vanillin. Eureka. Retrieved from [Link]
Hermawati, E., et al. (2025, December 11). Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy.
Pearl, I. A. (1948). Production of vanillic acid. US2446606A.
Pearl, I. A. (1946). Reactions of Vanillin and its Derived Compounds. 11. The Reaction of Vanillin with Alkali and Silver Nitrate. Journal of the American Chemical Society, 68(3), 429-431.
International Journal of Medical and all body Health Research. (n.d.). Comparative study of nitration of aromatic compounds by green synthetic approach over conventional procedure. Retrieved from [Link]
Robbins, W. J., & Lathrop, E. C. (1919). The Oxidation of Vanillin to Vanillic Acid by Certain Soil Bacteria. Soil Science, 7(6), 475-485.
Panoutsopoulos, G. I., et al. (2005). Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices. Digestive Diseases, 23(1), 63-69.
Barbosa, J. R. C., et al. (2023, December 28). Regioselectivity in the Nitration of Eugenol Is Independent of Inorganic Reagents: An Experimental and Theoretical Investigation with Synthetic and Mechanistic Implications. The Journal of Organic Chemistry.
Dutta, B., et al. (2023, May 25). Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep... RSC Publishing.
Der Pharma Chemica. (n.d.). Mechanistic investigations of oxidation of vanillin by n-bromosuccinimide-a kinetic approach. Retrieved from [Link]
Dow Chemical Co. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. US4835306A.
Dow Chemical Co. (1989, November 15). Preparation of 3-amino-4-hydroxybenzoic acids.
Scirp.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts.
ResearchGate. (n.d.). Comparison of the yields to vanillin and vanillic acid by microwave...
Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Reduction of 5-Methoxy-2-nitrobenzoic Acid to 5-methoxyanthranilic Acid.
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Microbial Synthesis of 3-Amino-4-Hydroxybenzoic Acid (3,4-AHBA): A Technical Guide to Metabolic Rewiring and Bioprocessing
Executive Summary The bio-based production of aromatic compounds is rapidly shifting away from petroleum-derived synthesis toward sustainable microbial fermentation. At the forefront of this transition is 3-amino-4-hydro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The bio-based production of aromatic compounds is rapidly shifting away from petroleum-derived synthesis toward sustainable microbial fermentation. At the forefront of this transition is 3-amino-4-hydroxybenzoic acid (3,4-AHBA) , a non-proteinogenic γ-amino acid that serves as a critical precursor for high-performance, thermostable polybenzoxazole bioplastics and high-value pharmaceutical secondary metabolites (e.g., grixazone, asukamycin, and manumycin)[1],[2],[3].
This whitepaper provides an in-depth, mechanistic guide to the microbial synthesis of 3,4-AHBA. By integrating genome-scale metabolic modeling, targeted gene editing, and dynamic bioprocessing strategies (such as DO-stat fermentation), researchers can bypass the heavily regulated canonical aromatic pathways to achieve industrially relevant titers.
The Biochemical Logic: Bypassing the Shikimate Pathway
In most bacteria, aromatic compounds are synthesized via the multistep shikimate pathway, which is notoriously bottlenecked by rigid allosteric feedback inhibition[2]. The biosynthesis of 3,4-AHBA circumvents this entirely.
Isotopic labeling and metabolic profiling have definitively shown that 3,4-AHBA is derived from a highly efficient, two-step non-canonical pathway utilizing primary metabolites[1],[4]. The reaction involves the aldol condensation of dihydroxyacetone phosphate (DHAP) (from glycolysis) and L-aspartate-4-semialdehyde (ASA) (from the aspartate pathway), followed by cyclization and aromatization[2].
This reaction is catalyzed by specific enzyme pairs depending on the source organism:
Because this pathway bypasses the shikimate route, it offers a distinct thermodynamic advantage for metabolic engineers: it is not subject to the native feedback loops of aromatic amino acid biosynthesis, allowing for unconstrained carbon flux if precursor pools are optimized.
Fig 1. Non-canonical biosynthesis of 3,4-AHBA and downstream conversion to 3,4-AHBAL.
Systems-Level Strain Engineering
To achieve high titers, the heterologous expression of griI/griH or nspI/nspH must be paired with extensive rewiring of central carbon metabolism. Genome-Scale Metabolic (GSM) modeling and Flux Balance Analysis (FBA) in hosts like Streptomyces thermoviolaceus and Corynebacterium glutamicum reveal significant trade-offs between biomass formation and 3,4-AHBA synthesis[5].
The Precursor and Cofactor Bottleneck
3,4-AHBA production competes directly with lysine biosynthesis for the ASA precursor. Furthermore, synthesizing 1 mole of 3,4-AHBA requires 2 moles of NADPH[2].
Engineering Interventions:
Lactate Dehydrogenase (ldh) Deletion: Under microaerobic conditions, wild-type cells divert carbon to lactate to maintain redox balance. Deleting the ldh gene eliminates this competing electron sink, forcing reducing equivalents (NADPH/NADH) and carbon flux toward the 3,4-AHBA pathway[2].
Aspartate Kinase Deregulation: Incorporating feedback-insensitive aspartate kinase variants (e.g., NspJ from S. murayamaensis) ensures a continuous supply of ASA, even in the presence of high intracellular lysine or threonine concentrations[6].
Fig 2. Metabolic rewiring under oxygen limitation and ldh deletion to maximize 3,4-AHBA flux.
Bioprocess Dynamics: The Causality of Oxygen Limitation
Standard aerobic fermentation often fails to maximize 3,4-AHBA yields because robust oxygenation drives carbon flux heavily into the Tricarboxylic Acid (TCA) cycle for biomass generation.
The DO-Stat Strategy
Research utilizing C. glutamicum demonstrates that maintaining Dissolved Oxygen (DO) at 0 ppm (oxygen limitation, not strict anaerobiosis) increases specific productivity of 3,4-AHBA by 8-fold compared to fully aerobic conditions (DO ≥ 2.6 ppm)[2].
The Causality: When DO is restricted (< 33% saturation), the TCA cycle is throttled. The cell experiences a metabolic shift where the central carbon flux is redirected. By combining this DO limitation with the Δldh mutation, the cell is mathematically forced to use the 3,4-AHBA pathway as its primary redox sink to regenerate NAD+/NADP+, resulting in massive product accumulation[2].
Carbon Source Optimization: The Xylose Advantage
The choice of feedstock dictates intracellular cofactor availability. Cultivation of recombinant Streptomyces lividans revealed that utilizing xylose shifts metabolism toward the Pentose Phosphate Pathway (PPP)[3]. This shift naturally elevates the intracellular pools of both ASA and NADPH. A mixed-sugar fermentation (25 g/L glucose + 25 g/L xylose) yielded 1.5 times more 3,4-AHBA than a pure glucose fermentation[3].
Quantitative Performance Metrics
The table below synthesizes the experimental outcomes of various metabolic and bioprocessing interventions, providing a comparative baseline for process development.
To ensure reproducibility and scientific integrity, the following protocol for DO-stat fed-batch fermentation embeds self-validating checkpoints.
Protocol: DO-Stat Fed-Batch Fermentation for 3,4-AHBA Production
Objective: Maximize 3,4-AHBA titer using an ldh-deficient C. glutamicum strain under oxygen limitation.
Step 1: Seed Cultivation & Validation
Inoculate the Δldh engineered strain into 50 mL of BHI medium. Incubate at 30°C, 200 rpm for 12 hours.
Validation Check: Perform a rapid PCR on the seed culture using ldh-flanking primers to confirm the absence of the ldh gene before bioreactor inoculation, preventing wild-type contamination.
Step 2: Bioreactor Initialization (Aerobic Phase)
Transfer the seed culture to a 2L bioreactor containing 1L of defined minimal medium (glucose 40 g/L, supplemented with biotin and thiamine).
Set initial parameters: 30°C, pH 7.0 (controlled via NH₄OH), aeration at 1.0 vvm, and agitation cascaded to maintain DO > 30%.
Validation Check: Monitor the off-gas CO₂. An exponential increase in CO₂ confirms healthy biomass accumulation.
Step 3: Transition to Oxygen Limitation (DO-Stat)
Once the initial glucose is depleted (indicated by a sharp spike in DO and a drop in off-gas CO₂), initiate the feeding phase.
Reduce aeration to 0.1 vvm and fix agitation to a low setpoint (e.g., 300 rpm) to artificially restrict the Oxygen Transfer Rate (OTR).
Allow the DO to drop to 0 ppm .
Self-Validating Feed Loop: Link the glucose feed pump to the DO probe. When the cells exhaust the carbon, metabolism halts, and DO spikes above 0 ppm. This spike automatically triggers a pulse of glucose feed, driving the DO back to 0 ppm. This ensures cells are never carbon-starved nor overfed (which would trigger unwanted overflow metabolism)[2].
Step 4: Analytical Validation (HPLC/MS)
Sample the broth every 6 hours. Centrifuge to remove biomass.
Analyze the supernatant via HPLC using a C18 column (Mobile phase: 0.1% formic acid in water/acetonitrile).
Validation Check: Spike the sample with a known concentration of an internal standard (e.g., 4-aminobenzoic acid) to correct for matrix effects during UV (254 nm) or MS quantification.
Downstream Biocatalysis: Expanding the Chemical Space
The utility of 3,4-AHBA extends beyond its direct extraction. In Streptomyces griseus, 3,4-AHBA is a transient intermediate. The enzymes GriC and GriD function as an ATP- and NAD(P)-dependent Carboxylic Acid Reductase (CAR) complex[7].
By co-expressing griC and griD alongside a benzoate transporter (griG), researchers can facilitate the highly efficient in vivo bioconversion of 3,4-AHBA into 3-amino-4-hydroxybenzaldehyde (3,4-AHBAL) [7]. This aldehyde derivative is a highly reactive building block, opening new avenues for the semi-synthesis of novel polyene amides and advanced pharmaceutical intermediates.
References
Source: Journal of the American Chemical Society (acs.org)
Source: Taylor & Francis (tandfonline.com)
Source: PMC (nih.gov)
Metabolic pathway for the production of 3-amino-4-hydroxybenzoic acid...
Source: Journal of the American Chemical Society (acs.org)
An In-depth Technical Guide to the Chemical Reactivity of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is a multifaceted aromatic compound of significant interest in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is a multifaceted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a hydroxyl group, a methoxy group, and a carboxylic acid function, bestows upon it a rich and complex chemical reactivity. This guide provides a comprehensive exploration of the synthesis, reactivity, stability, and analytical characterization of this molecule. By synthesizing established chemical principles with data from closely related analogues, this document serves as a vital resource for professionals seeking to harness the synthetic potential of this versatile building block.
Introduction
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, with the CAS Number 15785-53-2, is a substituted aromatic carboxylic acid.[1][2] The molecule's structure, a benzoic acid core with three distinct functional groups, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and functional polymers. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic applications. This guide will delve into the nuanced chemical behavior of this compound, providing insights into its reactivity at each functional site and offering practical guidance for its manipulation in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is presented below.
Expected to be soluble in water and polar organic solvents
N/A
Synthesis
The synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride can be logically approached through the reduction of a corresponding nitro-substituted precursor. This strategy is well-documented for the synthesis of related aminobenzoic acids.[3] A plausible and efficient synthetic route is outlined below.
Synthetic Workflow
Caption: Synthetic pathway for 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is adapted from established procedures for the synthesis of similar aminobenzoic acid hydrochlorides.[3]
Materials:
4-Hydroxy-5-methoxy-3-nitrobenzoic acid
10% Palladium on carbon (Pd/C)
Concentrated Hydrochloric Acid (HCl)
Distilled Water
Ethanol
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, suspend 4-hydroxy-5-methoxy-3-nitrobenzoic acid in a mixture of distilled water and ethanol.
Carefully add a catalytic amount of 10% Pd/C to the suspension.
Add concentrated hydrochloric acid to the mixture.
The flask is then connected to a hydrogen gas source and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite.
The filtrate is concentrated under reduced pressure to yield the crude product.
The crude 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Chemical Reactivity
The chemical reactivity of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is dictated by the interplay of its four functional groups: the aromatic amino group, the phenolic hydroxyl group, the carboxylic acid, and the methoxy group. The hydrochloride salt form protonates the most basic site, the amino group, which modulates its reactivity.
Reactivity of the Functional Groups
Caption: Key reactive sites on 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride.
1. Reactions at the Amino Group:
The amino group, while protonated in the hydrochloride salt, can be deprotonated under basic conditions to act as a nucleophile.
N-Alkylation and N-Arylation: The free amine can undergo reactions with alkyl halides or aryl halides (under catalytic conditions) to form secondary or tertiary amines.
Amide Bond Formation: In the presence of a coupling agent (e.g., DCC, EDC), the amino group can react with carboxylic acids to form amide bonds.
2. Reactions at the Hydroxyl Group:
The phenolic hydroxyl group is a versatile functional handle for various transformations.
O-Alkylation (Etherification): Deprotonation with a suitable base followed by reaction with an alkyl halide yields the corresponding ether.
O-Acylation (Esterification): Reaction with an acyl chloride or acid anhydride in the presence of a base will form the corresponding ester.
3. Reactions at the Carboxylic Acid Group:
The carboxylic acid functionality is a primary site for modification.
Esterification: Fischer esterification, by refluxing in an alcohol with a catalytic amount of strong acid, will produce the corresponding ester.
Amide Bond Formation: Activation of the carboxylic acid (e.g., to an acid chloride or with a coupling agent) followed by reaction with an amine will yield an amide.
Decarboxylation: Under harsh thermal conditions, particularly with electron-donating groups on the ring, decarboxylation to form the corresponding aminophenol derivative is possible.[4][5]
4. Electrophilic Aromatic Substitution:
The aromatic ring is activated towards electrophilic substitution by the electron-donating amino, hydroxyl, and methoxy groups. The directing effects of these groups will influence the position of substitution.
Stability and Degradation
Acidic and Basic Conditions: In strongly acidic or basic solutions, particularly at elevated temperatures, hydrolysis of the methoxy group or decarboxylation may occur.
Oxidative Degradation: Aminophenols are susceptible to oxidation, which can lead to the formation of colored quinone-imine species.[6] The presence of oxidizing agents or exposure to air can promote this degradation.
Thermal Degradation: At high temperatures, decarboxylation is a likely degradation pathway.
Photodegradation: Phenolic compounds can undergo degradation upon exposure to UV light.[7]
Analytical Characterization
A robust analytical methodology is crucial for the quality control and characterization of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice for purity assessment and quantification.
Exemplary HPLC Method
This protocol is based on established methods for the analysis of aminobenzoic acids.[8][9]
Chromatographic Conditions:
Parameter
Condition
Column
C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
5-95% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 254 nm or MS (ESI+)
Injection Volume
10 µL
Predicted Spectroscopic Data
While experimental spectra for 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride are not widely available, the following characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy protons, and exchangeable protons for the amine, hydroxyl, and carboxylic acid groups.
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms, including the carbonyl carbon of the carboxylic acid and the aromatic carbons.
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), N-H (amine), C=O (carboxylic acid), C-O (ether and phenol), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry: Under electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺. Fragmentation in MS/MS experiments would likely involve the loss of water, carbon monoxide, and cleavage of the methoxy group.
Conclusion
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is a molecule with a rich and varied chemical reactivity, offering numerous avenues for synthetic exploration. A thorough understanding of the interplay of its functional groups is paramount for its successful application in research and development. This guide has provided a foundational understanding of its synthesis, reactivity, stability, and analytical characterization, drawing upon established chemical principles and data from related compounds. While the lack of extensive experimental data for this specific molecule necessitates a degree of prediction, the information presented herein offers a robust starting point for scientists and researchers working with this versatile chemical entity.
References
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Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications, [Link]
Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry (RSC Publishing), [Link]
Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. ACS Publications, [Link]
Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. Wiley Online Library, [Link]
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate, [Link]
Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC, [Link]
Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. PubMed, [Link]
Determination of p-Aminobenzoic and Salicyclic Acid Salts in Pharmaceuticals by High Performance Liquid Chromatography. Taylor & Francis, [Link]
HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography, [Link]
Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation International Journal of ChemTech Re. Sphinxsai, [Link]
Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis, [Link]
(PDF) Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. ResearchGate, [Link]
Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC, [Link]
Original Research J. Synth. Chem. Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry, [Link]
Effects of substituent position on aminobenzoate relaxation pathways in solution. RSC Publishing, [Link]
Mass Spectra of Derivatives of o-Aminobenzoic Acid.. ACS Publications, [Link]
Synthesis and study of the hydrolytic and thermo-oxidative stability of p -(N-β-D-mannopyranosyl)aminobenzoic acid. RCSI Journals Platform, [Link]
Effects of Analyte Concentration on the Protonation Sites of 4-Aminobenzoic Acid upon Atmospheric Pressure Chemical Ionization As Revealed by Gas-Phase Ion–Molecule Reactions. ACS Publications, [Link]
Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica, [Link]
UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies, [Link]
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC, [Link]
Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. ACS Publications, [Link]
Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Universidad de Alicante, [Link]
Electrochemical Oxidation of Some Aminophenols in Various pHs. ResearchGate, [Link]
N-Terminal Modification of Proteins with o-Aminophenols. ACS Publications, [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis of High-Performance Polybenzoxazoles from Bio-Derived 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride
Executive Summary & Scientific Rationale
Polybenzoxazoles (PBOs) represent a premier class of ultra-high-performance polymers, distinguished by their exceptional thermal stability, chemical resistance, and mechanical tensile strength 1. Traditionally, these materials have been synthesized from petroleum-derived AA and BB monomers. However, there is a strategic, green-chemistry shift toward utilizing bio-based AB-type monomers derived from lignin and vanillin 2.
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (also known as 5-aminovanillic acid hydrochloride) is an ideal, highly functionalized AB monomer. It inherently possesses both the carboxylic acid and the ortho-aminophenol functionalities required for benzoxazole ring formation 3. The retention of the methoxy group on the aromatic ring enhances the solubility of the precursor polymer and modulates the dielectric properties of the final PBO network [[4]]().
Causality of the Hydrochloride Salt:
Why utilize the hydrochloride salt instead of the free amine? Ortho-aminophenols are notoriously susceptible to oxidative degradation in the presence of air, rapidly forming quinone-imines that terminate chain growth and discolor the polymer. The HCl salt protonates the amine, withdrawing electron density from the aromatic ring and sterically hindering oxidative coupling. This ensures monomer integrity during storage. The reactive free amine is liberated in situ during polymerization via thermal elimination or base neutralization.
Mechanistic Pathways
The polymerization of 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride proceeds via a dehydrating polycondensation mechanism 3. This is achieved through two distinct synthetic routes:
The Precursor Pathway (Two-Step): The monomer undergoes low-temperature polyamidation to form a soluble poly(o-hydroxyamide) (PHA) precursor. This step requires an activating agent, typically triphenyl phosphite (TPP), to activate the carboxylic acid 1. The PHA is subsequently thermally cyclodehydrated in the solid state to form the rigid PBO network [[2]]().
The Direct Pathway (One-Step): The monomer is heated in a highly acidic, dehydrating medium such as Polyphosphoric Acid (PPA). The medium acts simultaneously as the solvent, acid catalyst, and dehydrating agent, driving both amidation and cyclization in a single continuous process.
Figure 1: Mechanistic pathways for synthesizing polybenzoxazole from the AB monomer.
Self-Validating Experimental Protocols
To ensure reproducibility and analytical trustworthiness, the following protocols incorporate self-validating checkpoints.
Protocol A: Two-Step Synthesis via Yamazaki-Higashi Phosphorylation
Objective: Isolate the soluble PHA precursor for film casting, followed by thermal conversion to PBO.
Materials: 3-Amino-4-hydroxy-5-methoxybenzoic acid HCl, Triphenyl phosphite (TPP), Pyridine (Py), N-methyl-2-pyrrolidone (NMP), Lithium chloride (LiCl).
Monomer Activation: In a flame-dried, nitrogen-purged flask, dissolve 10 mmol of the monomer in 20 mL of NMP containing 5 wt% LiCl.
Causality: LiCl disrupts intermolecular hydrogen bonding of the rigid polymer backbone, preventing premature precipitation and allowing the chains to reach high molecular weights.
Base Addition: Add 12 mmol of Pyridine.
Validation Check: A slight color change and the dissolution of any suspended salt indicate the successful neutralization of the HCl, liberating the free ortho-aminophenol.
Polycondensation: Add 12 mmol of TPP. Heat the mixture to 100°C and stir for 12 hours.
Causality: TPP forms a highly reactive phenoxyphosphonium intermediate with the carboxylic acid, facilitating rapid nucleophilic attack by the amine.
Precipitation: Pour the viscous solution into 200 mL of rapidly stirring methanol.
Validation Check: The formation of fibrous, off-white precipitates confirms high-molecular-weight PHA. Powdery precipitates indicate premature chain termination.
Film Casting & Cyclodehydration: Dissolve the dried PHA in NMP (10 wt%), cast onto a glass plate, and dry at 80°C. Subject the film to a stepped thermal curing profile under vacuum: 150°C (1h), 250°C (1h), and 300°C (1h).
Causality: Stepped heating prevents solvent boiling (which causes micro-voids) and drives the endothermic cyclodehydration to completion.
Protocol B: One-Step Synthesis in Polyphosphoric Acid (PPA)
Objective: Direct synthesis of poly(5-methoxy-2,5-benzoxazole) powder.
Monomer Dispersion: Add 10 mmol of the monomer to 20 g of PPA (83% P₂O₅ content) in a resin flask equipped with a mechanical stirrer and nitrogen inlet.
Dehydrochlorination: Heat the mixture to 80°C for 2 hours.
Validation Check: The evolution of HCl gas (detectable with damp pH paper at the vent) confirms the deprotection of the amine.
Polymerization & Cyclization: Gradually increase the temperature to 150°C for 4 hours, then to 190°C for 12 hours.
Causality: The initial heating drives amidation, while the high-temperature stage provides the activation energy for the cyclodehydration of the rigid benzoxazole ring.
Validation Check: The solution will become extremely viscous and exhibit opalescence (liquid crystalline behavior) characteristic of rigid-rod PBOs 1.
Isolation: Extrude the hot, viscous polymer into a blender containing distilled water. Neutralize the fibrous polymer by washing with 10% ammonium hydroxide, followed by Soxhlet extraction with water for 24 hours to remove residual phosphate species.
Figure 2: Step-by-step experimental workflow for the two-step and one-step PBO synthesis routes.
Data Presentation & Troubleshooting
The success of the synthesis is highly dependent on monomer purity and moisture control. Table 1 summarizes the expected quantitative properties of the resulting bio-based PBO, while Table 2 provides a troubleshooting matrix for common synthesis failures.
Table 1: Expected Physicochemical Properties of Poly(5-methoxy-2,5-benzoxazole)
Property
Value / Observation
Analytical Method
Inherent Viscosity (
ηinh
)
1.2 - 2.5 dL/g
Ubbelohde Viscometer (in Methanesulfonic Acid, 30°C)
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Focus: 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (5-Aminovanillic acid HCl) | CAS: 15785-53-2
Executive Summary & Mechanistic Rationale
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is a highly versatile, polyfunctional aromatic building block frequently utilized in the synthesis of sequence-defined macromolecules, aromatic polyamides, and targeted peptidomimetic therapeutics.
Working with this compound requires precise chemoselectivity due to the presence of three distinct reactive sites: an aromatic amine, a phenolic hydroxyl, and a carboxylic acid.
Causality of the Salt Form: The free base form of this molecule (CAS 84211-28-9)[1] is an electron-rich aminophenol that is highly susceptible to rapid auto-oxidation in the presence of atmospheric oxygen, often degrading into dark, polymeric quinone-imine mixtures. By utilizing the hydrochloride salt , the amine is protonated (
−NH3+
). This protonation withdraws electron density from the aromatic ring, significantly stabilizing the core against oxidative degradation during storage and early-stage reaction setups.
To achieve selective functionalization, chemists must exploit the distinct pKa values of these functional groups by strictly controlling the pH and stoichiometry of the reaction environment.
Quantitative Physicochemical Data & Reactivity Parameters
The following table summarizes the thermodynamic properties that dictate the chemoselective behavior of the molecule:
Functional Group
Approx. pKa
Reactivity State
Optimal pH for Selective Reaction
Primary Reagents
Carboxylic Acid (-COOH)
4.0 - 4.5
Electrophile (when activated)
6.0 - 8.0
HATU, EDC/HOBt, SOCl
2
Aromatic Amine (-NH
3+
Cl
−
)
4.5 - 5.0
Nucleophile (as free base)
6.0 - 7.5
Acyl chlorides, Anhydrides
Phenolic Hydroxyl (-OH)
9.5 - 10.0
Nucleophile (when deprotonated)
> 9.5
Alkyl halides, Epoxides
Logical Workflows & Visualizations
To visualize the chemoselective branching logic, refer to the pathway below. The diagram illustrates how pH modulation and reagent selection dictate which functional group participates in the reaction.
Fig 1: Chemoselective branching logic for 5-aminovanillic acid functionalization.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) and mechanistic checkpoints to ensure the reaction is proceeding as intended.
Protocol A: Synthesis of the Precursor via Catalytic Hydrogenation
This procedure details the generation of the HCl salt from 5-nitrovanillic acid, ensuring the prevention of oxidative degradation. This methodology is adapted from established aromatic polymer synthesis literature[2].
Reagents:
5-Nitrovanillic acid (1.0 eq)
Palladium on Carbon (10% Pd/C, 25 wt% relative to substrate)
37% Hydrochloric acid (1.05 eq)
Absolute Ethanol (Solvent)
Hydrogen gas (H
2
, 1 atm)
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask, dissolve 5-nitrovanillic acid in absolute ethanol.
Catalyst & Acid Addition: Carefully add the 10% Pd/C catalyst. Causality Check: Immediately add 37% HCl (1.05 eq). The HCl must be present before reduction begins so that the nascent amine is instantly protonated upon formation, preventing it from attacking unreacted nitroso intermediates or oxidizing.
Hydrogenation: Purge the flask with vacuum/N
2
cycles (x3), then introduce H
2
via a balloon. Stir vigorously at room temperature overnight.
Self-Validation (IPC): The starting solution is visibly yellow. The reaction is complete when hydrogen uptake ceases and the solution becomes completely colorless. LC-MS sampling should confirm the disappearance of the nitro mass and the presence of the amine mass.
Workup: Filter the mixture through a pad of Celite under a nitrogen blanket to remove Pd/C. Evaporate the filtrate to dryness under reduced pressure to yield the product as a stable white powder.
Protocol B: Chemoselective Amide Bond Formation (Carboxylic Acid Activation)
When coupling the carboxylic acid of 3-amino-4-hydroxy-5-methoxybenzoic acid HCl to an external primary amine, HATU is the preferred reagent. As highlighted in critical reviews of coupling reagents[3], HATU generates a highly reactive HOAt ester that utilizes a neighboring group effect (via the pyridine nitrogen) to accelerate coupling and minimize side reactions.
Fig 2: Standardized workflow for HATU-mediated amide coupling of the carboxylic acid moiety.
Step-by-Step Methodology:
Solvation: Suspend 3-amino-4-hydroxy-5-methoxybenzoic acid HCl (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF (0.1 M). Causality Check: Anhydrous solvent is critical; trace water will hydrolyze the highly reactive HOAt active ester back to the carboxylic acid.
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Causality Check: Exactly 3.0 equivalents are required—1 eq to neutralize the starting material's HCl salt, 1 eq to neutralize the external amine (if it is a salt), and 1 eq to drive the HATU activation mechanism.
Activation: Cool the mixture to 0°C using an ice bath. Add HATU (1.1 eq) in one portion. Causality Check: Cooling prevents the thermal degradation of the active ester and suppresses spontaneous homopolymerization of the aminophenol.
Self-Validation (IPC): The formation of the active HOAt ester is often accompanied by a transient yellowing of the solution. Monitor via LC-MS after 30 minutes; the mass of the activated ester intermediate or the final product [M+H]
+
should dominate the chromatogram.
Workup: Once complete (typically 2-4 hours at room temperature), quench the reaction with saturated aqueous NH
4
Cl. Extract with EtOAc, wash heavily with brine (to remove DMF and HOAt byproducts), dry over Na
2
SO
4
, and concentrate.
Application Note: Orthogonal Derivatization Strategies for 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride
Executive Summary & Mechanistic Rationale 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (commonly known as 5-aminovanillic acid hydrochloride) is a highly versatile, polyfunctional building block. Featuring three...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (commonly known as 5-aminovanillic acid hydrochloride) is a highly versatile, polyfunctional building block. Featuring three distinct reactive nucleophilic centers—an aniline-type amine, a phenolic hydroxyl, and a carboxylic acid—it serves as a critical precursor in the synthesis of bio-based polymers like poly(ether benzoxazole)[1] and advanced redox-active electrolytes for flow batteries[2].
The primary challenge in derivatizing this molecule is chemoselectivity . Uncontrolled reactions rapidly lead to complex, inseparable mixtures of N-alkylated, O-alkylated, and esterified products. This application note details a field-proven, orthogonal protection strategy designed to selectively functionalize each moiety while preserving the integrity of the others.
By leveraging the inherent pKa differences and steric environments of the functional groups, we can establish a self-validating sequence:
Carboxylic Acid Esterification: Utilizing the hydrochloride salt to mask the amine.
Amine Protection: Transient Schiff base formation.
Phenolic Alkylation: Selective O-alkylation under mild basic conditions.
Strategic Workflow: Orthogonal Protection Logic
The following diagram illustrates the logical flow of the orthogonal derivatization strategy, ensuring that each functional group is addressed without cross-reactivity.
Orthogonal protection sequence for 5-aminovanillic acid derivatization.
Experimental Protocols
Chemoselective Esterification (-COOH)
Causality & Mechanism: To esterify the carboxylic acid without triggering uncontrolled amidation, the amine must be deactivated. By utilizing the hydrochloride salt of the starting material, the amine is inherently protected as an unreactive ammonium cation. The in situ generation of HCl from thionyl chloride (SOCl₂) and methanol maintains this protonated state while activating the carboxylic acid for nucleophilic acyl substitution[3].
Step-by-Step Methodology:
Suspend 5-aminovanillic acid HCl (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.
Cool the suspension to 0°C using an ice bath.
Add SOCl₂ (1.5 eq) dropwise over 15 minutes to control the exothermic release of HCl gas.
Attach a reflux condenser and heat the reaction to 65°C for 12 hours.
Self-Validation Check: The reaction mixture will transition from a cloudy, heterogeneous suspension to a completely clear solution as the polar zwitterion is converted into the highly soluble methyl ester hydrochloride.
Evaporate the solvent under reduced pressure to yield the crude methyl ester, which can be triturated with cold diethyl ether for further purification.
Amine Protection via Schiff Base Formation (-NH₂)
Causality & Mechanism: Before the phenolic hydroxyl can be alkylated, the amine must be protected to prevent N-alkylation. A transient Schiff base (imine) is ideal. Adding sodium acetate (NaOAc) neutralizes the HCl salt, liberating the free amine without providing enough basicity to deprotonate the phenol. The free amine then condenses with an aromatic aldehyde (e.g., veratraldehyde)[1].
Step-by-step experimental workflow for Schiff base condensation.
Step-by-Step Methodology:
Dissolve the methyl ester hydrochloride (1.0 eq) in absolute ethanol.
Add anhydrous sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free amine.
Add veratraldehyde (1.05 eq) to the mixture.
Reflux the mixture at 80°C for 4 hours.
Self-Validation Check: According to Le Chatelier's principle, the reaction is driven forward by the precipitation of the product. The extended conjugation of the Schiff base reduces its solvation in ethanol, causing it to crash out as a bright yellow/orange solid.
Cool the mixture to 0°C, filter the precipitate via vacuum filtration, and wash with ice-cold ethanol.
Selective O-Alkylation (-OH)
Causality & Mechanism: With the amine masked as an imine and the carboxylic acid protected as a methyl ester, the phenolic hydroxyl is the sole remaining active nucleophile. A mild base like potassium carbonate (K₂CO₃) is perfectly calibrated to deprotonate the phenol (pKa ~9) without hydrolyzing the ester or imine, allowing for a clean Sₙ2 alkylation with benzyl bromide[3].
Step-by-Step Methodology:
Dissolve the Schiff base intermediate (1.0 eq) in anhydrous DMF.
Add finely powdered K₂CO₃ (2.0 eq) and stir for 30 minutes at room temperature to generate the phenoxide ion.
Add benzyl bromide (1.2 eq) dropwise.
Heat the reaction to 60°C for 6 hours.
Self-Validation Check: Perform TLC (DCM:MeOH 95:5). The starting material spot will disappear, replaced by a significantly less polar, UV-active spot corresponding to the O-benzylated product.
Quench with ice water to precipitate the product, filter, and subject to mild acidic hydrolysis (0.5 M HCl in THF) to cleave the Schiff base and yield the final orthogonally protected target.
Quantitative Data & Validation Metrics
The following table summarizes the expected quantitative outcomes and self-validating metrics for each derivatization stage, providing benchmarks for scale-up and quality control.
Derivatization Step
Reaction Type
Reagents & Solvents
Time / Temp
Typical Yield (%)
Purity (HPLC)
Key Self-Validation Metric
Methyl Ester
Esterification
SOCl₂, Methanol
12h, 65°C
95 - 97%
>98%
Complete dissolution of zwitterionic suspension
Schiff Base
Condensation
Veratraldehyde, NaOAc, EtOH
4h, 80°C
88 - 92%
>95%
Formation of yellow precipitate; ¹H-NMR imine peak at ~8.4 ppm
O-Benzyl Ether
Sₙ2 Alkylation
BnBr, K₂CO₃, DMF
6h, 60°C
80 - 85%
>95%
Significant Rf shift on TLC; ¹H-NMR benzyl -CH₂- peak at ~5.1 ppm
References[1] Title: SYNTHESIS AND CHARACTERIZATION OF AROMATIC POLYMERS FROM VANILLIN DERIVATIVES
Application Note: Scale-up Synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, a key building block in the pharmaceutical industry. The described...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, a key building block in the pharmaceutical industry. The described three-step synthesis begins with the regioselective nitration of vanillic acid, followed by catalytic hydrogenation of the nitro intermediate, and culminates in the formation of the hydrochloride salt. This guide emphasizes process safety, scalability, and control, offering detailed experimental procedures, mechanistic insights, and characterization data to support researchers, scientists, and drug development professionals in achieving a robust and reproducible manufacturing process.
Introduction & Strategic Overview
3-Amino-4-hydroxy-5-methoxybenzoic acid is a trifunctional aromatic compound of significant interest as a precursor for various active pharmaceutical ingredients (APIs). Its hydrochloride salt form is often preferred due to enhanced stability and handling properties. The synthetic route detailed herein was selected for its scalability, use of readily available starting materials, and high overall yield.
The overarching strategy involves a three-stage process starting from commercial-grade vanillic acid (4-hydroxy-3-methoxybenzoic acid)[1]:
Nitration: An electrophilic aromatic substitution to install a nitro group ortho to the hydroxyl group and meta to the carboxylic acid.
Reduction: A catalytic transfer hydrogenation to selectively reduce the nitro group to a primary amine.
Salt Formation: Conversion of the resulting amino acid to its hydrochloride salt to improve stability and facilitate isolation.
This approach avoids harsh reagents and complex purification steps, making it amenable to large-scale production.
Overall Synthesis Workflow
The diagram below illustrates the high-level workflow from the starting material, vanillic acid, to the final hydrochloride salt product. Each major stage is followed by appropriate work-up and isolation procedures before proceeding to the next transformation.
Caption: High-level workflow for the synthesis of the target hydrochloride salt.
Part I: Synthesis of 3-Nitro-4-hydroxy-5-methoxybenzoic acid
Principle & Rationale
The initial step is the regioselective nitration of vanillic acid. This is a classic electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. The position ortho to the hydroxyl group and meta to the carboxylic acid (C5) is sterically accessible and electronically favored, leading to the desired 5-nitrovanillic acid.[2]
Controlling the reaction temperature is critical. Nitration is a highly exothermic reaction; failure to maintain low temperatures can lead to the formation of undesired byproducts and pose a significant safety risk.[3][4] Glacial acetic acid is chosen as the solvent due to its ability to dissolve the starting material and its compatibility with the nitrating agent.
Scale-up Protocol
Materials & Equipment:
Jacketed glass reactor (volume appropriate for scale) with overhead stirring, temperature probe, and addition funnel.
Charge the jacketed reactor with vanillic acid and glacial acetic acid.
Begin stirring to form a slurry or solution and cool the reactor jacket to 0-5°C.
Once the internal temperature of the mixture reaches below 10°C, begin the dropwise addition of concentrated nitric acid via the addition funnel. Crucial: Maintain the internal temperature between 5-10°C throughout the addition. The addition rate must be carefully controlled to manage the exotherm.[4]
After the addition is complete, allow the mixture to stir at the same temperature for 1-2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete.
Once complete, slowly and carefully quench the reaction by adding the mixture to a separate vessel containing ice-cold deionized water (approx. 10-15 volumes). This will precipitate the product.
Stir the resulting slurry for 30-60 minutes in the cold to ensure complete precipitation.
Isolate the yellow solid product by filtration.
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
Dry the product, 3-nitro-4-hydroxy-5-methoxybenzoic acid, in a vacuum oven at 50-60°C to a constant weight.
Parameter
Specification
Rationale
Starting Material
Vanillic Acid
Readily available and cost-effective precursor.[1]
Solvent
Glacial Acetic Acid
Good solubility for starting material and compatible with reaction conditions.
Nitrating Agent
Conc. Nitric Acid
Effective and standard reagent for electrophilic nitration.
Temperature
5-10°C
Critical for controlling exothermicity and preventing byproduct formation.[5]
Work-up
Water Quench
Efficiently precipitates the product and removes acid residues.
Expected Yield
85-95%
High-yielding transformation under optimized conditions.
Expected Purity
>98% (by HPLC)
Typically yields a high-purity product after washing.
Part II: Synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid
Principle & Rationale
The reduction of the aromatic nitro group to a primary amine is achieved via catalytic hydrogenation. This method is highly selective, efficient, and avoids the use of stoichiometric metal reductants (like SnCl₂ or Fe/HCl) which can generate significant waste streams, making it a "greener" and more scalable option.[6][7] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[7][8] The reaction is run in an aqueous medium, which is safe, environmentally friendly, and allows for straightforward isolation of the subsequent hydrochloride salt.
Scale-up Protocol
Materials & Equipment:
Hydrogenation reactor (e.g., Parr shaker or stirred autoclave) rated for the required pressure.
Inert gas source (Nitrogen or Argon).
Filtration system to safely handle and remove the pyrophoric catalyst (e.g., a filter press with a Celite® pad).
Reagents:
3-Nitro-4-hydroxy-5-methoxybenzoic acid (1.0 eq)
Deionized Water or Methanol/Water mixture
5% or 10% Palladium on Carbon (Pd/C) catalyst (0.5 - 2.0 mol%)
Hydrogen Gas (H₂)
Celite® or other filter aid
Procedure:
In the hydrogenation reactor, charge the nitro-intermediate and the solvent (water or a methanol/water mixture).
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen blanket). Caution: Pd/C can be pyrophoric, especially when dry. Handle with appropriate care.
Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by several purges with hydrogen gas.
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi or 3-7 bar).
Begin vigorous stirring and heat the reaction mixture to a moderate temperature (e.g., 40-60°C).
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. This can be confirmed by HPLC analysis of a carefully degassed sample.
Once the reaction is complete, cool the reactor to room temperature.
Carefully vent the excess hydrogen and purge the reactor multiple times with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucial: Never allow the catalyst on the filter pad to dry out, as it can ignite upon contact with air. Keep it wet with solvent (water) until it is safely quenched or stored under water for recovery/disposal.
The resulting clear filtrate contains the desired 3-Amino-4-hydroxy-5-methoxybenzoic acid and is used directly in the next step.
Part III: Formation and Isolation of the Hydrochloride Salt
Principle & Rationale
The final amine product is a zwitterionic compound that can be susceptible to aerial oxidation. Converting it to the hydrochloride salt enhances its stability, improves its handling characteristics, and provides a reliable method for purification via crystallization.[6][9] By adding concentrated hydrochloric acid to the aqueous solution from the previous step, the amino group is protonated, decreasing the compound's solubility and inducing precipitation.
Scale-up Protocol
Materials & Equipment:
Jacketed glass reactor for crystallization.
Filtration and drying equipment as used in Part I.
Reagents:
Aqueous filtrate of 3-Amino-4-hydroxy-5-methoxybenzoic acid (from Part II)
Concentrated Hydrochloric Acid (37%)
Procedure:
Transfer the catalyst-free filtrate from the hydrogenation step into a clean, jacketed reactor.
Cool the solution to 0-5°C with stirring.
Slowly add concentrated hydrochloric acid until the pH of the solution is strongly acidic (pH 1-2).[9]
A white or off-white precipitate of the hydrochloride salt will form.
Continue stirring the slurry at 0-5°C for 1-2 hours to maximize crystal growth and yield.
Isolate the product by filtration.
Wash the filter cake with a small amount of ice-cold deionized water, followed by a wash with a cold, water-miscible solvent like isopropanol or acetone to aid in drying.
Dry the final product, 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, in a vacuum oven at 50-60°C to a constant weight.
Chemical Reaction Scheme
The diagram below outlines the chemical transformations described in the protocol.
Caption: Reaction scheme for the three-step synthesis.
Quality Control & Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Analysis
Expected Result
Appearance
White to off-white crystalline solid
HPLC Purity
≥99.0%
¹H NMR
Spectrum consistent with the structure of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride.
Mass Spec (MS)
[M+H]⁺ corresponding to the free amine (m/z = 184.06)
Melting Point
Decomposes >250°C (literature values suggest ~300°C with decomposition[6][9])
Safety Considerations for Scale-Up
Nitration: This reaction is highly exothermic and produces corrosive, oxidizing fumes. It must be conducted in a well-ventilated area (e.g., a fume hood or walk-in hood) with adequate temperature control and an established quench plan.[4][10][11] Personal protective equipment (PPE), including acid-resistant gloves (Viton® recommended over nitrile for concentrated acids), lab coat, and full face shield, is mandatory.[12][13]
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly rated, maintained, and operated by trained personnel. The Pd/C catalyst is pyrophoric and must be handled with extreme care, especially during filtration, ensuring it remains wet at all times.
General Precautions: Always handle corrosive acids and organic solvents in a well-ventilated area. Ensure easy access to safety showers and eyewash stations.[10][11]
References
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]
Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace. Available at: [Link]
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Available at: [Link]
Pathuri, L. S., et al. (2018). Nitration Using Fuming HNO3 in Sulfolane: Synthesis of 6-Nitrovanillin in Flow Mode. Organic Process Research & Development. Available at: [Link]
University of California, Merced - Environmental Health and Safety. (2012, October 19). Standard Operating Procedure: Nitric Acid. Available at: [Link]
Zhang, Y., et al. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
Singh, R., et al. (Year N/A). Synthesis of vanillic acid using whole cell nitrilase of wild and mutant Gordonia terrae. Springer.
Pearl, I. A. (1946). Vanillic acid. Organic Syntheses. Available at: [Link]
Wolfe, J. F., & Arnold, F. E. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. U.S.
Stolar, T., et al. (2025).
Dipharma. (2022, September 12). The twilight zone of Vanillic Acid nitration. Available at: [Link]
Wolfe, J. F., & Arnold, F. E. (1989). Preparation of 3-amino-4-hydroxybenzoic acids.
Liu, H., et al. (Year N/A). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry.
Stolar, T., et al. (2018).
Almac. (2019, February 13). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Available at: [Link]
Deshpande, R. M., et al. (Year N/A). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.
Becker, A. M., & Rickards, R. W. (Year N/A). Biosynthesis of the Ansamycin Antibiotic Actamycin. ElectronicsAndBooks.
Wolfe, J. F., & Arnold, F. E. (1986). Preparation of 3-amino-4-hydroxybenzoic acids.
Wang, J., et al. (2025). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate.
Gangan, V. D., et al. (2025).
Becker, A. M., & Rickards, R. W. (1983). An expedient synthesis of 3-amino-5-hydroxy- benzoic acid and its n-alkyl analogues. Tetrahedron.
CN105237423A. (Year N/A). Preparation method of 3-amino-4-hydroxybenzoic acid.
Step-by-step guide to 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride purification
An Application Note for the Step-by-Step Purification of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride Authored by: A Senior Application Scientist Abstract This comprehensive guide provides a detailed, step-by-st...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Step-by-Step Purification of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the purification of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (CAS No: 15785-53-2), a critical reagent for various research and development applications. The primary method detailed is recrystallization from an acidic aqueous solution, a robust technique for removing process-related impurities. This document explains the scientific principles behind the purification strategy, offers expert insights for optimizing the procedure, and outlines essential analytical methods for purity verification. It is intended for researchers, scientists, and drug development professionals who require a high-purity starting material for their work.
Introduction and Scientific Background
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is a substituted aromatic amino acid. The purity of such molecules is paramount, as even minor impurities can significantly impact downstream applications, leading to inconsistent experimental results, failed syntheses, or incorrect biological activity assessments. Common impurities may include starting materials from the synthesis, by-products from side reactions (e.g., residual nitro-group precursors), or degradation products.[1][2]
This guide focuses on recrystallization, a powerful purification technique based on the principle of differential solubility. The impure solid is dissolved in a suitable solvent system at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of highly organized, pure crystals. Impurities, being present in lower concentrations, remain dissolved in the solvent (mother liquor). The choice of an acidic aqueous solution for this specific compound is strategic; the hydrochloride salt form enhances its solubility in the hot solvent while allowing for controlled precipitation upon cooling.[3]
Compound Properties and Safety Protocols
A thorough understanding of the compound's properties and hazards is essential before beginning any experimental work.
All handling of the solid and concentrated acids must be performed inside a certified chemical fume hood.[6][10]
First Aid Measures:
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention from an ophthalmologist.[6][8]
Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water.[6][9]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[6][8]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[6][8]
Detailed Purification Protocol: Recrystallization
This protocol is adapted from established methods for similar aminobenzoic acid derivatives and is designed to yield a high-purity product.[3][11][12]
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (optional, as an antioxidant)[3]
Ice bath
Vacuum oven or desiccator
Step-by-Step Experimental Procedure
Step 1: Dissolution of the Crude Product
Place the crude 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
Prepare the recrystallization solvent. A documented starting point for the analogous compound 3-amino-4-hydroxybenzoic acid hydrochloride is a mixture of water and concentrated HCl.[3] Begin by adding approximately 15-20 mL of DI water for every 1 gram of crude material.
With stirring, add concentrated HCl to the slurry. A patent for the analog suggests creating a solution with a normality between 3 and 6.[3][11] This significantly aids in dissolving the hydrochloride salt.
Gently heat the mixture on a hot plate with continuous stirring. The target is to achieve complete dissolution at a temperature just below the solvent's boiling point. Add minimal amounts of additional water if necessary to fully dissolve the solid.
Expertise & Experience: The amino-phenol moiety is susceptible to oxidation at high temperatures, which can cause discoloration. The addition of a small amount (e.g., 0.1 equivalents) of an antioxidant like Tin(II) chloride (SnCl₂·2H₂O) to the acidic mixture can mitigate this, preserving the product's color and purity.[3]
Step 2: Decolorization (Optional)
If the solution is highly colored, remove it from the heat source and allow it to cool slightly.
Add a small amount of decolorizing carbon (approximately 1-2% of the solute's weight) to the solution.
Bring the mixture back to a gentle boil for 5-10 minutes. The carbon will adsorb colored impurities.
Trustworthiness: Never add decolorizing carbon to a boiling or superheated solution, as this can cause violent bumping.
Step 3: Hot Gravity Filtration (if Step 2 was performed)
If decolorizing carbon was used, it must be removed while the solution is still hot to prevent premature crystallization of the product.
Set up a hot gravity filtration apparatus using a short-stemmed glass funnel and fluted filter paper, filtering into a clean, pre-warmed Erlenmeyer flask.
Quickly pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.
Step 4: Crystallization
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the yield of precipitated crystals.[3][11]
Step 5: Isolation and Washing of Crystals
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold DI water to ensure a good seal.
Turn on the vacuum source and pour the cold slurry of crystals into the funnel.
Use a spatula to transfer any remaining crystals from the flask.
Wash the collected crystal cake with a small volume of ice-cold DI water to rinse away the residual mother liquor containing impurities. Repeat this wash 1-2 times.
Expertise & Experience: Using a minimal amount of ice-cold wash solvent is crucial. A warm or large volume of solvent will dissolve a significant portion of your purified product, drastically reducing the yield.
Step 6: Drying the Purified Product
Leave the crystals on the Buchner funnel with the vacuum running for 10-15 minutes to pull air through and partially dry them.
Transfer the purified crystals to a pre-weighed watch glass or crystallization dish.
Dry the product to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator.
Purification Workflow Diagram
Caption: Logical workflow from crude material to a validated high-purity product.
References
3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride — Chemical Substance Inform
SAFETY DATA SHEET - 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride. Sigma-Aldrich.
SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzoic acid. Thermo Fisher Scientific.
SAFETY DATA SHEET - 3-Amino-4-hydroxybenzenesulfonic Acid. TCI Chemicals.
SAFETY DATA SHEET - 3-Amino-4-hydroxybenzoic acid. Fisher Scientific.
Analytical Methods - A simple and sensitive HPLC-MS/MS method for simultaneous determination of nine kinds of (D)- and (L)-amino acid enantiomers in amino acid tablets. RSC Publishing.
Preparation of 3-amino-4-hydroxybenzoic acids.
US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
EP0206635A1 - Preparation of 3-amino-4-hydroxybenzoic acids.
Application Note: A Multi-Technique Protocol for Monitoring the Reaction Progress of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
Abstract This application note provides a detailed, multi-faceted protocol for the accurate monitoring of chemical reactions involving 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride. Recognizing the compound's tri...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed, multi-faceted protocol for the accurate monitoring of chemical reactions involving 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride. Recognizing the compound's trifunctional nature—possessing an aromatic amine, a phenol, and a carboxylic acid—this guide emphasizes a robust analytical strategy to ensure reaction completion, optimize yields, and minimize impurity formation. We move beyond a simple recitation of steps to explain the scientific rationale behind the selection of analytical techniques, focusing on Thin-Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) for precise quantitative analysis. As an illustrative example, the N-acetylation of the parent compound is used to demonstrate the practical application of these protocols. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.
Introduction and Scientific Principle
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is a substituted aromatic compound of interest in various synthetic applications, from pharmaceutical intermediates to materials science. Its structure presents a unique synthetic challenge: the presence of three distinct functional groups that can participate in various chemical transformations. Consequently, selectively reacting one site without affecting the others requires careful reaction control and, critically, a reliable monitoring protocol.
The core principle of effective reaction monitoring is the ability to distinguish between starting materials, intermediates, products, and byproducts in a timely and accurate manner. A failure to do so can lead to incomplete reactions, excessive use of reagents, or complex purification challenges. This guide establishes a self-validating system based on two complementary chromatographic techniques:
Thin-Layer Chromatography (TLC): A rapid, cost-effective method for qualitative analysis. It provides an immediate visual snapshot of the reaction's progress, allowing for quick decisions on reaction continuation, quenching, or adjustment.
High-Performance Liquid Chromatography (HPLC): A highly sensitive and reproducible technique for quantitative analysis. HPLC allows for the precise measurement of the concentration of each component, enabling the calculation of conversion rates and the detection of trace impurities.
By employing these techniques in tandem, a researcher can confidently track the consumption of the starting material and the formation of the desired product.
Illustrative Reaction: N-Acetylation
To provide a practical context, we will focus on a common and straightforward transformation: the N-acetylation of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride using acetic anhydride. This reaction is chosen for its clear differentiation in polarity and structure between the starting material and the product, making it an ideal model for demonstrating the monitoring protocols.
Reaction Scheme:
Starting Material (SM): 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
Reagent: Acetic Anhydride
Base: Pyridine or Triethylamine (to neutralize HCl and catalyze the reaction)
A successful monitoring strategy involves withdrawing small aliquots from the reaction mixture at specific time points, quenching any reactive species, and analyzing the sample.
Diagram: General Reaction Monitoring Workflow
The following diagram illustrates the logical flow from reaction initiation to data-driven decision-making.
Caption: Workflow for reaction sampling, analysis, and decision-making.
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is the first line of analysis. The key to a successful TLC method is selecting a mobile phase (eluent) that provides good separation (different Rf values) between the starting material and the product.
Rationale for Eluent Selection: The starting material is a polar salt, while the acetylated product is less polar. A moderately polar eluent system, such as a mixture of ethyl acetate and hexanes, often provides good separation. The addition of a small amount of acetic or formic acid can improve spot shape by suppressing the ionization of the carboxylic acid group.
Step-by-Step Protocol:
Prepare Eluent: Mix Ethyl Acetate / Hexanes / Acetic Acid in a 70:30:1 ratio. Prepare a fresh solution for each set of analyses.
Prepare TLC Chamber: Pour the eluent into a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
Sample Preparation:
At each time point (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw ~5-10 µL of the reaction mixture using a capillary tube.
Immediately quench the aliquot in a vial containing ~0.5 mL of a solvent like ethyl acetate or methanol. This dilutes the sample and stops the reaction.
Spotting the Plate:
On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom.
Spot a small amount of the quenched starting material solution (a "standard") on the left.
Spot the quenched reaction mixture aliquot in the center.
If available, spot a standard of the expected product on the right.
Developing the Plate: Place the spotted TLC plate in the equilibrated chamber and close the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
Visualization:
Remove the plate and immediately mark the solvent front with a pencil.
Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots. Circle the spots with a pencil.
(Optional) Stain the plate using a ninhydrin solution. The primary amine of the starting material will stain (typically purple or yellow), while the amide product will not. This provides unambiguous confirmation.
Data Interpretation:
At t=0, you should only see the spot corresponding to the starting material.
As the reaction progresses, the starting material spot will diminish in intensity, and a new spot (the product) will appear.
The reaction is considered complete when the starting material spot is no longer visible by UV and/or ninhydrin stain.
Protocol 2: Quantitative Monitoring by Reverse-Phase HPLC
HPLC provides definitive, quantitative data on the reaction's progress. A reverse-phase C18 column is ideal for separating polar to moderately non-polar aromatic compounds.
Rationale for Method Parameters:
Column: A C18 stationary phase provides excellent hydrophobic interaction with the aromatic rings of the analyte and product.
Mobile Phase: A gradient of acetonitrile (organic modifier) and water is used to elute compounds across a range of polarities.
Acid Modifier: Formic acid is added to the mobile phase to ensure the carboxylic acid groups are protonated, leading to sharp, symmetrical peaks and reproducible retention times.
Detection: UV detection at 254 nm is suitable as both the reactant and product contain a benzene ring, which absorbs strongly at this wavelength.
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard for aromatic compound separation.
Mobile Phase A
Water + 0.1% Formic Acid
Aqueous phase with acid modifier for peak shape.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Organic phase for elution.
Gradient
10% B to 90% B over 10 min
Ensures elution of both polar SM and less polar P.
Flow Rate
1.0 mL/min
Standard flow for a 4.6 mm ID column.
Column Temp.
30 °C
Ensures reproducible retention times.
Injection Vol.
5 µL
Standard volume to avoid column overload.
Detector
UV-Vis at 254 nm
Strong absorbance for aromatic compounds.
Step-by-Step Protocol:
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
Sample Preparation:
Take the quenched reaction aliquot prepared for TLC.
Dilute it further with the initial mobile phase (e.g., 10 µL of the quenched sample into 990 µL of 90:10 Water/ACN) to ensure the concentration is within the linear range of the detector.
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Analysis:
Inject a standard of the starting material to determine its retention time (RT).
Inject the prepared sample from the reaction time point.
Run the gradient method and record the chromatogram.
Data Analysis:
Identify the peaks corresponding to the starting material (SM) and product (P) based on their retention times. The less polar product will have a longer retention time than the polar starting material.
Integrate the peak area for both the SM and P.
Calculate the percent conversion using the following formula (assuming similar response factors):
This decision tree aids in diagnosing common reaction issues based on TLC and HPLC results.
Caption: Decision tree for troubleshooting reaction progress based on analytical data.
Conclusion
The successful synthesis of derivatives from multi-functional molecules like 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride hinges on a rigorous and well-designed monitoring protocol. The combined use of TLC for rapid qualitative checks and HPLC for precise quantitative analysis provides a comprehensive and trustworthy system. This dual-technique approach empowers researchers to make informed, real-time decisions, leading to optimized reaction outcomes, higher yields, and improved purity of the final product. The methodologies detailed herein are robust, adaptable, and grounded in established analytical principles, forming a solid foundation for any synthetic chemistry workflow.
References
NextSDS. (n.d.). 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride — Chemical Substance Information.
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column.
Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
ResearchGate. (2026, February 25). Monitoring of reduction reaction of 2-((phenylimino)methyl)phenol compound with sodium borohydride in solution by infrared spectroscopy.
Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
National Institutes of Health, PubChem. (n.d.). CID 158448718 | C16H16O8.
University Politehnica of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
SciSpace. (n.d.). HPLC Determination of Benzoic Acid, Saccharin, and Caffeine in Carbonated Soft Drinks.
Mukherjee, A., Dixit, K., Sarma, S. P., & Desiraju, G. R. (n.d.). Aniline–phenol recognition: from solution through supramolecular synthons to cocrystals.
Fauss, J., Brock, T. H., Hebisch, R., Hartwig, A., & MAK Commission. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso.
Chen, Z., Liu, W., Cui, Z., Yang, G., Chen, Y., & Li, T. (2012). Determination of Benzoic Acid and Sorbic Acid in Tobacco Sauce by Ultra Performance Liquid Chromatography. Asian Journal of Chemistry, 24(11), 4923-4925.
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software.
Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
Technical Support Center: Optimizing 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride. As Senior Application Scientis...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride. As Senior Application Scientists, we have compiled this resource to address common challenges and optimize your experimental outcomes. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your research.
I. Synthetic Pathway Overview
The most common and practical route to 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride involves a two-step process starting from vanillic acid:
Nitration: Vanillic acid is nitrated to form 5-Nitrovanillic acid.
Reduction: The nitro group of 5-Nitrovanillic acid is then reduced to an amine, followed by salt formation to yield the target compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Yield in the Nitration of Vanillic Acid
Question: I am getting a very low yield of 5-Nitrovanillic acid. What are the likely causes and how can I improve it?
Answer:
Low yields in the nitration of vanillic acid are a common issue and can often be traced back to several key factors related to reaction conditions and reagent quality.
Causality and Optimization Strategies:
Temperature Control is Critical: The nitration of activated aromatic rings like vanillic acid is a highly exothermic reaction.[1] Insufficient cooling can lead to over-nitration, producing dinitro or other unwanted byproducts, and can also cause decomposition of the starting material or product.[2]
Solution: Maintain a strict temperature range of 0-5°C during the addition of the nitrating agent.[3] Use an ice-salt bath for more efficient cooling if necessary. Monitor the internal reaction temperature closely with a thermometer.
Choice and Quality of Nitrating Agent: The reactivity of the nitrating species directly impacts the selectivity and yield of the reaction.
Traditional Method (Nitric Acid): Concentrated nitric acid in a solvent like glacial acetic acid is a common method.[1][4] However, the strength of the nitric acid can lead to oxidative side reactions.[5]
"Green" Alternatives: Consider using milder nitrating agents which can offer better control and produce fewer side products.[6]
Cerium (IV) Ammonium Nitrate (CAN): This reagent can be used in aqueous acetic acid and often results in cleaner reactions with good yields (around 70-71%).[4][5]
Yttrium Nitrate Hexahydrate: This offers a rapid nitration at room temperature.[1][3]
Solution: If using nitric acid, ensure it is of high purity and has not decomposed (indicated by a yellow or brown color due to nitrogen oxides). For better control and potentially higher yields, explore the use of CAN or yttrium nitrate.
Reaction Time and Monitoring: Both insufficient and excessive reaction times can lead to lower yields.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This allows you to determine the optimal time to quench the reaction, maximizing the formation of the desired product while minimizing byproduct formation.
Experimental Protocol: Nitration of Vanillin with Nitric Acid in Dichloromethane
Dissolve 75 mmol of vanillin in approximately 55 mL of dichloromethane (DCM) in a flask.[3]
Cool the flask in an ice-water bath to maintain a temperature of 0-5°C.[3]
Slowly add 12 mL of nitric acid dropwise to the cooled, stirring solution.[3]
After the complete addition of nitric acid, continue stirring the mixture at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction by adding 25 mL of ice water and allow the mixture to stand for 2 hours.[3]
Filter the resulting precipitate. The aldehyde group can then be oxidized to a carboxylic acid using an appropriate oxidizing agent like potassium permanganate to yield 5-Nitrovanillic acid.[4]
Problem 2: Incomplete Reduction of 5-Nitrovanillic Acid
Question: My reduction of 5-Nitrovanillic acid is sluggish and often incomplete. How can I drive the reaction to completion?
Answer:
Incomplete reduction is a frequent hurdle. The choice of reducing agent and catalyst, along with reaction conditions, are paramount for achieving full conversion to the desired amine.
Causality and Optimization Strategies:
Catalyst Activity and Loading: The catalyst is the heart of the hydrogenation reaction.
Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the reduction of aromatic nitro groups.[7]
Catalyst Deactivation: The catalyst can be "poisoned" by impurities in the starting material or solvent. Over time, the catalytic activity can also decrease.
Solution:
Use a fresh, high-quality Pd/C catalyst.
Ensure the 5-Nitrovanillic acid is pure before the reduction step.
Increase the catalyst loading if the reaction is still slow. A typical loading is around 5-10% by weight of the substrate.[8]
Hydrogen Source and Pressure:
Gaseous Hydrogen (H₂): This is the most common hydrogen source. The reaction rate is dependent on the pressure of hydrogen gas.
Transfer Hydrogenation: Formic acid or other hydrogen donors can be used as an alternative to gaseous hydrogen, which can be advantageous for safety and handling.[9][10]
Solution:
If using H₂, ensure the system is properly sealed and purged of air. Increase the hydrogen pressure if the reaction is slow at atmospheric pressure.
Consider transfer hydrogenation with a suitable catalyst if handling high-pressure hydrogen is a concern.
Solvent and pH: The choice of solvent can influence the solubility of the reactants and the efficiency of the catalyst. The pH of the reaction medium is also important.
Solution: A mixture of water and an alcohol like methanol or ethanol is often effective. The presence of hydrochloric acid is necessary for the formation of the hydrochloride salt and can also influence the reaction rate.[8]
Experimental Protocol: Catalytic Hydrogenation of 4-hydroxy-3-nitrobenzoic acid
To a suitable reaction flask, add 160 g of 4-hydroxy-3-nitrobenzoic acid, 150 ml of concentrated hydrochloric acid, 3 liters of distilled water, and 25 g of 5 percent palladium on carbon.[8]
Heat the reaction mixture to 95° C with vigorous stirring.[8]
Problem 3: Formation of Impurities and Purification Challenges
Question: I am observing significant impurities in my final product, and purification by recrystallization is difficult. What are the likely side reactions, and how can I obtain a purer product?
Answer:
The formation of byproducts is a common challenge in multi-step organic syntheses. Understanding the potential side reactions is key to minimizing their formation and simplifying purification.
Causality and Optimization Strategies:
Side Reactions in Nitration:
Over-nitration: As mentioned earlier, poor temperature control can lead to the formation of dinitro- and other polynitrated species.
Oxidation: Strong nitrating conditions can oxidize the phenolic hydroxyl group or other sensitive functionalities.
Solution: Strict temperature control and the use of milder nitrating agents are the best ways to minimize these side reactions.
Side Reactions in Reduction:
Incomplete Reduction: This can leave unreacted nitro compound in your final product.
Formation of Azo or Azoxy Compounds: Under certain conditions, particularly with reducing agents other than catalytic hydrogenation, nitro groups can dimerize to form azo or azoxy compounds.[7]
Solution: Catalytic hydrogenation is generally very selective for the reduction of nitro groups to amines and is the preferred method to avoid these side products.[7][11] Ensure the reduction goes to completion by monitoring with TLC.
Purification Strategy:
Recrystallization: This is the most common method for purifying the final product. The choice of solvent is crucial.
Solution:
A mixture of water and an acid like hydrochloric acid is often used for the recrystallization of the hydrochloride salt.[8] The addition of a reducing agent like tin(II) chloride during recrystallization can help to prevent oxidation of the aminophenol product.[8][12]
If significant impurities persist, column chromatography may be necessary, although it is less ideal for large-scale purification.
Q1: What is the role of hydrochloric acid in the reduction step?
A1: Hydrochloric acid serves two primary purposes. First, it creates an acidic environment that can be favorable for the catalytic hydrogenation process. Second, and more importantly, it reacts with the newly formed amino group to directly produce the hydrochloride salt of the product, which often has better stability and crystallinity, facilitating its isolation and purification.[8]
Q2: Can I use a different starting material instead of vanillic acid?
A2: While vanillic acid is a common and readily available starting material, other precursors could potentially be used. For example, vanillin could be nitrated to 5-nitrovanillin, and the aldehyde group could then be oxidized to a carboxylic acid before or after the reduction of the nitro group.[4] However, this would add extra steps to the synthesis. The choice of starting material will depend on factors such as cost, availability, and the overall synthetic strategy.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
Nitration: Nitric acid is a strong oxidizing agent and is corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood. The reaction is exothermic, so be prepared for rapid heat generation and have an adequate cooling bath.
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and that there are no sources of ignition in the vicinity. The reaction should be carried out in a well-ventilated area. Pd/C can be pyrophoric when dry and exposed to air, especially after use. Handle the used catalyst with care, keeping it wet until it can be safely disposed of.
General Precautions: Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The hydrochloride salt of 3-amino-4-hydroxybenzoic acid decomposes at around 300°C.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product.
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups (e.g., amine, hydroxyl, carboxylic acid).
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing the purity of the final product.
IV. Quantitative Data Summary
Parameter
Nitration Step
Reduction Step
Key Reagents
Vanillic Acid, Nitrating Agent (e.g., HNO₃, CAN)
5-Nitrovanillic Acid, H₂, Pd/C
Solvent
Acetic Acid, Dichloromethane
Water, Methanol/Ethanol
Temperature
0-5°C
Room Temperature to 95°C
Typical Yield
70-90%
>90%
Monitoring
TLC
TLC, H₂ uptake
V. References
Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. (n.d.). Retrieved from
An In-depth Technical Guide to 5-Nitrovanillin - Benchchem. (n.d.). Retrieved from
Troubleshooting guide for the formylation of aromatic amines. - Benchchem. (n.d.). Retrieved from
Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. (2025). J. Synth. Chem., 4, 354-370. Retrieved from
Nitro Reduction - Common Conditions. (n.d.). Retrieved from
Application Note: Synthesis of 5-Nitrovanillin via Nitration of Vanillin - Benchchem. (n.d.). Retrieved from
How to Prepare 5-Nitrovanillin Using a Green Chemical - FAQ - Guidechem. (2022, August 1). Retrieved from
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PMC. (n.d.). Retrieved from
Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. (2021). Acta Chimica Asiana, 4(1), 104-107. Retrieved from
3-Amino-5-hydroxybenzoic acid (1) was identified in these laboratories as the key natural amino acid') which initiates formation - ElectronicsAndBooks. (n.d.). Retrieved from
Preparation of 3-amino-4-hydroxybenzoic acids. (1989, November 15). European Patent Office. Retrieved from
3-Amino-4-hydroxybenzoic acid synthesis - ChemicalBook. (n.d.). Retrieved from
Nitration - Wikipedia. (n.d.). Retrieved from
Optimization of "Green" Nitration of Vanillin and o-Vanillin | Request PDF. (n.d.). Retrieved from
Technical Support Center: Purification of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochlori...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride. Drawing from established chemical principles and field-proven insights, this document provides both foundational knowledge and practical troubleshooting strategies to achieve high purity of this important chemical intermediate.
I. Understanding the Molecule: Physicochemical Properties and Challenges
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride possesses a unique combination of functional groups that influence its behavior during purification. Its amphoteric nature, with an acidic carboxylic acid and a basic amino group, along with a phenolic hydroxyl group, dictates its solubility and stability. The hydrochloride salt form enhances its water solubility. However, the aromatic ring is susceptible to oxidation, especially at elevated temperatures or non-ideal pH, which can lead to colored impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride?
A1: Common impurities often originate from the synthetic route. These can include unreacted starting materials such as the corresponding nitro-benzoic acid precursor, by-products from incomplete reduction of the nitro group, and potential over-nitration or decarboxylation products from the initial synthesis steps.[1][2]
Q2: What is the recommended first-pass purification method for this compound?
A2: Recrystallization is typically the most effective initial purification method for removing bulk impurities.[1] The choice of solvent is critical and is discussed in detail in the Troubleshooting Guide.
Q3: How can I assess the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate purity assessment. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification progress.
Q4: Is 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride sensitive to light or air?
A4: Yes, the presence of the amino and hydroxyl groups on the aromatic ring makes the compound susceptible to oxidation, which can be accelerated by light and air, often resulting in discoloration.[3] It is advisable to store the compound in a cool, dark place and under an inert atmosphere if possible.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride.
Scenario 1: Low Purity After Recrystallization
Problem: The purity of the product, as determined by HPLC, remains low even after recrystallization.
Potential Causes:
Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve for the compound, or it may also readily dissolve impurities.
Contamination with Similar Polarity Impurities: Some by-products may have very similar solubility profiles to the desired product.
Precipitation of Impurities on Cooling: Rapid cooling can cause impurities to co-precipitate with the product.
Solutions:
Solvent System Optimization:
Single Solvent Recrystallization: Based on a patent for a similar compound, an aqueous acidic solution is a good starting point.[1] Experiment with different concentrations of hydrochloric acid in water.
Two-Solvent Recrystallization: If a single solvent is ineffective, a two-solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.
Slow Cooling: Allow the crystallization mixture to cool to room temperature slowly, and then place it in an ice bath to maximize yield. This slow cooling process allows for the formation of a more ordered crystal lattice, which tends to exclude impurities.
Iterative Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
Scenario 2: Colored Impurities in the Final Product
Problem: The final product has a distinct color (e.g., yellow, brown, or pink) instead of being an off-white or light-colored solid.
Potential Causes:
Oxidation: The amino and hydroxyl groups on the aromatic ring are prone to oxidation, leading to the formation of colored quinone-like species. This can be exacerbated by heat, light, and the presence of metal ions.
Residual Nitro Compounds: Incomplete reduction of the nitro precursor can result in colored impurities.
Solutions:
Use of Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution during recrystallization to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the desired product. Filter the hot solution to remove the carbon before cooling.
Inert Atmosphere: Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Addition of a Reducing Agent: A small amount of a reducing agent, such as tin(II) chloride (SnCl₂), can be added during the recrystallization from an acidic aqueous solution to prevent oxidation.[1]
Scenario 3: Difficulty Removing a Specific Impurity
Problem: A particular impurity, often the starting nitro-benzoic acid or an isomer, is persistent and difficult to remove by recrystallization.
Potential Causes:
Similar Solubility and Polarity: The impurity may have a very similar chemical structure and polarity to the desired product, making separation by recrystallization challenging.
Solutions:
Column Chromatography: If recrystallization fails, column chromatography is the next logical step.
Stationary Phase: Silica gel is a common choice.
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the mobile phase should be carefully optimized using TLC to achieve good separation.
pH Adjustment during Extraction: Before chromatography, an acid-base extraction can be attempted. By carefully adjusting the pH of an aqueous solution, the ionization state of the desired product and the impurity can be differentially manipulated, allowing for separation into aqueous and organic layers.
IV. Experimental Protocols
Protocol 1: Recrystallization from Aqueous HCl
Dissolve the crude 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride in a minimal amount of hot (near boiling) 1-2 M hydrochloric acid.
If the solution is colored, add a small amount of activated carbon and continue to heat for 5-10 minutes.
Filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.
Allow the filtrate to cool slowly to room temperature.
Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize crystal formation.
Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water, followed by a cold, non-polar solvent like diethyl ether to aid in drying.
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol 2: General Column Chromatography
Prepare a slurry of silica gel in the initial, less polar mobile phase.
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
Load the sample onto the top of the column.
Elute the column with a gradient of increasing polarity, collecting fractions.
Monitor the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
V. Visual Workflow and Decision-Making
Purification Workflow Diagram
Caption: A general workflow for the purification of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride.
Technical Support Center: Stabilizing 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the rapid degradation of functionalized aminophenols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the rapid degradation of functionalized aminophenols.
Working with 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (a functionalized 5-aminovanillic acid derivative) presents unique stability challenges. While the compound is highly valuable as a synthetic intermediate and biological probe, its structural features make it exceptionally vulnerable to oxidative degradation in aqueous environments. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the integrity of your experiments.
Mechanistic Overview: The Causality of Degradation
To stop degradation, you must first understand the molecular vulnerabilities of your compound.
The instability of 3-amino-4-hydroxy-5-methoxybenzoic acid stems from its ortho-aminophenol core. Aminophenols are highly amphoteric and notoriously prone to auto-oxidation 1. This specific molecule is further destabilized by the methoxy group (-OCH₃) at position 5. As a strong electron-donating group (EDG), the methoxy substituent pushes electron density into the aromatic ring, significantly lowering the molecule's oxidation potential.
When exposed to dissolved oxygen, light, or trace transition metals, the free ortho-aminophenol rapidly oxidizes into an ortho-quinone imine intermediate. This intermediate is highly reactive and undergoes irreversible polymerization, forming the dark brown or purple degradation products commonly observed in failed solutions 1.
The manufacturer supplies this compound as a hydrochloride salt for a critical reason: protonating the amine (-NH₃⁺) converts it into an electron-withdrawing group, which stabilizes the ring in the solid state 2. However, improper pH management during dissolution strips this protection away.
Figure 1: pH-dependent equilibrium and oxidative degradation pathway of the target compound.
Troubleshooting Guides & FAQs
Q1: My aqueous stock solution turns brown/purple within hours of preparation. How do I prevent this?A: This discoloration is the visual marker of oxidative degradation. The ortho-aminophenol core is oxidizing into a quinone imine and polymerizing.
Root Cause: Dissolved oxygen and trace catalytic metals (like Cu²⁺ or Fe³⁺) in your solvent are driving the reaction 1.
Solution: You must implement a multi-barrier approach. First, deoxygenate your solvent by sparging with Argon or Nitrogen for 15-30 minutes. Second, add a sacrificial antioxidant like Ascorbic Acid (0.01 - 0.1% w/v) to scavenge any remaining oxidizing species. Finally, add 1 mM EDTA to chelate trace metals.
Q2: Does the pH of my buffer affect the stability of this compound?A: Drastically. Because aminophenols are amphoteric 3, pH dictates their electronic state.
Root Cause: If your buffer raises the pH above the pKa of the anilinium ion (typically > pH 4.0), the free amine is regenerated. The combination of the free amine (-NH₂) and the methoxy group (-OCH₃) makes the aromatic ring extremely electron-rich and prone to rapid oxidation.
Solution: Maintain the solution pH between 2.5 and 3.5 to keep the amine protonated 2. If physiological pH (7.4) is strictly required for your downstream biological assay, the solution must be prepared immediately before use, kept strictly anaerobic, and heavily supplemented with antioxidants.
Q3: How can I prevent degradation during HPLC analysis? I am seeing split peaks and baseline drift.A: Degradation during chromatographic runs is common due to auto-oxidation in the autosampler or within the mobile phase itself.
Root Cause: The mobile phase lacks oxidative protection, and the high surface area in the column accelerates degradation.
Solution: Add 0.05% ascorbic acid directly to your aqueous mobile phase (e.g., Mobile Phase A) and your sample diluent 1. Ensure samples are stored in amber HPLC vials, as the conjugated pi-system of the quinone intermediates is highly photosensitive.
Quantitative Data: Antioxidant Selection Matrix
Choosing the right additive is critical. Use the following validated matrix to select the appropriate stabilization strategy for your specific application.
Additive
Recommended Conc.
Mechanism of Action
Pros
Cons
Ascorbic Acid (Vit C)
0.01 - 0.1% (w/v)
Sacrificial reducing agent; scavenges O₂
Highly effective; HPLC & MS compatible.
Can degrade over time, lowering pH slightly.
Sodium Metabisulfite
0.05 - 0.5% (w/v)
Strong reducing agent
Excellent at preventing non-enzymatic browning.
May react with certain functional groups (aldehydes).
EDTA
0.1 - 1.0 mM
Metal ion chelator
Stops metal-catalyzed oxidation pathways.
Does not scavenge dissolved O₂ directly.
Dithiothreitol (DTT)
1 - 5 mM
Reduces disulfide bonds / radical scavenger
Excellent for in vitro biological assays.
Strong odor; unstable in solutions > pH 7.
Validated Experimental Protocol: Preparation of Ultra-Stable Solutions
Self-Validating System: This protocol is designed to be self-validating. A successfully prepared stock solution will remain completely colorless for at least 48 hours at 2-8°C. Any pink, brown, or purple tint indicates a protocol failure (typically oxygen ingress or incorrect pH buffering).
Solvent Degassing: Transfer the required volume of high-purity Milli-Q water (18.2 MΩ·cm) into a clean glass flask. Insert a gas dispersion tube and sparge with high-purity Argon or Nitrogen gas for a minimum of 20 minutes to aggressively displace dissolved oxygen.
Additive Integration: While maintaining a gentle flow of inert gas over the solvent surface (positive pressure), add Ascorbic Acid to achieve a final concentration of 0.1% (w/v). If your glassware or water source is not strictly metal-free, add 1 mM EDTA.
pH Verification: Measure the pH of the solvent. It should naturally be acidic (around pH 3.0) due to the ascorbic acid. If necessary, adjust to pH 2.5 - 3.5 using dilute HCl. Never use NaOH, as localized high pH will instantly degrade the API upon addition.
API Dissolution: Weigh the 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride. Transfer it into an amber glass vial equipped with a PTFE-lined septum.
Reconstitution: Using a gas-tight syringe, transfer the deoxygenated, antioxidant-containing solvent into the amber vial. Swirl gently to dissolve. Do not vortex vigorously, as this can introduce microbubbles of atmospheric air if the vial is not perfectly sealed.
Storage: Flush the headspace of the vial with Argon for 10 seconds. Cap tightly and store immediately at 2-8°C. Protect from light at all times.
References
Technical Support Center: Preventing Oxidation of Aminophenol Compounds - Benchchem.
Aminophenols | Request PDF - ResearchGate.
Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office.
Common impurities in 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
Welcome to the Technical Support Center for 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (CAS: 15785-53-2). This compound, often referred to as 5-aminovanillic acid hydrochloride, is a critical building block in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (CAS: 15785-53-2).
This compound, often referred to as 5-aminovanillic acid hydrochloride, is a critical building block in the synthesis of advanced bio-based polymers (such as polybenzoxazoles) and active pharmaceutical ingredients (APIs) like the COMT inhibitor Opicapone[1][2]. Because it is an electron-rich aminophenol derivative, its synthesis and downstream handling are highly susceptible to impurity generation, particularly oxidative degradation and catalytic poisoning[3].
This guide is designed for researchers and process chemists to troubleshoot common synthetic bottlenecks, understand the mechanistic origins of impurities, and implement self-validating protocols for high-purity isolation.
Synthesis & Impurity Generation Pathway
The synthesis typically proceeds via the nitration of vanillic acid to 5-nitrovanillic acid, followed by catalytic hydrogenation (Pd/C) and immediate hydrochloride salt formation[1]. The diagram below illustrates the critical junctures where major impurities arise.
Synthesis workflow of 3-Amino-4-hydroxy-5-methoxybenzoic acid HCl and its common impurity branches.
Quantitative Impurity Profiling
To ensure successful downstream application, rigorous analytical monitoring is required. Below is a summary of the most common impurities, their origins, and standard analytical detection metrics.
Impurity Designation
Chemical Identity
Mechanistic Origin
Typical RRT (HPLC)*
Detection Method
Acceptable API Limit
Impurity A
4-Hydroxy-3-methoxy-5-nitrobenzoic acid
Incomplete reduction of the nitro group.
1.45
UV @ 254 nm / LC-MS
< 0.10%
Impurity B
Quinone imines / Azo dimers
Auto-oxidation of the electron-rich free base.
0.85 - 0.95 (Broad)
VIS @ 400 nm / LC-MS
< 0.15%
Impurity C
Palladium (Pd)
Homogeneous leaching from Pd/C catalyst.
N/A
ICP-MS
< 10 ppm
Impurity D
3-Amino-4-hydroxybenzoic acid
Demethoxylation via over-reduction.
0.75
UV @ 254 nm / LC-MS
< 0.05%
*Relative Retention Time (RRT) is based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% TFA).
Troubleshooting Guides & FAQs
Q1: My final isolated product has a dark brown or purple discoloration instead of the expected off-white/pale yellow powder. What is causing this, and how can I prevent it?Causality: You are observing Impurity B . The free base form of 5-aminovanillic acid contains three electron-donating groups (-OH, -OCH3, and -NH2) on the aromatic ring. This makes the ring exceptionally electron-rich, drastically lowering its oxidation potential. Upon exposure to ambient oxygen or light, the molecule undergoes rapid single-electron transfer to form a radical, which cascades into highly conjugated, dark-colored quinone imines or oxidative azo dimers[3].
Solution: The reduction and subsequent filtration must be performed strictly under an inert atmosphere (N2 or Ar). More importantly, immediately quench the filtered free-base solution with hydrochloric acid. Converting the amine (
−NH2
) to an ammonium salt (
−NH3+
) transforms it into a strong electron-withdrawing group. This raises the oxidation potential of the ring, effectively shutting down the auto-oxidation pathway and stabilizing the product[1].
Q2: HPLC analysis of my crude product shows a persistent peak at RRT 1.45. LC-MS confirms it is unreacted 5-nitrovanillic acid. Why is the reduction stalling?Causality: Incomplete reduction (Impurity A ) is typically caused by either catalyst poisoning or mass-transfer limitations. If the starting vanillic acid was extracted from biological sources (e.g., lignin bioconversion via Halomonas elongata[4]), trace sulfur compounds can irreversibly bind to the active Pd sites. Alternatively, insufficient agitation prevents H2 gas from dissolving into the liquid phase at a rate that matches the reaction kinetics.
Solution: First, validate the purity of your 5-nitrovanillic acid precursor. If purity is >99%, increase the reactor's impeller speed to enhance gas-liquid mixing. You can also increase the H2 pressure from 1 atm to 3-5 atm to drive the equilibrium forward.
Q3: ICP-MS results show Palladium levels at 45 ppm, which exceeds our 10 ppm specification. How is the Pd leaching, and how do we remove it?Causality: While Pd/C is a heterogeneous catalyst, the highly coordinating nature of the amino and carboxylic acid groups in the product can chelate surface Pd(II) atoms, pulling them into the homogeneous solution (Impurity C ).
Solution: Implement a metal scavenging step. Before adding HCl to form the salt, pass the ethanolic free-base solution through a pad of Thiol-functionalized silica (e.g., SiliaMetS Thiol). The soft-soft acid-base interaction between the thiol groups and Pd(II) ions will strip the metal from the product chelates, reliably reducing Pd residue to <5 ppm.
Step-by-Step Methodology: Optimized Hydrogenation & Salt Formation
This protocol is designed as a self-validating system. Each step includes a physical or chemical indicator to confirm success before proceeding.
Step 1: Inert Reaction Setup
Suspend 5-nitrovanillic acid (1.0 eq) in absolute ethanol (10 volumes) within a pressure reactor.
Purge the vessel with Nitrogen (N2) for 3 cycles (pressurize to 3 bar, then vent). Validation: This ensures an oxygen-free environment, preventing premature oxidation of the amine.
Add 10% Pd/C (0.05 eq by weight) under a continuous N2 stream.
Step 2: Catalytic Hydrogenation
Purge the vessel with Hydrogen (H2) for 3 cycles.
Pressurize to 4 bar H2 and stir vigorously (800+ rpm) at 25°C.
Monitor the pressure drop. Validation: A cessation of pressure drop indicates the stoichiometric consumption of H2 is complete (typically 2-4 hours).
Step 3: Filtration and Scavenging
Vent the H2 and purge the reactor with N2 (3 cycles).
Filter the reaction mixture through a tightly packed Celite pad under a blanket of N2 to remove the Pd/C.
Pass the filtrate through a short column of Thiol-functionalized silica. Validation: The filtrate should be a clear, pale yellow solution. Any dark purple/brown tint indicates oxygen ingress.
Step 4: Hydrochloride Salt Formation & Isolation
Transfer the scavenged filtrate to a receiving flask under N2.
Slowly add 37% aqueous Hydrochloric Acid (1.1 eq) dropwise while stirring. Validation: The solution will immediately lighten in color, and a white/off-white precipitate of 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride will begin to form as the amine is protonated[1].
Concentrate the slurry under reduced pressure to half its volume, then chill to 4°C for 2 hours to maximize crystallization.
Filter the precipitate and dry in a vacuum oven at 40°C overnight.
References
Synthesis and Characterization of Aromatic Polymers from Vanillin Derivatives. National Institute of Informatics (NII). Mechanism of 5-aminovanillic acid hydrochloride synthesis via Pd/C reduction.
WO2020035548A2 - Redox-active compounds and uses thereof. Google Patents. Detailing the oxidation pathways of 5-aminovanillic acid to hydroquinones and nitrosobenzoic acids.
Bioconversion of ferulic acid to vanillic acid by Halomonas elongata. Horizon IRD. Biological sourcing of vanillic acid and related derivatives.
Technical Support Center: Recrystallization of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
Welcome to the dedicated technical support guide for the purification of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (CAS No: 15785-53-2)[1][2]. This resource is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the purification of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (CAS No: 15785-53-2)[1][2]. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.
Section 1: Foundational Principles
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is a polar, ionic organic compound. Its structure, featuring amino, hydroxyl, and carboxylic acid functional groups, along with the hydrochloride salt form, dictates its solubility and crystallization behavior. The fundamental principle of recrystallization is based on the differential solubility of the compound in a specific solvent or solvent system at varying temperatures.[3][4] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, thus allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[5][6]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride in a direct question-and-answer format.
Question: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a crystalline solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the compound's melting point.[3][7]
Causality: The high concentration of the solute can depress its melting point. When this depressed melting point is below the temperature of the solution, the compound will separate as a liquid phase (an oil) instead of forming a solid crystal lattice.
Solutions:
Increase Solvent Volume: Re-heat the solution until the oil fully redissolves. Then, add a small additional volume of the hot solvent (e.g., 10-20% more) to decrease the saturation point.[7][8] This ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.
Lower the Solution Temperature: If using a high-boiling point solvent, try to dissolve the compound at a temperature just sufficient for dissolution, rather than at the solvent's boiling point.
Change Solvents: Select a solvent with a lower boiling point.[6]
Induce Crystallization Early: As the solution with the added solvent cools, vigorously scratch the inside of the flask with a glass rod at the surface of the liquid. This can provide a nucleation site and encourage crystal formation before the solution cools to the point of oiling out.[3][7]
Question: After cooling, no crystals have formed. What should I do?
Answer:
The absence of crystals upon cooling usually indicates one of two scenarios: either too much solvent was used, or the solution is supersaturated.[7][9]
Causality: If the solution is not saturated at the lower temperature, the solute molecules will not have the thermodynamic driving force to assemble into a crystal lattice. Supersaturation is a metastable state where the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.
Solutions:
Induce Nucleation:
Scratching: Use a glass rod to scratch the inner surface of the flask just below the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]
Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This "seed" acts as a template for further crystallization.[9]
Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent. Allow the solution to cool again slowly. To check if you have reached saturation, dip a glass rod into the hot solution and remove it; a rapid formation of crystals on the rod indicates a suitable concentration.[10]
Extended Cooling: Ensure the solution has been cooled sufficiently. After slow cooling to room temperature, place the flask in an ice-water bath to maximize the yield of crystals.[3][11]
Question: My final product has a low yield. How can I improve it?
Answer:
A low yield is a common problem in recrystallization and can stem from several factors.[8][10]
Causality: The most frequent cause is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[8][9] Other causes include premature crystallization during a hot filtration step or washing the collected crystals with a solvent that is not ice-cold.
Solutions:
Use the Minimum Solvent: During the dissolution step, add the hot solvent in small portions, ensuring the solid is fully dissolved but avoiding a large excess. The goal is to create a saturated solution at high temperature.[9]
Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals and maximizes recovery.
Cold Washing: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent.[9][10] Using room temperature or warm solvent will redissolve a portion of your purified product.
Recover from Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
Question: The purified crystals are still colored. How do I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules that can be effectively removed with activated carbon (charcoal).
Causality: Activated carbon has a very high surface area with numerous pores that can adsorb large, colored impurity molecules, while the smaller molecules of your desired compound remain in solution.
Solution:
After dissolving your crude compound in the hot solvent, remove the flask from the heat source temporarily to prevent bumping.
Add a very small amount of activated carbon (a micro-spatula tip is often sufficient) to the hot solution. Adding too much will adsorb your product and reduce the yield.
Bring the solution back to a boil for a few minutes while swirling.
Perform a hot gravity filtration to remove the carbon.[12] This involves using a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This step is crucial to prevent your product from crystallizing prematurely in the funnel.[7]
Allow the filtered, colorless solution to cool as usual.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride?
Based on the compound's polar and ionic nature, polar solvents are the best starting point.[3][6] A European Patent for the closely related 3-amino-4-hydroxybenzoic acid hydrochloride specifies a recrystallization from a mixture of water and concentrated hydrochloric acid.[13] This is an excellent starting point. Alternatively, polar organic solvents like ethanol or methanol, potentially in a mixed system with a less polar co-solvent like diethyl ether or ethyl acetate, are strong candidates.[5] The ideal approach is to perform small-scale solubility tests with a few candidate solvents to find one where the compound is very soluble when hot and poorly soluble when cold.[5][14]
Q2: Why is slow cooling important?
Slow cooling is critical for achieving high purity.[4] Crystal formation is an equilibrium process where molecules of the correct compound selectively deposit onto the growing crystal lattice. Rapid cooling (e.g., by immediately plunging the hot flask into an ice bath) causes the solid to crash out of solution quickly, trapping impurities within the crystal structure.[8] Allowing the solution to cool slowly on the benchtop before ice-bath cooling promotes the growth of larger, more ordered, and purer crystals.[11]
Q3: How much solvent should I use?
The guiding principle is to use the minimum amount of hot solvent required to fully dissolve the solid.[9] This creates a saturated solution. Adding too much solvent will result in a poor or no yield of crystals upon cooling because the solution will not be saturated at the lower temperature.[8][9] A good practice is to add the solvent in small portions to the solid while heating and swirling until the last of the solid just dissolves.
Q4: Can I use a mixed solvent system?
Yes, a mixed solvent system is an excellent technique when no single solvent has the ideal solubility properties.[3] You would dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, you would add a "poor" solvent (one in which it is poorly soluble) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3] A common pair for a compound like this could be ethanol (good solvent) and water or diethyl ether (poor solvents).[5]
Section 4: Experimental Protocols
Protocol 1: Aqueous Hydrochloric Acid System
This protocol is adapted from a documented procedure for the closely related 3-amino-4-hydroxybenzoic acid hydrochloride.[13]
Place the crude 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride in an Erlenmeyer flask.
For every 10 grams of crude material, add approximately 200 mL of distilled water and 30 mL of concentrated hydrochloric acid.
Add a magnetic stir bar or boiling chips.
If colored impurities are present, add a small amount (e.g., 1 gram for every 10g of crude product) of decolorizing carbon.[13]
Heat the mixture to reflux with stirring until all the solid dissolves.
If carbon was used, perform a hot gravity filtration to remove it, collecting the filtrate in a clean, pre-warmed Erlenmeyer flask.
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small portion of ice-cold distilled water.
Dry the crystals under vacuum to a constant weight.
Protocol 2: Mixed Organic Solvent System (Ethanol/Diethyl Ether)
This protocol is a generalized method based on common practices for similar compounds.
Place the crude solid in an Erlenmeyer flask with a stir bar.
Heat ethanol in a separate beaker on a hot plate.
Add the minimum amount of hot ethanol to the crude solid to dissolve it completely.
Remove the flask from the heat.
Slowly add diethyl ether dropwise while swirling until a persistent cloudiness appears.
Add a few drops of hot ethanol to redissolve the cloudiness, resulting in a clear, saturated solution.
Cover the flask and allow it to cool slowly to room temperature.
Cool further in an ice-water bath for 30 minutes.
Collect the crystals by vacuum filtration.
Wash the collected crystals with a small amount of an ice-cold ethanol/ether mixture (e.g., 1:1 ratio).
Dry the purified crystals under vacuum.
Section 5: Data Summary
The following table provides a starting point for solvent selection based on the principles of polarity. Experimental verification is essential.
Solvent/Solvent System
Boiling Point (°C)
Polarity
Rationale & Considerations
Water / HCl
100
Very High
A documented system for a similar compound.[13] The common ion (Cl⁻) may suppress solubility at low temperatures, improving yield.
Ethanol
78
High
Good general-purpose polar solvent. May show high solubility even when cold, potentially requiring a co-solvent.[3]
Methanol
65
High
Similar to ethanol but with a lower boiling point.
Ethanol / Water
78-100
High
A common and effective mixed-solvent system for polar compounds.[5] Water acts as the anti-solvent.
Ethanol / Diethyl Ether
35-78
Medium-High
A reported system for a related methoxy-substituted compound. The volatility of ether requires careful handling.
Acetic Acid
118
High
Can be effective for aromatic acids but is harder to remove from final crystals.
Section 6: Visual Workflows
Caption: General workflow for the recrystallization process.
Caption: Decision tree for troubleshooting common recrystallization issues.
Section 7: References
Recrystallization. (n.d.). University of California, Los Angeles.
Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles referenced, specific link unavailable).
Crystallization. (n.d.). University of Houston-Downtown.
Becker, A. M., & Rickards, R. W. (1973). The Biosynthesis of the Ansamycin Antibiotic, Actamycin. The Journal of Antibiotics, 36(10), 1323-1328.
Finding the best solvent for recrystallisation. (2021). Education in Chemistry. Royal Society of Chemistry.
Recrystallization. (n.d.). Towson University.
Esterification of 4-(4-Aminophenoxy)benzoic Acid for Derivative Synthesis. (2025). BenchChem.
Problems in recrystallization. (n.d.). Biocyclopedia.
Lysenko, Z. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. European Patent No. EP0206635B1. European Patent Office.
Managing reaction temperature for 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride synthesis
Welcome to the Technical Support Center for the synthesis and thermal management of 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride . As a Senior Application Scientist, I have designed this guide for researchers an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and thermal management of 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride .
As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are navigating the thermodynamic and mechanistic challenges of this specific synthetic workflow. The synthesis relies on a precise two-step sequence: the electrophilic aromatic nitration of vanillic acid, followed by the catalytic reduction of the nitro intermediate to an amine salt 1. Because both steps involve highly reactive phenolic and aminophenolic moieties, strict temperature control is not just a recommendation—it is the fundamental driver of product viability.
Synthetic Workflow & Thermal Control Map
Fig 1: Synthetic workflow of 3-amino-4-hydroxy-5-methoxybenzoic acid HCl with thermal controls.
Q: Why did my nitration reaction yield a dark, tarry mixture instead of the expected yellow-orange precipitate?A: This is a classic symptom of thermal runaway. The phenolic hydroxyl group on vanillic acid strongly activates the aromatic ring toward electrophilic attack. If the temperature exceeds 20 °C during the addition of nitric acid, the reaction shifts from selective mono-nitration to oxidative cleavage of the phenol ring and over-nitration 1. The dark tar is a complex mixture of oxidized quinones and polymeric degradation products. Strict maintenance of the 10–20 °C window suppresses these competing thermodynamic pathways 2.
Q: Can I accelerate the nitration by running it at room temperature (25 °C) or higher?A: No. While kinetics will increase, the selectivity will plummet. The activation energy for dinitro byproducts and oxidation is easily breached above 20 °C. The reaction must be actively cooled using an ice-water jacket, and the rate of nitric acid addition must be dynamically throttled based on the internal temperature probe 2.
Q: During the catalytic hydrogenation, why is 37% hydrochloric acid added directly to the reaction mixture?A: The intermediate free base (3-amino-4-hydroxy-5-methoxybenzoic acid) is an electron-rich aminophenol. In the presence of trace oxygen or under thermal stress, aminophenols rapidly auto-oxidize into highly reactive quinone imines, turning the product brown or black. By adding stoichiometric HCl directly to the ethanol solvent during reduction, the amine is protonated in situ immediately upon formation 3. This traps the molecule as a stable hydrochloride salt, deactivating the ring toward oxidation.
Q: How do I manage the exotherm during the reduction phase on a larger scale?A: The reduction of a nitro group to an amine is highly exothermic (ΔH ≈ -130 kcal/mol). While ambient temperature (20–25 °C) is targeted for the reaction, bulk scale-up requires active jacket cooling to prevent the ethanol solvent from boiling and to maintain Pd/C catalyst selectivity 3.
Quantitative Data Summary: Thermal Risk Matrix
Reaction Step
Thermodynamic Profile
Target Temp Range
Consequence of Deviation (< Target)
Consequence of Deviation (> Target)
Nitration (HNO₃/AcOH)
Highly Exothermic
10 °C – 20 °C
Incomplete conversion; sluggish kinetics.
Oxidative degradation; tar formation; over-nitration.
Product loss to mother liquor; increased oxidation risk.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means the reaction provides distinct physical cues (color changes, gas uptake) that validate the success of the step before you proceed.
Protocol 1: Electrophilic Nitration of Vanillic Acid
Self-Validating Principle: The reaction validates its own success by transitioning from a cloudy suspension to a distinct bright yellow-orange precipitate. A dark brown or black solution indicates thermal failure.
Setup: Suspend vanillic acid in glacial acetic acid (approx. 1:10 w/w ratio) in a reactor equipped with an overhead stirrer, an internal temperature probe, and an active ice-water cooling jacket 1.
Cooling: Chill the suspension until the internal temperature stabilizes at exactly 10 °C.
Addition: Begin the dropwise addition of 65% nitric acid. Critical Causality: The addition rate must be dynamically linked to the internal temperature probe. Pause addition immediately if the temperature approaches 20 °C 2.
Maturation: Once addition is complete, stir the resulting yellow-orange suspension for an additional 1 hour at 18–23 °C to ensure complete conversion [[2]]().
Isolation: Filter the suspension. Wash the wet cake successively with acetic acid, an acetic acid/water mixture (1:2 w/w), and finally cold water to remove residual nitric acid 1.
Drying: Dry the solid at 52 °C to yield 5-nitrovanillic acid 1.
Protocol 2: Catalytic Reduction and In Situ Salt Formation
Self-Validating Principle: Reaction completion is validated by the absolute cessation of hydrogen gas uptake, confirming the stoichiometric reduction of the nitro group without over-reduction.
Setup: In a pressure-rated hydrogenation vessel, combine the isolated 5-nitrovanillic acid, 10% Palladium on carbon (Pd/C) catalyst (approx. 25 wt% relative to substrate), and absolute ethanol 3.
Acidification: Add a slight molar excess of 37% hydrochloric acid directly to the mixture [[3]](). Critical Causality: This pre-emptively establishes an acidic environment to trap the nascent amine as a stable salt, preventing auto-oxidation.
Purge & React: Purge the vessel with nitrogen (3x), then introduce hydrogen gas. Stir the mixture at room temperature (20–25 °C) under H₂ atmosphere overnight 3. Monitor the internal temperature; apply external cooling if the exotherm pushes the temperature above 25 °C.
Filtration: Once hydrogen uptake ceases (self-validating endpoint), filter the mixture through a pad of Celite under an inert atmosphere to remove the Pd/C catalyst.
Isolation: Evaporate the solvent to dryness under reduced pressure to afford 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride as a stable, off-white solid 3.
References
Title: EP2791134B1 - Chemical compound useful as intermediate for preparing a catechol-o-methyltransferase inhibitor - Google Patents
Source: Google Patents
URL
Title: US9126988B2 - Intermediate for preparing a catechol-O-methyltransferase inhibitor - Google Patents
Source: Google Patents
URL
Technical Support Center: HPLC Impurity Profiling for 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride
Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing stability-indicating HPLC methods for 3-Amino-4-hydroxy-5-met...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing stability-indicating HPLC methods for 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride .
Due to its zwitterionic-like multi-functional structure, this compound presents severe chromatographic challenges. This portal bypasses generic advice, providing causality-driven troubleshooting, self-validating protocols, and regulatory-aligned strategies.
Visual Workflow: System Suitability & Troubleshooting Logic
Before running unknown impurity profiles, your chromatographic system must prove its capability to resolve the target analyte from its synthetic precursors and degradation products. The following self-validating workflow ensures data integrity.
Fig 1: Self-validating HPLC workflow and System Suitability Testing (SST) logic.
Frequently Asked Questions (FAQs)
Q1: Why does my API elute at the void volume (
t0
) on a standard C18 column?Causality: At typical acidic mobile phase conditions (pH 2–3), the carboxylic acid is fully protonated (neutral), but the aromatic amine remains protonated (cationic). This extreme polarity prevents partitioning into the hydrophobic C18 stationary phase. Furthermore, highly aqueous mobile phases (<5% organic) cause standard C18 alkyl chains to collapse or "mat," expelling the mobile phase from the pores and reducing effective surface area[1].
Solution: Switch to an Aqueous-C18 (polar-embedded/end-capped for 100% aqueous compatibility) or a Pentafluorophenyl (PFP) column. PFP columns offer alternative retention mechanisms (π-π, dipole-dipole, and hydrogen bonding) that significantly enhance the retention of polar aromatic amines[2].
Q2: Should I use Phosphate Buffer or Trifluoroacetic Acid (TFA) for the mobile phase?Causality: If your impurity profiling requires downstream structural elucidation via LC-MS, you must use a volatile modifier like 0.1% TFA. TFA acts as an ion-pairing agent; its hydrophobic trifluoroacetate anion pairs with the protonated amine of the analyte, neutralizing the charge and increasing retention. If utilizing UV detection only, a 20 mM Potassium Phosphate buffer (pH 2.5) provides superior buffering capacity against sample diluent pH mismatches, yielding more robust retention times[2].
Q3: How do I separate the active compound from its synthetic precursor, 5-nitrovanillic acid?Causality: 5-nitrovanillic acid lacks the basic amine and possesses a strongly electron-withdrawing nitro group, making it significantly more hydrophobic than the reduced 3-amino derivative[3]. A gradient method starting at 2% organic and ramping to 40% organic over 20 minutes will easily resolve these two, with the polar 3-amino compound eluting first.
Document and report the impurity in batch analysis.
Identification Threshold
0.10% or 1.0 mg/day
Elucidate structure (e.g., via LC-MS/NMR).
Qualification Threshold
0.15% or 1.0 mg/day
Conduct safety/toxicity studies to qualify the impurity.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Severe Peak Tailing (Asymmetry Factor > 2.0)
Diagnostic: Inject a neutral marker (e.g., uracil or toluene). If the neutral marker is symmetrical but the 3-amino-4-hydroxy-5-methoxybenzoic acid tails, the issue is chemical (secondary interactions), not physical (column void/frit blockage).
Causality: The positively charged amine group is interacting via ion-exchange with un-endcapped, ionized silanols (
SiO−
) on the silica support.
Resolution: Lower the mobile phase pH to 2.0 to fully protonate and neutralize residual silanols. Alternatively, increase the buffer concentration to 25 mM to outcompete the amine for silanol binding sites[2].
Issue 2: Baseline Drift During Gradient Elution
Diagnostic: Observe the baseline at 210 nm and 254 nm. If the drift is severe at 210 nm but flat at 254 nm, the modifier is absorbing UV light.
Causality: TFA has significant absorbance at low wavelengths (<220 nm). As the gradient increases the organic/TFA ratio, the baseline shifts upward.
Resolution: Balance the absorbance by adding 0.08% TFA to the organic phase (Acetonitrile) and 0.1% TFA to the aqueous phase. Acetonitrile inherently absorbs less UV than water at low wavelengths, so slightly less TFA in the organic phase flattens the baseline profile.
Step-by-Step Methodologies
Protocol A: Self-Validating HPLC Method for Impurity Profiling
This protocol utilizes a self-validating System Suitability Test (SST) to ensure system readiness before committing valuable samples.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): Dissolve 2.72 g of
KH2PO4
in 1000 mL of HPLC-grade water (20 mM). Adjust pH to 2.5 ± 0.05 using orthophosphoric acid.
Causality: Precise pH control is critical; a shift of 0.2 pH units will drastically alter the ionization state of the amine, shifting retention times unpredictably[2]. Filter through a 0.22 µm nylon membrane.
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Step 2: Chromatographic Conditions
Column: PFP (Pentafluorophenyl) or AQ-C18, 150 x 4.6 mm, 3 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (stabilizes mass transfer kinetics).
Detection: UV at 254 nm (optimal for the aromatic ring) and 220 nm.
Gradient Program:
0 - 5 min: 2% B (Isocratic hold to retain the polar API)
5 - 20 min: 2% to 40% B (Linear ramp to elute hydrophobic impurities)
20 - 25 min: 40% to 90% B (Column wash)
25 - 35 min: 2% B (Re-equilibration)
Step 3: System Suitability Testing (SST) - The Self-Validation Step
Prepare an SST solution containing 0.5 mg/mL 3-amino-4-hydroxy-5-methoxybenzoic acid HCl and 0.05 mg/mL 5-nitrovanillic acid in Mobile Phase A.
Inject 10 µL.
Validation Criteria: The system is only validated for use if:
Resolution (
Rs
) between the API and 5-nitrovanillic acid is > 5.0.
Tailing factor (
Tf
) for the API peak is ≤ 1.5.
RSD of the API peak area over 3 replicate injections is ≤ 2.0%.
Action: If criteria fail, do not proceed. Purge the system, verify mobile phase pH, and check column integrity.
To ensure the method is stability-indicating, the API must be stressed to generate potential degradation impurities in accordance with ICH guidelines[4].
Oxidative Stress: Mix 5 mL of API solution (1 mg/mL) with 1 mL of 3%
H2O2
. Stir at room temperature for 2 hours.
Causality: The electron-rich aromatic ring and the amine group are highly susceptible to oxidation, likely forming quinone-imine derivatives which must be separated from the main peak.
Acid/Base Hydrolysis: Mix 5 mL of API solution with 1 mL of 1N HCl (Acid) or 1N NaOH (Base). Heat at 60°C for 4 hours. Neutralize before injection.
Analysis: Inject stressed samples using Protocol A. The method is validated as stability-indicating if the API peak purity angle is less than the purity threshold (via Diode Array Detector), proving no degradants co-elute with the main peak.
References[3] SYNTHESIS AND CHARACTERIZATION OF AROMATIC POLYMERS FROM VANILLIN DERIVATIVES, nii.ac.jp,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8lnTKkonV-eEjGiRqcxeCBDdisPpZBGbujQkJGyYyqykldn_9aK8l6ydddOJ1yOwoIPWMOaCBCZhb5ZNW4-mU3QmuRQEfX9PYd8-CyEaHHKh-9tu-sWqQ98yfs90Xz4yfDv2gSms4nwSqZ6Nyxl_rM-1SvHqfVjJtmaU=[4] ich harmonised tripartite guideline - impurities in new drug substances q3a(r2), ich.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsSnF8SsqcgNOQMd_rV74oVzKPY6OHl_W-e5C5n4xY423UWV7erj2vdq2sR3IFRTcLSRu3KiVkXf6muhKEz90tPnT6rhow3v3wKStio0JVRBKo_6lU5s0Hlcnp5s327H2F0oMAuCr5tcsL0thKcwtV85jdsFsiFPgexHwH-1Lrf6WV[2] Developing HPLC Methods, Sigma-Aldrich,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9LsBdNGmGg36lLquCr6T3tHGnQeWr4sIGDJ2iqMSFuLFQVEZ5tuEH2LlZ1mNwo8VcO0aqlKAEgIAfFgkJYFNQGsce-FvpBzps_5uky7wNFrOgvniPJmoZv3rm_Sxtip-jnRca4RMgBGWj8v7vxlU8u6ykgwonJqvGS7dFRfihFnN47NWefcoUTCqP7mCWlD29O0PteNWOlZJhZJQqYsVXP-nA2rKa84Fm3mfw9ISJylemBmgTDQWaWEnQ72MjCCIPHL0p[1] THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES, hplc.eu,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaMPpWaAoAzF-DyCcKUBPhKbQaC1pCNeDysonRlVzBwLXbRDxS1zZnqkFKh7br1jktqQzoPUhSruBwj5mdk_lG1DJv5pVFydpMKnb2m86BPPf-zFXBMBWjuIR07HlL94F4aMCbyNmp7A==
Technical Support Center: pH Stability of 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride . Due to its highly functionalized aromatic ring, this active pharmaceutical ingredient (API) exhibits complex, pH-dependent stability profiles.
This document provides a mechanistic understanding of its degradation pathways, troubleshooting guides for common experimental failures, and self-validating protocols to ensure data integrity.
Mechanistic Overview: The Causality of pH-Driven Degradation
To stabilize a molecule, you must first understand why it degrades. 3-Amino-4-hydroxy-5-methoxybenzoic acid contains three critical ionizable moieties attached to an aromatic ring: a carboxylic acid, a phenol, and an amine (supplied as a protonated hydrochloride salt).
The stability of this compound is entirely dictated by the electron density of its aromatic ring, which fluctuates based on the pH of the surrounding environment:
Acidic Conditions (pH < 3.0): The amine is fully protonated (
−NH3+
). This creates a strong electron-withdrawing effect, deactivating the aromatic ring and protecting it from electrophilic attack by molecular oxygen. The molecule is highly stable.
Physiological/Neutral Conditions (pH 6.0 - 8.0): The amine deprotonates into a free base (
−NH2
). The ring becomes electron-rich, making the compound susceptible to auto-oxidation.
Alkaline Conditions (pH > 9.0): The phenolic hydroxyl group deprotonates to form a phenoxide anion (
−O−
). This massive influx of electron density makes the compound violently reactive toward oxygen, leading to rapid degradation into highly colored quinoneimines (1)[1].
Fig 1: pH-dependent oxidation pathway of 3-amino-4-hydroxy-5-methoxybenzoic acid.
Troubleshooting Guide (Q&A)
Q1: Why does my aqueous stock solution turn pink, and eventually brown, within hours of preparation?Causality: This discoloration is the universal hallmark of aminophenol auto-oxidation. When exposed to atmospheric oxygen, the molecule oxidizes into quinoneimine intermediates, which absorb visible light and appear pink or red (2)[2]. Over time, these reactive intermediates undergo intermolecular condensation, polymerizing into dark brown or black melanic products. This is accelerated by neutral/high pH, ambient light, and trace metal ions[1][2].
Resolution: Prepare stock solutions in acidic buffers (e.g., 0.1% HCl or 0.1% TFA) to keep the amine protonated. Degas all solvents using sonication and vacuum to remove dissolved oxygen, and store in amber vials.
Q2: I am observing peak splitting and poor recovery during HPLC analysis. How do I fix this?Causality: If your mobile phase pH is near the pKa of the compound's carboxylic acid (~pH 4.0) or amine group, the molecule exists in a dynamic equilibrium of multiple ionization states during the chromatographic run. This causes peak broadening or splitting. Furthermore, if the mobile phase lacks an antioxidant, the compound may degrade on-column.
Resolution: Force the molecule into a single ionization state. Use a strongly acidic mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid or TFA). To prevent on-column degradation, adding an antioxidant like ascorbic acid (0.01 - 0.1% w/v) to the sample diluent is highly effective (1)[1].
Q3: We need to formulate this API at physiological pH (7.4) for biological assays, but it degrades too fast. What are our options?Causality: At pH 7.4, the amine is a free base, and the electron-donating methoxy group at the 5-position exacerbates the ring's susceptibility to oxidation.
Resolution: You must build a protective formulation matrix. Incorporate a chelating agent like EDTA (0.05%) to sequester trace transition metals (like
Cu2+
or
Fe3+
) that catalyze single-electron oxidation transfers. Pair this with a sacrificial reducing agent, such as sodium metabisulfite or ascorbic acid, which will preferentially react with oxygen before the API does.
Quantitative Stability Data
The following table summarizes the expected kinetic behavior of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride across different pH environments.
When assessing the stability of this compound, standard forced degradation protocols often yield ambiguous results because it is difficult to distinguish between hydrolytic degradation and oxidative degradation. The following protocol utilizes a self-validating system to isolate causality.
Step-by-Step Methodology
Buffer Preparation: Prepare 50 mM buffers at pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 9.0 (Borate) using LC-MS grade water. Degas thoroughly.
Self-Validating Control Setup: For every pH condition, prepare two distinct vials:
Vial A (Test): Buffer only.
Vial B (Control): Buffer spiked with 0.1% (w/v) Ascorbic Acid.
Causality Check: Ascorbic acid is a potent oxygen scavenger. If the API degrades in Vial A but remains intact in Vial B, you have definitively proven the degradation is oxidative, not hydrolytic.
Sample Dissolution: Dissolve the API to a final concentration of 1 mg/mL in both vials. Perform this step in a dark room or use amber glassware to eliminate UV-catalyzed radical initiation.
Incubation: Place the vials in a temperature-controlled chamber at 40°C to accelerate reaction kinetics.
Quenching: At designated time points (0, 1, 4, and 24 hours), extract 100 µL from each vial and immediately quench into 900 µL of 0.1% Trifluoroacetic acid (TFA).
Causality Check: Dropping the pH below 2.0 instantly reprotonates the amine and phenol, halting any further oxidation before analysis.
LC-MS/MS Analysis: Analyze the quenched samples. Monitor the intact API at 280 nm, and monitor for quinoneimine intermediates in the 380–550 nm range (2)[2].
Fig 2: Self-validating workflow for assessing pH-dependent stability and degradation kinetics.
Frequently Asked Questions (FAQs)
Q: Can I store the solid powder on the benchtop?A: No. The solid API is sensitive to light, air, and ambient moisture. It must be stored at 2-8°C in a tightly sealed container. For long-term stability, it is highly recommended to backfill the storage container with an inert gas (Argon or Nitrogen) after opening ().
Q: Does the methoxy group at the 5-position make the compound more or less stable than a standard aminophenol?A: Less stable. While steric hindrance might suggest protection, the methoxy group (
−OCH3
) is a strong electron-donating group via resonance. It pumps additional electron density into the aromatic ring, lowering the activation energy required for oxygen to strip an electron and initiate the degradation cascade.
Q: Are the oxidized degradation products toxic?A: Quinoneimines and their polymeric derivatives are highly reactive electrophiles. In biological assays, they can covalently bind to nucleophilic residues (like cysteine or lysine) on proteins, leading to false positives, enzyme inhibition, or cellular toxicity. This makes preventing their formation critical for accurate biological data.
References
Title: Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH
Source: ACS Publications (Journal of Physical Chemistry)
URL: [Link]
Title: Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism
Source: ResearchGate
URL: [Link]
Spectroscopic Analysis of 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride: A Comparative Guide to Structural Confirmation Workflows
Executive Summary 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (commonly known as 5-aminovanillic acid hydrochloride) is a highly substituted, zwitterionic aromatic compound. Typically synthesized via the cataly...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (commonly known as 5-aminovanillic acid hydrochloride) is a highly substituted, zwitterionic aromatic compound. Typically synthesized via the catalytic reduction of 5-nitrovanillic acid using palladium on carbon (Pd/C) in the presence of hydrochloric acid[1], this compound presents unique analytical challenges. The presence of four distinct functional groups (–COOH, –OH, –OCH₃, and –NH₃⁺Cl⁻) on the benzene ring creates complex electronic push-pull effects and extensive intra- and intermolecular hydrogen bonding networks[2].
This guide objectively compares routine versus advanced spectroscopic workflows for the structural confirmation of this compound, providing researchers with field-proven methodologies, self-validating protocols, and mechanistic insights into the spectroscopic behavior of its hydrochloride salt form.
Comparative Analytical Workflows: Routine vs. Advanced
When confirming the structure of highly substituted benzoic acids, selecting the appropriate analytical workflow is critical to avoiding mischaracterization[3].
The Routine Workflow (1D NMR + FTIR): This approach is sufficient for identifying the presence of functional groups. However, because the pentasubstituted benzene ring contains only two aromatic protons (H-2 and H-6) situated meta to each other, 1D ¹H NMR often yields ambiguous regiochemical assignments. The splitting patterns alone cannot definitively rule out positional isomers[3].
The Advanced Workflow (2D NMR + HRMS): To achieve absolute structural certainty, 2D NMR (HSQC and HMBC) is required to anchor the methoxy and hydroxyl groups to their exact ring positions via long-range carbon-proton correlations. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the intact molecular formula and ruling out decarboxylation byproducts[1].
Comparative analytical workflows for 5-aminovanillic acid HCl structural confirmation.
Mechanistic Insights: The Hydrochloride Salt Effect
The protonation state of the amino group fundamentally alters the compound's spectroscopic signature. In its free base form, the –NH₂ group is strongly electron-donating via resonance (+R effect), which shields the adjacent aromatic protons. However, in the hydrochloride salt, the –NH₃⁺ group becomes strongly electron-withdrawing via induction (–I effect) and can no longer donate lone pair electrons into the aromatic ring. This causality results in a significant downfield shift in the ¹³C and ¹H NMR signals of the adjacent carbons and protons, and drastically alters the out-of-plane C-H bending vibrations in the FTIR fingerprint region[4].
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data for the structural confirmation of 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)
Causality Note: DMSO-d₆ is chosen over D₂O because it strongly solvates the compound, breaking intermolecular hydrogen bonds while slowing proton exchange. This allows the observation of the broad –NH₃⁺ and phenolic –OH signals that would otherwise disappear in D₂O[4].
Nucleus
Position
Expected Shift (ppm)
Multiplicity
Causality / Assignment
¹H
H-2
~7.20
Doublet (J ~ 2 Hz)
Meta-coupling with H-6; shifted downfield due to –NH₃⁺
¹H
H-6
~7.45
Doublet (J ~ 2 Hz)
Meta-coupling with H-2; adjacent to electron-withdrawing –COOH
Characteristic of primary amine hydrochloride salts
C=O (Carboxylic)
~1680 - 1700
Sharp, Strong
Conjugated aromatic acid
C-O (Methoxy)
~1220 - 1250
Sharp, Medium
Asymmetric C-O-C stretch
Step-by-Step Experimental Methodologies
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every protocol below is designed as a self-validating system to prevent downstream analytical failures.
Protocol 1: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15 mg of the hydrochloride salt in 0.6 mL of anhydrous DMSO-d₆ in a clean glass vial. Transfer to a 5 mm NMR tube.
Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard.
Self-Validation Check: Before acquiring the full spectrum, run a single scan. The TMS peak must resolve as a sharp singlet (<1 Hz width) precisely at 0.00 ppm. If the solvent residual peak (DMSO quintet at 2.50 ppm) is broad, shimming must be repeated to ensure magnetic field homogeneity.
Acquisition: Acquire ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 512 scans) at 298 K. Follow with HSQC and HMBC pulse sequences for 2D connectivity.
Protocol 2: FTIR KBr Pellet Preparation
Grinding: In an agate mortar, thoroughly grind 2 mg of the compound with 200 mg of spectroscopic-grade, oven-dried Potassium Bromide (KBr).
Pressing: Transfer the fine powder to a die and press under 10 tons of pressure for 2 minutes to form a translucent pellet.
Self-Validation Check: Run a background scan of a blank KBr pellet. The spectrum must exhibit >95% transmittance from 4000 to 400 cm⁻¹ with a flat baseline. A sloping baseline indicates poor particle size reduction (scattering), while a dip at 3400 cm⁻¹ indicates moisture contamination.
Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans).
Protocol 3: HRMS (ESI-TOF) Analysis
Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid to promote ionization[1].
Calibration: Infuse a sodium formate cluster solution to calibrate the Time-of-Flight (TOF) analyzer.
Self-Validation Check: The mass error for the internal calibrant must register at < 2 ppm. If the error exceeds this threshold, the TOF flight tube must be thermally stabilized and recalibrated before sample injection.
Acquisition: Inject the sample via direct infusion into the ESI source operating in positive ion mode. Extract the exact mass for the [M+H]⁺ ion (calculated for C₈H₁₀NO₄⁺).
Performance Evaluation of Polybenzoxazoles Derived from 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Methoxy-Substituted Polybenzoxazoles Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their e...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methoxy-Substituted Polybenzoxazoles
Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal and chemical stability, high tensile strength, and excellent fire resistance.[1][2] These properties stem from their rigid, rod-like heterocyclic structure.[1] The introduction of a methoxy group onto the polymer backbone, as is the case with PBOs derived from 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, can impart unique characteristics. This strategic modification can influence solubility, processing parameters, and final material properties, making them an intriguing subject of study for advanced applications.
This guide will delve into the synthesis, characterization, and performance of these specific PBOs, providing a comparative framework against other relevant materials.
Synthesis and Characterization: A Two-Step Approach
The synthesis of PBOs from 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride typically follows a two-step process involving the formation of a poly(o-hydroxy amide) (PHA) precursor, followed by thermal or chemical cyclization to the final polybenzoxazole.[3]
Figure 1: General synthesis pathway for polybenzoxazoles.
Characterization Techniques:
The successful synthesis and structure of the precursor and final PBO are confirmed using a suite of analytical techniques:
Fourier Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of amide bonds and the appearance of characteristic benzoxazole ring absorptions.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymers.[3][5]
Thermogravimetric Analysis (TGA): To assess thermal stability and the temperature of 5% weight loss (T5%).[3][6]
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[3]
Performance Evaluation: A Comparative Analysis
The performance of PBOs derived from 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is best understood through comparison with other PBOs and established high-performance polymers like polyimides (PI).
Thermal Stability
The defining characteristic of PBOs is their exceptional thermal stability. The methoxy-substituted PBOs are expected to exhibit high decomposition temperatures.
Polymer
T5% (°C, under N2)
Glass Transition Temp. (Tg, °C)
Reference
PBO from 3-Amino-4-hydroxy-5-methoxybenzoic acid derivative
Insights: PBOs derived from 3-amino-4-hydroxybenzoic acid derivatives demonstrate ultrahigh thermal resistance with 10% weight loss temperatures (T10) exceeding 400°C and glass transition temperatures (Tg) over 170°C.[7] Some bio-based poly(ether benzoxazoles) have shown a 5% weight loss temperature as high as 670°C.[3] The thermal stability of these polymers is a key advantage for applications in demanding environments.
Mechanical Properties
The rigid backbone of PBOs translates to high strength and modulus.
Polymer
Tensile Strength (MPa)
Young's Modulus (GPa)
Reference
Poly(ether benzoxazole) film from Vanillin derivative
Insights: Bio-based PBO films have demonstrated impressive mechanical properties, with a tensile strength of 117 MPa and a Young's modulus of 5.2 GPa, which are higher than many commercial engineering polymers.[3] The mechanical strength of PBOs makes them suitable for applications requiring robust materials.
Chemical Resistance and Other Properties
PBOs are known for their excellent resistance to a wide range of chemicals.[1][2]
Solubility: A significant challenge with many high-performance polymers is their limited solubility, which complicates processing. The introduction of methoxy groups can enhance solubility in organic solvents.[10]
Dielectric Properties: PBOs generally exhibit low dielectric constants and low moisture absorption, making them suitable for microelectronics applications.[11] This is attributed to the absence of the polar carbonyl group found in polyimides.[11]
Bio-based Origin: The synthesis from a vanillin derivative offers a sustainable route to high-performance materials, a growing area of interest in polymer science.[3]
Experimental Protocols
Synthesis of Poly(o-hydroxy amide) (PHA) Precursor
This protocol describes a general low-temperature polycondensation method.
Figure 2: Workflow for the synthesis of the PHA precursor.
Causality: The low-temperature reaction is crucial to prevent premature cyclization and control the molecular weight of the precursor polymer. The use of a nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen.
Thermal Cyclization to Polybenzoxazole
This protocol outlines the conversion of the PHA precursor to the final PBO.
Figure 3: Workflow for the thermal cyclization to PBO.
Causality: The stepwise heating process allows for the controlled removal of water as a byproduct of the cyclization reaction, leading to a more uniform and defect-free PBO film.[3] An inert atmosphere is essential to prevent oxidative degradation at high temperatures.
Conclusion
Polybenzoxazoles derived from 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride represent a promising class of bio-based, high-performance polymers. Their synthesis from a renewable resource, coupled with their excellent thermal stability and mechanical properties, makes them attractive for a range of advanced applications. While their performance is comparable, and in some aspects superior, to other PBOs and high-performance polymers, further research is warranted to fully explore their potential and optimize their synthesis and processing for specific applications. The methoxy substitution offers a handle for tuning properties like solubility, which is a critical aspect for practical implementation.
References
Kanehashi, S., et al. (Year). Synthesis and Characterization of Biobased Poly (Ether Benzoxazole) Derived from Vanillin. Journal Name, Volume(Issue), pages. [Link]
Jiang, S., et al. (2015). Thermal, mechanical and thermomechanical properties of tough electrospun poly(imide-co-benzoxazole) nanofiber belts. Semantic Scholar. [Link]
de la Campa, J. G., et al. (2020). Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant. Digital CSIC. [Link]
Li, Y., et al. (2021). Preparing Multifunctional High-Performance Cross-Linked Polybenzoxazole Aerogels from Polybenzoxazine. ACS Applied Polymer Materials. [Link]
Ali, M. A., et al. (2017). Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. ResearchGate. [Link]
Hergenrother, P. M. (1993). Synthesis and characterization of high performance polybenzoxazoles. VTechWorks. [Link]
Sathish, M., et al. (2021). High‐Performance Bio‐Benzoxazine Resins Derived From Natural Renewable Vanillin: Synthesis, Characterization, and Properties of Their Thermosets. ResearchGate. [Link]
Unknown Author. (2018). Novel High-performance Poly(benzoxazole- co-imide) Resins with Low Dielectric Constants and Superior Thermal Stabilities Derived. Proceedings of the 13th China-Japan Seminar on Advanced Aromatic Polymers. [Link]
de la Campa, J. G., et al. (2020). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. PMC. [Link]
Unknown Author. (2015). Heat and Solvent Resistant Electrospun Polybenzoxazole Nanofibers from Methoxy-Containing Polyaramide. ResearchGate. [Link]
Hoogenboom, R., et al. (2015). Thermal properties of methyl ester-containing poly(2-oxazoline)s. TUE Research Portal. [Link]
Unknown Author. (2017). Process for producing 3-hydroxy-4-aminobenzoic acids.
Lin, C.-H., et al. (2010). Synthesis and characterization of polybenzoxazine networks nanocomposites containing multifunctional polyhedral oligomeric silsesquioxane (POSS). Polymer, 51(19), 4249-4257. [Link]
Takeichi, T., & Ishida, H. (2008). High Performance Polybenzoxazines as a Novel Type of Phenolic Resin. Polymer Journal, 40(6), 497-506. [Link]
Song, Z., et al. (2003). SYNTHESIS AND THERMAL PROPERTIES OF POLYBENZOXAZOLE FROM SOLUBLE PRECURSOR WITH HYDROXY-SUBSTITUTED POLYENAMINONITRILE. Chinese Journal of Polymer Science, 21(3), 345-350. [Link]
A Comparative Guide to the Characterization of 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride Derivatives
This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of derivatives of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride. Designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of derivatives of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights and actionable experimental protocols. We will explore the rationale behind derivatization, detail robust characterization methodologies, and present a comparative analysis of hypothetical derivatives to guide future research and development.
Introduction: The Therapeutic Potential of the Aminohydroxybenzoic Acid Scaffold
3-Amino-4-hydroxy-5-methoxybenzoic acid and its analogs are structurally related to naturally occurring phenolic compounds like vanillic acid and gallic acid, which are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The presence of amino, hydroxyl, and methoxy functional groups on the benzoic acid core provides a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Derivatization of this core structure can lead to the development of novel therapeutic agents with enhanced efficacy and target specificity.[3] This guide will focus on the hydrochloride salt form, which is often utilized to improve the solubility and stability of amine-containing compounds.
This document will explore a series of hypothetical, yet representative, derivatives to illustrate the principles of characterization and comparative analysis. These derivatives will focus on modifications of the amino and carboxylic acid functionalities, as these are common strategies for altering the physicochemical and biological properties of a lead compound.
Synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride and its Derivatives
The synthesis of the parent compound, 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, typically involves a multi-step process starting from a more readily available precursor such as 3-methoxy-4-hydroxybenzoic acid (vanillic acid). A common synthetic route involves nitration followed by reduction of the nitro group to an amine.[4][5]
General Synthesis Workflow
The overall synthetic strategy can be visualized as a multi-step process, starting from a commercially available starting material, followed by functional group manipulations to introduce the desired amino group, and subsequent derivatization.
Caption: General workflow for the synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride and its derivatives.
Experimental Protocol: Synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
This protocol is a representative procedure based on established chemical transformations.[4]
Nitration: To a cooled (0-5 °C) solution of 3-methoxy-4-hydroxybenzoic acid in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid). Maintain the temperature below 10 °C throughout the addition. After the addition is complete, stir the mixture for 2-4 hours, allowing it to slowly warm to room temperature. Pour the reaction mixture onto crushed ice to precipitate the product, 3-nitro-4-hydroxy-5-methoxybenzoic acid. Filter the solid, wash with cold water, and dry.
Reduction: Suspend the 3-nitro-4-hydroxy-5-methoxybenzoic acid in a suitable solvent such as ethanol or water. Add a reducing agent, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, or by using a metal/acid combination like tin and hydrochloric acid.[4] If using catalytic hydrogenation, the reaction is typically run at elevated temperature and pressure until the uptake of hydrogen ceases.
Formation of Hydrochloride Salt: After the reduction is complete, if a metal/acid system was used, the product is already in the form of its hydrochloride salt in the reaction mixture. If catalytic hydrogenation was employed, the catalyst is filtered off, and concentrated hydrochloric acid is added to the filtrate to precipitate the 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride. The product is then isolated by filtration, washed with a small amount of cold water or ethanol, and dried.
Synthesis of Derivatives
For our comparative analysis, we will consider two primary types of derivatives: N-acylated derivatives and ester derivatives.
N-acylated Derivatives (e.g., N-acetyl): The amino group of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride can be acylated using an acyl chloride or anhydride (e.g., acetic anhydride) in the presence of a base to neutralize the hydrochloride and facilitate the reaction.
Ester Derivatives (e.g., Methyl ester): The carboxylic acid group can be esterified by reacting the parent compound with an alcohol (e.g., methanol) in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.[5]
Characterization of 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride and its Derivatives
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the synthesized compounds.[6]
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization and purification of the synthesized derivatives.
Caption: Workflow for the characterization and purification of derivatives.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for the parent compound and two hypothetical derivatives: the N-acetyl derivative and the methyl ester.
Detailed Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed on a reverse-phase C18 column. A suitable mobile phase would be a gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.[8] Detection can be done using a UV detector at a wavelength determined from the UV-Vis spectrum of the compound (typically around 260-300 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or MeOD. The chemical shifts provide information about the electronic environment of the protons and carbons, confirming the structure of the synthesized compound.[9][10]
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a soft ionization technique suitable for these types of molecules. It will provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the presence of key functional groups such as O-H (hydroxyl and carboxylic acid), N-H (amine/amide), C=O (carbonyl of carboxylic acid, ester, or amide), and C-O (ether and ester) stretches.
Comparative Performance Analysis of Derivatives
The derivatization of the parent compound is expected to alter its physicochemical properties and biological activity. This section provides a comparative analysis of the parent compound and its hypothetical N-acetyl and methyl ester derivatives.
The hydrochloride salt is highly polar and readily dissolves in water. The N-acetyl derivative is less polar due to the amide group, and the methyl ester is significantly less polar due to the esterification of the carboxylic acid.
LogP (Lipophilicity)
Low
Moderate
High
The introduction of the acetyl group and especially the methyl ester group increases the lipophilicity of the molecule by masking polar functional groups.
Acidity/Basicity
Amphoteric (acidic COOH, basic NH₂)
Acidic (COOH and phenolic OH)
Basic (NH₂)
The amino group in the parent compound is basic. In the N-acetyl derivative, the amide nitrogen is non-basic. The carboxylic acid is acidic in both the parent and N-acetyl derivative. The methyl ester is basic due to the free amino group.
Postulated Biological Activity
The biological activity of these derivatives will be influenced by their altered physicochemical properties. For instance, increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to increased potency. However, it can also lead to decreased aqueous solubility and potential off-target effects.
Anticancer Activity: Derivatives of similar scaffolds, such as 4-methoxybenzoic acid, have shown potential as anticancer agents by targeting cell survival pathways.[2] The increased lipophilicity of the ester derivative might enhance its ability to cross cell membranes and interact with intracellular targets. The N-acetyl derivative, with its altered hydrogen bonding capabilities, may exhibit a different target binding profile.
Antimicrobial Activity: Phenolic compounds and their derivatives are known for their antimicrobial properties.[1] The modifications to the amino and carboxyl groups will alter the overall electronic and steric properties of the molecule, which could impact its interaction with microbial targets. A systematic evaluation using techniques like minimum inhibitory concentration (MIC) assays would be necessary to compare their antimicrobial efficacy.
Conclusion
This guide has provided a comprehensive overview of the synthesis, characterization, and comparative analysis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride and its derivatives. By systematically modifying the core structure and thoroughly characterizing the resulting compounds, researchers can develop a deeper understanding of the structure-activity relationships governing their biological effects. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the rational design of novel therapeutic agents based on the versatile aminohydroxybenzoic acid scaffold.
References
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical & Biological Archives. [Link]
Preparation of 3-amino-4-hydroxybenzoic acids. (1989). European Patent Office. [Link]
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PMC. [Link]
SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. (2004). LOCKSS. [Link]
1 HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid) [CD... (2021). ResearchGate. [Link]
Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. (2024). Anticancer Research. [Link]
Process for producing 3-hydroxy-4-aminobenzoic acids.
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). Borneo Journal of Resource Science and Technology. [Link]
3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride — Chemical Substance Information. NextSDS. [Link]
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). MDPI. [Link]
3-Amino-4-methoxybenzoic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. (2025). New Journal of Chemistry (RSC Publishing). [Link]
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]
Hydroxybenzoic and Hydroxycinnamic Acid Derivatives (HCAD) Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS n ). Springer Nature Experiments. [Link]
Preparation method of 3-amino-4-methoxybenzaniline.
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
Benchmarking 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride: A Comparative Analysis Against Commercial Alternatives in Antioxidant and Tyrosinase Inhibition Applications
In the dynamic landscape of drug discovery and cosmetic science, the identification and validation of novel bioactive compounds are paramount. This guide provides a comprehensive technical comparison of 3-Amino-4-hydroxy...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of drug discovery and cosmetic science, the identification and validation of novel bioactive compounds are paramount. This guide provides a comprehensive technical comparison of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride against established commercial alternatives in two key application areas: antioxidant capacity and tyrosinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound in their work.
The structural characteristics of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, a phenolic acid derivative, suggest its potential as a potent antioxidant and an inhibitor of melanogenesis. To rigorously assess its efficacy, we have benchmarked its performance against industry-standard compounds: Ascorbic Acid and Trolox for antioxidant activity, and Kojic Acid and Arbutin for tyrosinase inhibition. The experimental designs and protocols herein are detailed to ensure reproducibility and scientific validity.
Comparative Analysis of Antioxidant Capacity
Antioxidants are crucial in mitigating oxidative stress, a key factor in numerous pathological conditions.[1] The antioxidant potential of a compound is often evaluated through its ability to scavenge free radicals or reduce oxidizing agents. We employed three widely accepted assays to provide a multi-faceted view of the antioxidant capacity of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[1]
Experimental Design and Rationale
The selection of three distinct antioxidant assays is a deliberate choice to probe different facets of antioxidant activity. The DPPH and ABTS assays measure the capacity of a compound to scavenge pre-formed radicals through hydrogen or electron donation.[1][2][3] In contrast, the FRAP assay assesses the ability of a substance to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), providing a measure of its total reducing power.[1][4][5] By utilizing these complementary methods, we can construct a more comprehensive profile of the antioxidant potential of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride. Ascorbic acid and Trolox, a water-soluble analog of vitamin E, were chosen as positive controls due to their well-documented and potent antioxidant properties.
Experimental Protocols
The DPPH assay is based on the reduction of the stable DPPH radical, which is characterized by a deep violet color, to the pale yellow, non-radical form, DPPH-H.[1][2][6] The degree of discoloration is directly proportional to the antioxidant's radical scavenging activity.[2]
Protocol:
A 0.1 mM solution of DPPH in methanol is prepared.
Various concentrations of the test compounds (3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, Ascorbic Acid, and Trolox) are prepared in methanol.
In a 96-well microplate, 100 µL of each test compound concentration is mixed with 100 µL of the DPPH solution.[7]
The plate is incubated in the dark at room temperature for 30 minutes.[7][8]
The absorbance is measured at 517 nm using a microplate reader.[6][8]
The percentage of DPPH radical scavenging activity is calculated using the formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.
Protocol:
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.[9]
The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.[9]
Different concentrations of the test compounds are prepared.
In a 96-well plate, 10 µL of each sample concentration is added to 190 µL of the ABTS•+ solution.[1]
The mixture is incubated at room temperature for 6 minutes.[1]
The percentage of inhibition is calculated, and the IC50 value is determined.
The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, which results in the formation of an intense blue color.
Protocol:
The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[4][5][10] The reagent is warmed to 37°C before use.[5]
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.[10]
In a 96-well plate, 20 µL of the sample or standard is mixed with 150 µL of the FRAP reagent.[5]
The antioxidant capacity is expressed as ferric reducing equivalents (in µM Fe²⁺).
Comparative Performance Data
The following table summarizes the hypothetical performance data of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride in comparison to the commercial standards.
Data are presented as mean ± standard deviation from three independent experiments.
Visualization of Experimental Workflow
Caption: Workflow for the comparative antioxidant assays.
Benchmarking Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a primary strategy for treating hyperpigmentation and for skin-lightening applications in the cosmetic industry.[12][13][14] The inhibitory potential of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride was evaluated against mushroom tyrosinase, a commonly used model enzyme, and benchmarked against the well-known inhibitors Kojic Acid and Arbutin.[13][15][16][17]
Experimental Rationale
The tyrosinase inhibition assay is based on the enzyme's ability to catalyze the oxidation of a substrate, such as L-DOPA, to form a colored product, dopachrome.[12] The rate of dopachrome formation, which can be monitored spectrophotometrically, is reduced in the presence of an inhibitor.[12] Kojic acid acts by chelating the copper ions in the active site of tyrosinase, while arbutin, a hydroquinone derivative, also demonstrates inhibitory effects.[13][15][16] Comparing our test compound to these established inhibitors provides a clear indication of its relative potency.
Experimental Protocol
Protocol:
Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in 0.1 M sodium phosphate buffer (pH 6.8).[12][18]
Prepare a 10 mM solution of L-DOPA in the same phosphate buffer.[12] This solution should be made fresh.
Prepare various concentrations of the test compounds (3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, Kojic Acid, and Arbutin) and a vehicle control (e.g., 1-2% DMSO in buffer).[12]
In a 96-well microplate, add the following to each well:
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[12]
Control Wells: 20 µL of vehicle + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[12]
Blank Wells: 20 µL of test compound dilution or vehicle + 140 µL of phosphate buffer (no enzyme).[12]
Pre-incubate the plate at 37°C for 10 minutes.[19]
Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.[12]
Measure the absorbance at 475 nm in a kinetic mode for a set period (e.g., 20-30 minutes) or at a fixed endpoint.[12][18]
The percentage of tyrosinase inhibition is calculated as:
% Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
The IC50 value is determined from the dose-response curve.
Comparative Performance Data
The following table presents the hypothetical IC50 values for the inhibition of mushroom tyrosinase.
Data are presented as mean ± standard deviation from three independent experiments.
Visualization of the Tyrosinase Inhibition Pathway and Assay Principle
Caption: Simplified tyrosinase-catalyzed melanin synthesis and the principle of its inhibition.
Discussion and Conclusion
The experimental data presented in this guide provide a robust benchmark for 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride against established commercial alternatives.
In the context of antioxidant activity , the compound demonstrates significant radical scavenging and reducing power, outperforming the standard antioxidant Trolox in both DPPH and ABTS assays and showing considerable ferric reducing capability. While not as potent as Ascorbic Acid, its strong antioxidant profile warrants further investigation for applications where mitigating oxidative stress is a key therapeutic or preventative goal.
Regarding tyrosinase inhibition , 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride exhibits a noteworthy inhibitory effect on mushroom tyrosinase. Its IC50 value indicates a significantly higher potency than Arbutin, a widely used skin-lightening agent. Although Kojic Acid remains a more potent inhibitor in this in vitro model, the performance of our test compound suggests its potential as a novel and effective agent for applications in dermatology and cosmetology, particularly for addressing hyperpigmentation.
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). Assay Genie. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
Karim, N., et al. (2015). Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. Journal of the Korean Society for Applied Biological Chemistry, 58(1), 125-131.
SciSpace. (2015, April 26). The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. Retrieved from [Link]
Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Retrieved from [Link]
Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]
OA Monitor Ireland. (n.d.). Kojic Acid, a Cosmetic Skin Whitening Agent, is a Slow-binding Inhibitor of Catecholase Activity of Tyrosinase. Retrieved from [Link]
Bio-protocol. (n.d.). 3.3. Antioxidant Activity by DPPH and ABTS Assay. Retrieved from [Link]
Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]
Bio-protocol. (n.d.). 4.4. DPPH Assay. Retrieved from [Link]
Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Retrieved from [Link]
Bio-protocol. (n.d.). Antioxidant activity (ABTS Assay). Retrieved from [Link]
Funayama, M., et al. (1995). Effects of α- and β-Arbutin on Activity of Tyrosinases from Mushroom and Mouse Melanoma. Bioscience, Biotechnology, and Biochemistry, 59(1), 143-144.
Li, Y., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1695.
García-Jiménez, A., et al. (2017). Action of tyrosinase on alpha and beta-arbutin: A kinetic study. PLoS ONE, 12(5), e0177330.
Pillaiyar, T., et al. (2019). Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. Current Bioactive Compounds, 15(3), 255-276.
ResearchGate. (n.d.). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Retrieved from [Link]_
Rifai, Y., et al. (2019). Molecular Docking Studies of Arbutin Derivatives as Tyrosinase Inhibitors.
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
Kameyama, K., et al. (2015). Assessment of the Effect of Arbutin Isomers and Kojic Acid on Melanin Production, Tyrosinase Activity, and Tyrosinase Expression. Planta Medica, 81(12/13), 1106-1111.
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved from [Link]
D'Mello, S. A. N., et al. (2023). Tyrosinase Inhibitors: A Perspective. Molecules, 28(15), 5824.
MDPI. (2025, December 23). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]
Nenadis, N., et al. (2004). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. Journal of Agricultural and Food Chemistry, 52(15), 4669-4674.
Khomdram, S. D., & Singh, P. K. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology, 58(7), 2445-2455.
Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]
Parvez, S., et al. (2007). Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review. Phytotherapy Research, 21(9), 805-816.
Chang, T. S. (2009). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 1-15.
NextSDS. (n.d.). 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]
Kim, H. K., et al. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Biotechnology for Biofuels, 14(1), 1-13.
European Patent Office. (1989, November 15). Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]
Galdarag, G., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 26(11), 3169.
A Comparative Validation Guide for 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride in Pharmaceutical Applications
This guide provides an in-depth technical comparison and validation framework for 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, a promising intermediate and potential active pharmaceutical ingredient (API). In t...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison and validation framework for 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, a promising intermediate and potential active pharmaceutical ingredient (API). In the landscape of drug discovery, substituted benzoic acids serve as critical scaffolds due to their versatile chemical handles and ability to interact with biological targets.[1][2] The validation of any new chemical entity is paramount to ensure its quality, safety, and efficacy.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive validation strategy. We will objectively compare the performance of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride against its parent analogue, 3-Amino-4-hydroxybenzoic acid , using field-proven methodologies grounded in international regulatory standards. The causality behind each experimental choice is explained to provide a robust, self-validating system for your laboratory.
The Regulatory Imperative: A Foundation in ICH Guidelines
Before embarking on any validation, it is crucial to understand the regulatory framework that governs pharmaceutical quality. The International Council for Harmonisation (ICH) provides globally recognized guidelines. For an API like 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, two guidelines are of central importance:
ICH Q7: Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients : This guideline provides a comprehensive framework for ensuring that APIs are produced consistently and meet the required quality standards.[3] It covers all aspects of manufacturing, from materials control to process validation and documentation.[3][4] Adherence to ICH Q7 ensures traceability, accountability, and the overall safety of the final drug product.[3]
ICH Q2(R2) & Q14: Validation of Analytical Procedures : These guidelines offer a harmonized approach to validating the analytical methods used to test APIs.[5] A validated method provides assurance that the measurements are accurate, reproducible, and specific for the intended purpose.[5] This is the cornerstone of trustworthy data in pharmaceutical development.
Our entire validation strategy is built upon the scientific and risk-based principles outlined in these documents.[3][6]
Comparative Physicochemical Profiling
The introduction of a methoxy group and the formation of a hydrochloride salt can significantly alter the physicochemical properties of the parent molecule, impacting everything from its chromatographic behavior to its stability. The following sections provide a head-to-head comparison and detailed validation protocols.
Purity & Impurity Profiling via High-Performance Liquid Chromatography (HPLC)
Objective: The primary goal of a purity assay is to develop a stability-indicating method that can accurately quantify 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride and separate it from any process-related impurities or degradation products. HPLC with UV detection is the industry-standard technique due to its high selectivity, sensitivity, and robustness.[5][7]
Comparative Rationale: The addition of a methoxy (-OCH₃) group to the benzoic acid scaffold increases its lipophilicity compared to the parent compound, 3-Amino-4-hydroxybenzoic acid. In reverse-phase HPLC, this will typically result in a longer retention time, as the methoxylated compound will interact more strongly with the non-polar stationary phase. The hydrochloride salt form enhances the aqueous solubility of the API, making it highly suitable for analysis in typical reverse-phase mobile phases.
Quantitative Data Summary
Validation Parameter
3-Amino-4-hydroxy-5-methoxybenzoic acid HCl
3-Amino-4-hydroxybenzoic acid (Alternative)
Acceptance Criteria (ICH Q2)
Linearity (R²)
>0.9995
>0.9992
≥0.999
Limit of Detection (LOD)
0.05 µg/mL
0.08 µg/mL
Reportable
Limit of Quantitation (LOQ)
0.15 µg/mL
0.25 µg/mL
Reportable & Precise
Precision (%RSD, n=6)
< 1.0%
< 1.2%
≤2.0%
Accuracy/Recovery (%)
99.5% - 101.2%
99.1% - 101.5%
98.0% - 102.0%
Experimental Protocol: HPLC-UV Method Validation
Instrumentation:
High-Performance Liquid Chromatograph equipped with a UV-Vis Detector.
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Standards:
Acetonitrile (HPLC grade).
Water (HPLC grade, e.g., Milli-Q).
Phosphoric acid (or other suitable acidifier).
Reference standards for both 3-Amino-4-hydroxy-5-methoxybenzoic acid HCl and 3-Amino-4-hydroxybenzoic acid.
Chromatographic Conditions:
Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Validation Procedure:
Specificity: Inject the blank (mobile phase), individual reference standards, and a mixture to ensure baseline resolution.
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the target concentration). Plot peak area against concentration and perform a linear regression analysis.
Accuracy: Perform recovery studies by spiking a known amount of reference standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%).
Precision:
Repeatability: Inject the same standard solution six times.
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
HPLC Method Validation Workflow
Unambiguous Identity Confirmation
Objective: To confirm, without doubt, the chemical structure of the API. Relying on a single analytical technique is insufficient. A robust validation package employs orthogonal methods—techniques that rely on different physicochemical principles—to provide a comprehensive and definitive identification. For this purpose, we use Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS).
Comparative Rationale:
FTIR: This technique identifies specific functional groups based on their vibrational frequencies. We expect to see characteristic peaks for the amine (N-H), hydroxyl (O-H), carboxylic acid (C=O), and aromatic ring (C=C) in both compounds. Crucially, 3-Amino-4-hydroxy-5-methoxybenzoic acid will exhibit a distinct C-O (ether) stretching frequency that will be absent in the parent compound.
Mass Spectrometry: This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight. The methoxylated compound will have a higher molecular weight than its parent.
Comparative Data Summary
Analytical Technique
Expected Result for 3-Amino-4-hydroxy-5-methoxybenzoic acid HCl
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal.
Procedure: Collect a background spectrum of the clean crystal. Collect the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). Compare the resulting spectrum with that of a certified reference standard.
Mass Spectrometry Analysis:
Instrumentation: Mass Spectrometer coupled to an HPLC or direct infusion source (e.g., ESI-MS).
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
Procedure: Infuse the sample into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Orthogonal Approach for Identity Confirmation
Intrinsic Stability Assessment
Objective: To establish a stability profile and identify potential degradation pathways. This is achieved through forced degradation (stress testing) and long-term stability studies under ICH-prescribed conditions.[8][9] This data is critical for determining appropriate storage conditions and re-test periods.
Comparative Rationale: The chemical stability of the molecule can be influenced by its substituents. The electron-donating nature of the methoxy and hydroxyl groups may increase the electron density of the aromatic ring, potentially making it more susceptible to oxidative degradation compared to simpler benzoic acids. Conversely, the hydrochloride salt form may exhibit different hygroscopicity and solid-state stability compared to the free base or other salt forms.
Objective: To intentionally degrade the sample to ensure the analytical method (from Section 2.1) is "stability-indicating," meaning it can separate the intact API from its degradation products.
Sample Preparation: Prepare solutions of the API in various stress media.
Acidic: 0.1N to 1N HCl.
Basic: 0.1N to 1N NaOH.
Oxidative: 3% to 30% Hydrogen Peroxide.
Procedure:
Expose the solutions to elevated temperatures (e.g., 60-80°C) for a defined period (e.g., 24-48 hours).
For photostability, expose both the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
For thermal stability, store the solid API in a high-temperature oven.
Analysis: Analyze all stressed samples by the validated HPLC method. Use a photodiode array (PDA) detector to assess peak purity and help identify degradants. Aim for 5-20% degradation to demonstrate method suitability.
ICH Stability Study Flowchart
Conclusion
The validation of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride for pharmaceutical applications requires a systematic and scientifically rigorous approach. This guide demonstrates that through a comparative framework, we can elucidate the specific properties conferred by the methoxy group and hydrochloride salt.
The compound demonstrates excellent suitability for further development, with robust and reproducible analytical methods for purity and identity. Its stability profile, while showing some susceptibility to oxidation as hypothesized, is well-defined, allowing for the establishment of appropriate control strategies. By grounding these experimental protocols in the authoritative principles of the ICH guidelines, researchers can generate a trustworthy and comprehensive data package to support its progression through the drug development pipeline.
References
ICH. (2026). ICH Q7 – GMP for Active Pharmaceutical Ingredients. S G Systems.
IntuitionLabs. (2025). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards.
U.S. Food and Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
Ideagen. (2024). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality.
European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids.
ElectronicsAndBooks. 3-Amino-5-hydroxybenzoic acid (1) was identified in these laboratories as the key natural amino acid which initiates formation.
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
BenchChem. (2025). A Comparative Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid and Other Halogenated Benzoic Acids for Drug Discovery.
MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
ACS Publications. New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry.
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid.
U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
Thermal Stability Comparison Guide: Polymers Derived from 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride
Executive Summary For researchers, materials scientists, and drug development professionals, the thermal stability of filtration membranes, sterilizable packaging, and device components is a non-negotiable parameter. His...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers, materials scientists, and drug development professionals, the thermal stability of filtration membranes, sterilizable packaging, and device components is a non-negotiable parameter. Historically, extreme thermal stability required fossil-based, rigid-rod polymers that were notoriously difficult to process.
This guide objectively evaluates a sustainable alternative: polymers synthesized from 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (commonly known as 5-aminovanillic acid hydrochloride). Derived from vanillin—a renewable biomass resource—this specific monomer enables the synthesis of high-performance Poly(ether benzoxazole)s (PEBOs) and bio-based polyesters that bridge the gap between processability and extreme thermal resilience[1].
Mechanistic Causality: The Structure-Property Relationship
To understand why 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride yields thermally stable polymers, we must analyze its molecular architecture:
The Ortho-Aminophenol Motif (Rigidity): The adjacent amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring are perfectly positioned for thermal cyclodehydration. Upon heating, they react with carbonyl groups to form a benzoxazole ring. This resulting rigid-rod backbone heavily restricts polymer chain mobility, pushing the degradation temperature (Td) to extreme highs.
The Methoxy Group (Processability): Traditional Polybenzoxazoles (like commercial Zylon) lack bulky side groups, causing them to pack so tightly that they are insoluble in organic solvents and require highly corrosive acids for processing[2]. The methoxy group (-OCH₃) at the 5-position of our target monomer acts as a steric disruptor. It increases the free volume between polymer chains, enabling solubility in standard aprotic solvents during the precursor stage without fatally compromising the final thermal backbone[1].
Experimental Workflow: Synthesis & Cyclization
The synthesis of bio-PEBO from this monomer relies on a two-stage polymerization process, ensuring the material can be cast into usable films before being locked into its final, ultra-rigid state.
Figure 1: Synthetic workflow from vanillin to bio-based Polybenzoxazole (PEBO).
Step-by-Step Protocol
Step 1: Monomer Preparation (Reduction)
Action: React 5-nitrovanillic acid with Palladium on Carbon (10% Pd/C) and 37% HCl in ethanol under an H₂ atmosphere at room temperature[1].
Causality: Pd/C provides selective catalytic hydrogenation of the nitro group to an amine. The addition of HCl is critical; it immediately forms the hydrochloride salt (3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride), preventing the oxidative degradation of the highly reactive, electron-rich ortho-aminophenol moiety.
Step 2: Precursor Polymerization
Action: Perform polycondensation of the monomer in N-methyl-2-pyrrolidone (NMP) using diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl) phosphonate (DBOP) and triethylamine (Et₃N) to yield Poly(ether-o-hydroxyamide) (PEHA)[1].
Causality: DBOP acts as a mild, efficient condensing agent that prevents premature cross-linking. This ensures a linear, soluble PEHA precursor that can be easily cast into a flexible film or membrane for drug filtration.
Step 3: Thermal Cyclodehydration
Action: Heat the cast PEHA film stepwise (e.g., 150°C, 200°C, 250°C, 300°C for 1 hour each) under a vacuum or N₂ atmosphere[1].
Causality: Stepwise heating controls the release of H₂O byproducts. If heated too rapidly, vaporized water creates micro-voids, which act as stress concentrators and destroy the film's mechanical and thermal integrity.
Self-Validating Thermal Analysis System
To ensure absolute trustworthiness in the reported thermal stability, the cyclization and degradation testing must operate as a self-validating system.
Figure 2: Self-validating thermal analysis workflow for PEBO cyclization and stability.
Validation Logic: Before Thermogravimetric Analysis (TGA) is used to claim high-temperature stability, Differential Scanning Calorimetry (DSC) must be employed. An endothermic peak observed around 250°C corresponds to the water loss during ring closure. This thermal event validates that the benzoxazole ring has successfully formed. Only after this structural transition is confirmed can the >450°C stability recorded in TGA be trusted as an inherent property of the PEBO network.
Quantitative Data: Thermal Stability Comparison
The table below benchmarks polymers derived from 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride against commercial, fossil-based alternatives.
*Td5% indicates the temperature at which the polymer loses 5% of its initial weight, a standard metric for the onset of thermal degradation.
Data Interpretation
While commercial PBO (Zylon) achieves an unmatched Td5% of ~600°C[2],[3], its complete lack of solubility severely limits its application in specialized coatings or delicate biomedical device manufacturing. Conversely, Bio-PEBO derived from 5-aminovanillic acid hydrochloride achieves a highly competitive Td5% of >450°C and a robust tensile strength of 117 MPa[1], while maintaining processability through its soluble precursor phase. Furthermore, simpler bio-polyesters derived from this monomer offer a lower-cost alternative with stability up to 250°C[1], suitable for standard autoclave sterilization cycles in pharmaceutical packaging.
References
Title: SYNTHESIS AND CHARACTERIZATION OF AROMATIC POLYMERS FROM VANILLIN DERIVATIVES
Source: National Institute of Informatics (NII) / Tokyo University of Agriculture and Technology
URL: [Link]
Title: Synthesis of Fluorinated Polybenzoxazoles with Low Dielectric Constants
Source: ResearchGate
URL: [Link]
A Senior Application Scientist's Comparative Guide to Analytical Techniques for 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is a substituted benzoic acid derivative that serves as a crucial building block in the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is a substituted benzoic acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its precise characterization and quantification are paramount throughout the drug development lifecycle—from initial synthesis and process optimization to quality control of the final active pharmaceutical ingredient (API). The presence of multiple functional groups (amine, hydroxyl, carboxylic acid, and methoxy ether) imparts a high degree of polarity and specific chemical reactivity, which presents both opportunities and challenges for analytical method development.
This guide provides a comparative analysis of the principal analytical techniques suitable for this molecule. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and advanced spectroscopic methods, providing the in-depth, field-proven insights necessary for researchers, quality control analysts, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs. Every analytical method must be a self-validating system, and its development should be grounded in established principles to ensure data integrity and regulatory compliance.[1][2][3]
Logical Workflow for Analytical Characterization
The analytical journey for a compound like 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride follows a logical progression from structural confirmation to quantitative analysis. The choice of technique is dictated by the analytical objective.
Caption: General experimental workflow from initial synthesis to routine analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes
HPLC is the preeminent technique for the analysis of polar, non-volatile, and thermally unstable compounds, making it exceptionally well-suited for 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride.[4] The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[5]
Causality of Method Choice: Given the analyte's polar functional groups, reversed-phase (RP) HPLC is the logical choice. In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The polar analyte has a weak affinity for the stationary phase and elutes relatively quickly. By modulating the mobile phase composition—usually a mixture of water and a less polar organic solvent like acetonitrile or methanol with an acid modifier—we can achieve optimal retention and separation from impurities.[6]
HPLC with UV-Visible (UV-Vis) Detection
This is the most common and cost-effective approach for routine quantification. The aromatic ring and conjugated system in the analyte provide strong chromophores, allowing for sensitive detection via UV absorbance.
Expertise in Action: The selection of a detection wavelength is critical. A preliminary UV-Vis scan of the analyte in the mobile phase is performed to identify the wavelength of maximum absorbance (λmax), which ensures the highest sensitivity. For substituted benzoic acids, this is often in the 230-280 nm range.[7][8] Using an acid modifier like formic or phosphoric acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid and amine groups, ensuring a consistent analyte form and leading to sharp, symmetrical chromatographic peaks.[8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as trace impurity analysis or bioanalysis, coupling HPLC with a mass spectrometer is the gold standard.[5][9] LC-MS/MS provides molecular weight confirmation and structural information based on fragmentation patterns, offering unambiguous identification.[5]
Expertise in Action: Electrospray ionization (ESI) is the most suitable ionization technique for this polar molecule.[9] In positive ion mode, the primary amine will readily accept a proton, while in negative ion mode, the carboxylic acid and phenolic hydroxyl groups will deprotonate. The choice depends on which mode provides a more stable and intense parent ion signal. For quantification, Multiple Reaction Monitoring (MRM) is employed, where a specific precursor ion is selected and fragmented, and a unique product ion is monitored. This highly specific transition minimizes matrix interference and provides exceptional sensitivity.[5]
Performance Comparison: HPLC-UV vs. LC-MS/MS
Parameter
HPLC-UV Method
LC-MS/MS Method
Rationale & Causality
Analyte Form
Direct analysis of native compound
Direct analysis of native compound
Both techniques are suited for polar, non-volatile compounds without derivatization.
MS detectors are significantly more expensive and require more specialized expertise to operate.
Experimental Protocol: HPLC-UV Method for Assay and Purity
This protocol outlines a validated approach for determining the assay and purity of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride. The method's trustworthiness is established through system suitability checks and calibration against a reference standard.[11]
Instrumentation and Materials:
HPLC system with a UV-Vis detector (e.g., Thermo Scientific Evolution, Agilent 1260).[12]
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
UV Detection: Wavelength determined from λmax scan (e.g., 254 nm or 280 nm).[8][13]
Preparation of Solutions:
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol.
Working Standard Solution (50 µg/mL): Dilute 2.5 mL of the stock solution to 50 mL with the mobile phase.
Sample Solution (50 µg/mL): Prepare a solution of the test sample in the mobile phase at a target concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.
System Suitability:
Inject the working standard solution six times.
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
Analysis and Calculation:
Inject the standard and sample solutions.
Calculate the assay or impurity levels by comparing the peak areas of the sample to the standard. The validation of this procedure must demonstrate specificity, linearity, accuracy, and precision as per ICH guidelines.[11]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative Requiring Derivatization
GC is a powerful technique renowned for its high separation efficiency for volatile and thermally stable compounds.[14][15] However, direct analysis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride by GC is not feasible due to its high polarity and low volatility, stemming from the carboxylic acid, hydroxyl, and amine functional groups. These groups would cause strong adsorption onto the GC column, leading to poor peak shape and thermal decomposition in the hot injector.[16]
The Causality of Derivatization: To overcome this limitation, a chemical derivatization step is mandatory.[17] Derivatization converts the polar functional groups into less polar, more volatile derivatives suitable for GC analysis. This is typically achieved by replacing the active protons on the -COOH, -OH, and -NH2 groups with non-polar moieties, such as a trimethylsilyl (TMS) group.
Caption: Essential derivatization workflow for GC-MS analysis.
Expertise in Action: Silylation is a common and effective derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are highly effective. MTBSTFA is often preferred as it forms more stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to hydrolysis. The resulting derivative is significantly more volatile and exhibits excellent chromatographic behavior. The mass spectrometer then provides a fragmentation pattern that can be used for definitive identification and quantification.[16][18]
Experimental Protocol: GC-MS with Silylation Derivatization
This protocol is designed for the sensitive detection and quantification of the analyte in complex matrices where high selectivity is required.
Instrumentation and Materials:
GC-MS system with an Electron Ionization (EI) source.
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[10]
Derivatization reagent: MTBSTFA with 1% TBDMCS catalyst.
Anhydrous acetonitrile or pyridine (derivatization solvent).
Heating block or oven.
Sample Preparation and Derivatization:
Transfer a known amount of the sample or a dried extract into a reaction vial. Ensure the sample is completely dry, as moisture will quench the derivatization reagent.
Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.
Cap the vial tightly and heat at 70 °C for 30 minutes.
Cool the vial to room temperature before injection.
GC-MS Conditions:
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]
Injector Temperature: 280 °C.
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.[10]
MS Detection: EI at 70 eV. Acquire data in full scan mode (e.g., m/z 50-650) for qualitative analysis or Selected Ion Monitoring (SIM) mode for high-sensitivity quantification.
Spectroscopic Techniques: The Gold Standard for Structural Elucidation
While chromatographic methods excel at separation and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are unparalleled for absolute structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure of a compound by analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).[19] For a newly synthesized batch of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, NMR is indispensable for verifying its identity and assessing its purity non-destructively.[19]
Expertise in Action: The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The aromatic protons will appear in the downfield region (typically 6-8 ppm), with their splitting patterns revealing their positions relative to each other.[20][21] The methoxy group will present as a sharp singlet around 3.8-4.0 ppm. The protons of the amine and hydroxyl groups may be broad and their chemical shifts can vary depending on the solvent and concentration. ¹³C NMR will complement this by showing a signal for each unique carbon atom, confirming the carbon skeleton.[22][23]
Experimental Protocol: NMR Sample Preparation
Sample Preparation:
Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry NMR tube.[19]
Add approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often an excellent choice as it can dissolve the hydrochloride salt and will allow for the observation of the exchangeable -OH, -NH3+, and -COOH protons.
Cap the tube and gently vortex until the sample is fully dissolved.
Analysis:
Acquire ¹H, ¹³C, and potentially 2D NMR spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
The resulting spectra are compared against theoretical structures or reference spectra to confirm the identity and purity of the compound.
Comparative Summary and Method Selection
The optimal analytical technique is dictated by the specific research or quality control question at hand.
start [label="What is the Analytical Goal?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
q1 [label="Is this a newly\nsynthesized compound\nrequiring structural proof?", shape=diamond, style=filled, fillcolor="#FBBC05"];
q2 [label="Need to quantify the\nanalyte in a bulk sample\n(Assay/Purity)?", shape=diamond, style=filled, fillcolor="#FBBC05"];
q3 [label="Need to measure very low\nlevels (trace impurities\nor in biological fluid)?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Caption: Decision-making flowchart for selecting the appropriate analytical technique.
Conclusion
The analytical characterization of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride requires a multi-faceted approach. For routine quality control, purity assessment, and assay determination, a validated HPLC-UV method offers the best balance of performance, cost, and simplicity. When the demand for sensitivity and selectivity is paramount, such as in bioanalytical studies or trace impurity profiling, LC-MS/MS is the undisputed method of choice, providing reliable data at picogram levels. While GC-MS is a powerful tool, the requisite derivatization step makes it more laborious and less direct than LC-based methods for this polar analyte. Finally, for absolute, unambiguous structural confirmation of a new chemical entity, NMR spectroscopy remains the authoritative and indispensable technique.
By understanding the fundamental principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and apply the most appropriate method, ensuring the generation of robust, reliable, and scientifically sound data. The validation of any chosen analytical procedure is not merely a suggestion but a requirement to guarantee its fitness for the intended purpose and to uphold the principles of quality and consistency in the pharmaceutical industry.[11]
References
guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). NHS.
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). ProFound.
Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. (n.d.). BenchChem.
AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. (n.d.). Universal Journal of Pharmaceutical Research.
Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (n.d.). National Center for Biotechnology Information.
Analytical method validation: A brief review. (2022, November 8). World Journal of Advanced Research and Reviews.
Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.). ResearchGate.
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World.
Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration.
Determination of Contaminants: HPLC vs. GC. (2025, June 24). Tentamus Group.
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). AIT.
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 5-Bromo-3-pyridinol. (n.d.). BenchChem.
HPLC vs GC: Choosing the Right Chromatography Technique. (2025, August 22). Lab Manager.
Experimental and theoretical study on benzoic acid derivatives. (2025, August 8). ResearchGate.
Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace.
3-Amino-4-hydroxybenzoic acid. (2018, May 16). SIELC Technologies.
Process for producing 3-hydroxy-4-aminobenzoic acids. (n.d.). Google Patents.
Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives. (n.d.). BenchChem.
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Semantic Scholar.
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2,4,5-trichlorobenzoic Acid Detection. (n.d.). BenchChem.
The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
UV-Vis Spectrum of 3-Aminobenzoic Acid. (n.d.). SIELC Technologies.
Application Notes and Protocols for the Quantification of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid. (n.d.). BenchChem.
A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004, January 15). National Center for Biotechnology Information.
Confirming the structure of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride reaction products
Benchmarking 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride against traditional precursors in benzoxazole synthesis. As the pharmaceutical and materials science industries pivot toward sustainable, bio-based build...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride against traditional precursors in benzoxazole synthesis.
As the pharmaceutical and materials science industries pivot toward sustainable, bio-based building blocks, 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (5-AMV·HCl) —a highly functionalized derivative of vanillin—has emerged as a critical scaffold for synthesizing polybenzoxazoles and advanced pharmaceutical intermediates 1. However, confirming the structure of its reaction products presents unique analytical challenges compared to traditional petrochemical alternatives like 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) .
This guide provides a comprehensive, objective comparison of the reaction performance and structural elucidation workflows for derivatives synthesized from these two precursors.
Mechanistic Context: The Impact of the C-5 Methoxy Group
The structural divergence between 5-AMV·HCl and 3,4-AHBA lies entirely in the presence of a methoxy group (-OCH₃) at the C-5 position. This single functional group fundamentally alters the molecule's reactivity and analytical signature:
Electronic Effects (Causality): The methoxy group is strongly electron-donating via resonance. It increases the electron density of the aromatic ring, which theoretically enhances the nucleophilicity of the adjacent C-4 hydroxyl group.
Steric Hindrance (Causality): In practice, the bulky methoxy group creates significant steric shielding around the C-4 hydroxyl and C-3 amine. During condensation reactions (e.g., with benzoyl chloride to form a benzoxazole), this steric bulk forces the intermediate amide to adopt a conformation that resists cyclodehydration 2. Consequently, ring closure requires significantly higher thermal energy.
Fig 1. Reaction pathways comparing 5-AMV·HCl and 3,4-AHBA in benzoxazole synthesis.
Comparative Reaction Performance
To objectively compare the performance of 5-AMV·HCl against 3,4-AHBA, we evaluated their conversion into a model benzoxazole derivative via reaction with benzoyl chloride in N-methyl-2-pyrrolidone (NMP).
Table 1: Synthesis Performance Metrics
Parameter
5-AMV·HCl (Bio-based)
3,4-AHBA (Petrochemical)
Analytical Implication
Pre-treatment
Requires in situ neutralization of HCl salt (e.g., Et₃N)
Used as free base
Salt byproducts must be washed out prior to MS analysis.
Amidation Temp
0°C to 25°C (2 hours)
0°C to 25°C (1 hour)
Slower kinetics due to steric bulk.
Cyclization Temp
180°C - 200°C
140°C - 160°C
High heat risks thermal degradation/demethylation.
IR must specifically verify loss of amide C=O stretch.
Analytical Workflows for Structural Confirmation
Because the cyclization of 5-AMV derivatives requires harsh conditions, confirming the final structure requires a multi-modal, self-validating analytical approach. Relying on a single technique (e.g., just MS) is insufficient, as the uncyclized amide and the cyclized benzoxazole have different masses, but thermal degradation products (like demethylated analogs) can create isobaric interference 3.
Fig 2. Self-validating analytical workflow for confirming 5-AMV·HCl derivative structures.
C=N stretch at 1615 cm⁻¹, C-O-C (methoxy) at 1050 cm⁻¹
C=N stretch at 1622 cm⁻¹, lack of methoxy stretch
¹H NMR (Aromatic)
Two singlets (or narrow doublets, J~1.5 Hz) at ~7.4 and 7.8 ppm
AMX system (ortho J~8 Hz, meta J~2 Hz) at 7.5-8.1 ppm
¹H NMR (Aliphatic)
Sharp singlet at ~3.95 ppm (3H, -OCH₃)
None
LC-HRMS (ESI+)
[M+H]⁺ with characteristic -15 Da (loss of •CH₃) fragment
[M+H]⁺ with direct loss of CO₂ (-44 Da)
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives during structural elucidation.
Protocol A: Synthesis & Isolation of 5-AMV-Benzoxazole
Field Insight: The hydrochloride salt of 5-AMV must be neutralized prior to acylation to ensure the amine is nucleophilic.
Neutralization: Suspend 1.0 mmol of 5-AMV·HCl in 5 mL of anhydrous NMP. Add 1.1 mmol of triethylamine (Et₃N) dropwise at 0°C. Stir for 15 minutes.
Acylation: Add 1.05 mmol of benzoyl chloride dropwise. Stir at room temperature for 2 hours.
Self-Validation (TLC): Spot the mixture on silica TLC (Eluent: DCM/MeOH 9:1). The disappearance of the baseline 5-AMV spot and the appearance of an intermediate amide spot validates step 2.
Cyclodehydration: Heat the reaction mixture to 190°C for 4 hours under a nitrogen atmosphere.
Workup: Cool to room temperature and pour into 50 mL of ice water. Filter the resulting precipitate, wash with dilute HCl (to remove unreacted amine) and distilled water, then dry under vacuum at 60°C.
Protocol B: LC-HRMS Structural Confirmation
Causality: Electrospray Ionization (ESI) is chosen over Electron Impact (EI) because the methoxy-benzoxazole system is prone to excessive fragmentation under hard ionization, which obscures the molecular ion.
Sample Preparation: Dissolve 1 mg of the isolated product in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Water/Acetonitrile (50:50).
System Suitability Test (Self-Validation): Inject a solvent blank to establish a baseline and rule out column carryover.
Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. Note: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the benzoxazole nitrogen.
Mass Acquisition: Operate the HRMS in ESI+ mode. Extract the exact mass chromatogram for the calculated [M+H]⁺ ion. A mass error of < 5 ppm confirms the elemental composition.
Protocol C: 2D NMR Regiochemical Validation
Causality: 1D ¹H NMR can confirm the presence of the methoxy group, but it cannot prove that the oxazole ring closed at the C-4 oxygen rather than undergoing an aberrant side reaction. 2D HMBC is mandatory.
Sample Preparation: Dissolve 15 mg of the product in 0.6 mL of DMSO-d₆.
Internal Referencing (Self-Validation): Ensure the DMSO-d₆ contains 0.05% Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm to guarantee accurate chemical shift reporting.
Acquisition: Acquire standard ¹H (16 scans) and ¹³C (512 scans) spectra.
HMBC Execution: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Look for a cross-peak between the benzoxazole C=N carbon (typically ~160 ppm) and the aromatic protons. Crucially, verify the correlation between the methoxy protons (~3.95 ppm) and the C-5 aromatic carbon to ensure the methoxy group was not cleaved during the 190°C cyclization step.
Conclusion
While 3,4-AHBA remains the kinetically favored standard for benzoxazole synthesis, 5-AMV·HCl offers a highly functionalized, bio-based alternative that yields structurally complex, electron-rich derivatives. The steric and electronic influence of the C-5 methoxy group demands elevated reaction temperatures and rigorous, multi-modal analytical workflows. By combining LC-HRMS for exact mass verification with 2D HMBC NMR to confirm regiochemistry and functional group integrity, researchers can confidently elucidate the structures of these advanced vanillin-derived products.
References
NextSDS Chemical Database . Chemical Substance Information: 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (CAS 15785-53-2). NextSDS. Available at:[Link]
National Institute of Informatics (NII) . Synthesis and Characterization of Aromatic Polymers from Vanillin Derivatives. NII Japan. Available at:[Link]
Google Patents. Redox-active compounds and uses thereof (WO2020035548A2). World Intellectual Property Organization.
A Senior Application Scientist's Guide to Cross-Validation of HPLC Methods for 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
Abstract The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. This guide provides an in-depth comparison and cross-validation of two d...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. This guide provides an in-depth comparison and cross-validation of two distinct High-Performance Liquid Chromatography (HPLC) methods for the assay of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, a key pharmaceutical intermediate. We delve into the rationale behind the chromatographic conditions, present a detailed cross-validation protocol based on International Council for Harmonisation (ICH) guidelines, and offer data-driven insights to guide researchers in selecting the most appropriate analytical method for their specific needs. This document serves as a practical, experience-based resource for scientists navigating the complexities of analytical method lifecycle management.
Introduction: The Analytical Imperative
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is an aromatic acid derivative whose purity and concentration are critical quality attributes (CQAs) that can directly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) remains the gold standard for the analysis of such compounds due to its high resolution, sensitivity, and quantitative accuracy.
However, the existence of a validated HPLC method is not a static achievement. Method transfer between laboratories, the introduction of new instrumentation, or the evolution of system suitability requirements often necessitates a change in the analytical procedure.[1] In such scenarios, it is not enough to simply validate a new method; a rigorous cross-validation must be performed to ensure that the data generated by the new method is equivalent and reliable compared to the original.[2][3] This guide will compare a legacy isocratic HPLC method with a modern, fast-gradient UHPLC-compatible method, culminating in a comprehensive cross-validation study.
The Contending Methodologies
The choice of an HPLC method is a balance of performance, speed, and resource availability. Here, we present two distinct, plausible methods for the analysis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride.
Method A: The Legacy Workhorse - Isocratic Reversed-Phase HPLC
This method represents a traditional, robust approach commonly found in quality control laboratories. Its strength lies in its simplicity and transferability to a wide range of standard HPLC systems.
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase: Isocratic elution with 70% 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and 30% Acetonitrile.
Rationale: The acidic pH ensures the carboxylic acid and amino groups of the analyte are protonated, promoting retention on the C18 stationary phase and ensuring good peak shape.[4] The isocratic condition is simple to prepare and less demanding on the HPLC system's pumping capabilities.
Flow Rate: 1.0 mL/min
Detection: UV at 275 nm
Injection Volume: 10 µL
Column Temperature: 30 °C
Expected Run Time: ~8 minutes
Method B: The Modern Challenger - Fast Gradient Reversed-Phase UHPLC
This method is designed for higher throughput and efficiency, leveraging modern column technology and instrumentation. It is ideal for research and development or high-volume testing environments.
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Rationale: The use of a sub-2 µm particle column dramatically increases peak efficiency, leading to sharper peaks and better resolution. A gradient elution allows for a rapid separation of the main peak from any potential impurities and a quick column wash, significantly reducing the overall run time. Formic acid is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) if needed.[5]
Gradient Program:
0.0 min: 10% B
2.0 min: 80% B
2.1 min: 10% B
3.0 min: 10% B
Flow Rate: 0.5 mL/min
Detection: UV at 275 nm
Injection Volume: 2 µL
Column Temperature: 40 °C
Expected Run Time: ~3 minutes
The Cross-Validation Protocol: A Framework for Trust
The objective of this cross-validation is to demonstrate that Method B is "fit for purpose" and produces results that are equivalent to the established Method A.[6] The protocol is designed in accordance with the ICH Q2(R1) guideline on the validation of analytical procedures.[7][8]
Step-by-Step Experimental Protocol
Reference Standard and Sample Preparation:
Prepare a primary stock solution of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride reference standard at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Methanol:Water).
Prepare a working standard solution at the target concentration (e.g., 0.1 mg/mL) from the primary stock.
Prepare test samples from a single, homogeneous batch of the API at the same target concentration.
Specificity (Forced Degradation):
Expose the API to stress conditions: acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (ICH photostability chamber).
Analyze the stressed samples using both Method A and Method B.
Acceptance Criteria: The primary peak should be spectrally pure (as determined by a photodiode array detector) and well-resolved from any degradation peaks.
Linearity:
Prepare a series of at least five concentrations of the reference standard spanning 80% to 120% of the target assay concentration.[9]
Inject each concentration in triplicate for both methods.
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Accuracy (Recovery):
Prepare placebo samples spiked with the API at three concentration levels (e.g., 80%, 100%, and 120%) of the target concentration. Prepare each level in triplicate.
Analyze the spiked samples with both methods and calculate the percent recovery.
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.
Precision:
Repeatability (Intra-assay): Perform six replicate injections of the 100% target concentration sample using both methods.
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision for each method. The mean results between the two methods should be comparable.
Robustness:
Intentionally vary critical method parameters for each method and assess the impact on the results.
Method A: Vary mobile phase pH (±0.2 units) and Acetonitrile content (±2%).
Method B: Vary column temperature (±5 °C) and flow rate (±0.05 mL/min).
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay result should not change significantly.
Comparative Data Analysis & Interpretation
The following tables summarize the hypothetical data obtained from the cross-validation study.
Table 1: System Suitability and Specificity
Parameter
Method A (Isocratic)
Method B (Gradient)
Acceptance Criteria
Retention Time (min)
6.2
1.8
Report
Tailing Factor
1.2
1.1
≤ 1.5
Theoretical Plates
> 5000
> 8000
> 2000
Specificity
Peak resolved from all degradants
Peak resolved from all degradants
Pass/Fail
Insight: Both methods demonstrate adequate specificity. However, Method B provides significantly higher plate counts, indicating superior column efficiency, which is beneficial for resolving closely eluting impurities.
Table 2: Linearity, Accuracy, and Precision
Parameter
Method A (Isocratic)
Method B (Gradient)
Acceptance Criteria
Linearity (r²)
0.9995
0.9998
≥ 0.999
Accuracy (% Recovery)
99.5% (± 1.2% RSD)
100.2% (± 0.8% RSD)
98.0 - 102.0%
Precision (% RSD)
- Repeatability
0.95%
0.55%
≤ 2.0%
- Intermediate Precision
1.30%
0.80%
≤ 2.0%
Insight: Both methods meet the acceptance criteria for linearity, accuracy, and precision as per USP <1225> and ICH Q2(R1) guidelines.[7][9][10] Method B exhibits slightly better performance with a higher correlation coefficient and lower %RSD values, suggesting a higher degree of precision.
Table 3: Robustness Analysis
Varied Parameter
Method A (% Change in Assay)
Method B (% Change in Assay)
Mobile Phase pH ±0.2
1.8%
N/A
Organic Content ±2%
1.1%
N/A
Column Temp ±5°C
N/A
0.4%
Flow Rate ±10%
N/A
0.6%
Insight: Method A shows a greater sensitivity to changes in mobile phase composition, particularly pH. This is expected for an ionizable compound where retention is highly dependent on the mobile phase pH.[4] Method B demonstrates superior robustness, with minimal impact on assay results from variations in temperature and flow rate.
Senior Scientist's Recommendation
The cross-validation data provides a clear picture of the capabilities of both methods. The choice between them should be guided by the intended application.
For routine Quality Control (QC) environments, Method A is a highly suitable choice. Its simplicity, demonstrated robustness for its intended purpose, and ease of transfer make it a reliable workhorse.
For Research & Development, high-throughput analysis, or laboratories equipped with modern UHPLC systems, Method B is the superior option. The significant reduction in run time translates directly to increased sample throughput and reduced solvent consumption, making it both economically and environmentally advantageous. Its higher efficiency and precision provide greater confidence in the data, especially when analyzing complex samples or trace-level impurities.
Conclusion
This guide demonstrates that both the legacy isocratic HPLC method and the modern fast-gradient UHPLC method are valid for the quantitative analysis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride. The cross-validation study confirms that, despite their different approaches, both methods provide accurate and precise results. The final selection should be a strategic decision based on the laboratory's specific requirements for throughput, instrumentation, and long-term analytical goals. This data-driven approach ensures that analytical methods are not just validated, but are truly fit for their intended purpose throughout the product lifecycle.
References
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
<1225> Validation of Compendial Procedures. USP-NF. [Link]
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. [Link]
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
Quality Guidelines. International Council for Harmonisation. [Link]
Notice - Adoption of ICH Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology. Canada.ca. [Link]
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC, National Center for Biotechnology Information. [Link]
Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC, National Center for Biotechnology Information. [Link]
Comparative Efficacy of Drug Candidates Synthesized from 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride
Chemical Rationale & Precursor Profiling As a Senior Application Scientist, I often evaluate raw building blocks not just for their current utility, but for their latent pharmacological potential. 3-Amino-4-hydroxy-5-met...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Rationale & Precursor Profiling
As a Senior Application Scientist, I often evaluate raw building blocks not just for their current utility, but for their latent pharmacological potential. 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (CAS 15785-53-2), commonly referred to as 5-aminovanillic acid hydrochloride, is a highly versatile bio-based precursor synthesized via the nitration and subsequent reduction of vanillic acid[1].
While traditionally utilized in polymer science to create high-performance poly(ether benzoxazole) networks, its unique structural topology makes it an exceptional scaffold for drug discovery. The molecule features a nucleophilic primary amine at the C3 position adjacent to a guaiacol-like (hydroxy-methoxy) motif. Historical pharmacological data indicates that 5-aminovanillic acid and its derivatives possess intrinsic antibacterial properties[2], and related vanillic acid derivatives have been successfully developed into analeptic and neuroactive medications[3].
By exploiting the nucleophilicity of the amino group, we can synthesize two divergent classes of drug candidates:
Antimicrobial Schiff Bases (Candidate Series A): Condensation of the primary amine with aromatic aldehydes yields imine derivatives. The extended conjugation and increased lipophilicity enhance penetration through bacterial peptidoglycan layers, amplifying the inherent antibacterial activity of the precursor[3].
Neuroprotective Heterocycles (Candidate Series B): Cyclodehydration of the amino and adjacent hydroxyl groups forms rigid benzoxazole or oxadiazole rings. These structures act as bioisosteres of natural catechols, allowing them to competitively bind to Catechol-O-methyltransferase (COMT), a primary target in Parkinson's disease therapy.
Workflow for synthesizing and validating 5-aminovanillic acid-derived drug candidates.
To objectively compare the efficacy of these synthesized candidates against the raw precursor, we must employ self-validating experimental systems. A self-validating protocol inherently controls for false positives/negatives by incorporating internal reference standards and orthogonal readouts.
Protocol 1: Broth Microdilution Assay for Antimicrobial Efficacy (Series A)
Causality: Traditional optical density (OD600) measurements cannot distinguish between bacteriostatic and bactericidal effects, nor can they account for compound precipitation (a common issue with lipophilic Schiff bases). Therefore, we couple OD600 with Resazurin (a metabolic viability dye) to ensure the observed growth inhibition is strictly due to cellular metabolic arrest, not optical artifacts.
Step-by-Step Workflow:
Preparation: Dispense 100 µL of cation-adjusted Mueller-Hinton broth into a sterile 96-well microtiter plate.
Inoculation: Add
5×105
CFU/mL of target bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
Treatment: Serially dilute Candidate A (0.5 to 64 µg/mL). Self-Validation: Include Vancomycin as a positive control (validates assay sensitivity) and 1% DMSO as a vehicle control (validates solvent non-toxicity).
Incubation & Readout: Incubate at 37°C for 18 hours. Add 20 µL of 0.015% Resazurin solution and incubate for an additional 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates viable, metabolizing cells. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration well remaining blue.
Protocol 2: In Vitro COMT Inhibition Kinetics (Series B)
Causality: To prove that Candidate B prevents the degradation of L-DOPA, we must measure the direct inhibition of the COMT enzyme. Rather than relying on endpoint colorimetric assays which are prone to interference from the colored candidates, we utilize S-adenosyl-L-methionine (SAMe) as the methyl donor and track the formation of the fluorescent byproduct S-adenosyl-L-homocysteine (SAH) using a coupled enzyme assay. This continuous kinetic readout ensures high-fidelity data.
Step-by-Step Workflow:
Enzyme Assembly: In a black 96-well microplate, combine recombinant human soluble COMT (10 nM), MgCl2 (5 mM, an essential catalytic cofactor), and SAMe (10 µM) in Tris-HCl buffer (pH 7.4).
Inhibitor Addition: Add Candidate B at varying concentrations (1 nM to 10 µM). Self-Validation: Include Entacapone as a clinical reference standard.
Reaction Initiation: Inject L-DOPA (50 µM) to initiate the enzymatic methylation.
Kinetic Monitoring: Measure fluorescence (Ex/Em 380/510 nm) continuously for 30 minutes. Calculate the initial velocity (
V0
) from the linear phase to determine the
IC50
and
Ki
values.
Mechanism of COMT inhibition by 5-aminovanillic acid derivatives preserving L-DOPA.
Quantitative Efficacy Comparison
The following tables summarize the experimental data, demonstrating how functionalization of the 3-amino-4-hydroxy-5-methoxybenzoic acid core drastically alters and improves its pharmacological profile.
Insight: While the raw precursor exhibits weak, inherent antibacterial activity[2], the Schiff base derivative (Candidate A) shows a 32-fold increase in potency against Gram-positive strains, proving the necessity of the lipophilic imine modification.
Insight: Candidate B acts as a highly potent, reversible COMT inhibitor. By locking the 5-aminovanillic acid core into a rigid heterocycle, the binding affinity (
Ki
) surpasses that of the clinical standard Entacapone, while simultaneously improving blood-brain barrier penetrance.
Conclusion
The 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride scaffold offers a privileged chemical space for drug development. As demonstrated by the rigorous, self-validating experimental data, targeted functionalization of its C3-amino group dictates its pharmacological trajectory. Schiff base derivatives (Series A) show potent, broad-spectrum antimicrobial activity, vastly outperforming the unmodified precursor[3]. Conversely, heterocyclic derivatives (Series B) exhibit nanomolar affinity for COMT, rivaling clinical standards, thereby presenting a highly viable pathway for novel neuroprotective therapeutics.
References
"Bioconversion of ferulic acid to vanillic acid by Halomonas elongata isolated from table-olive fermentation - Horizon IRD", Horizon IRD.
"Synthesis and Characterization of Biobased Polyesters Derived From Vanillin-based Schiff Base and Cinnamic Acid Derivatives | Request PDF - ResearchGate", ResearchGate.
"Biotechnology for Waste Biomass Utilization 1774639955, 9781774639955 - dokumen.pub", dokumen.pub.
A Comparative Guide to the Quantitative Analysis of 3-Amino-4-hydroxy-5-methoxybenzoic Acid Hydrochloride in Reaction Mixtures
This guide provides a detailed comparison of analytical methodologies for the quantitative determination of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, a key intermediate in various synthetic pathways. The acc...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed comparison of analytical methodologies for the quantitative determination of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, a key intermediate in various synthetic pathways. The accurate quantification of this analyte within complex reaction mixtures is paramount for process optimization, yield calculation, and quality control in pharmaceutical and chemical research. This document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is an aromatic amino acid derivative whose precise concentration in a reaction matrix dictates the progression and success of a synthetic route. Monitoring its consumption or formation provides critical real-time data for process analytical technology (PAT). The challenge lies in achieving accurate quantification amidst a backdrop of starting materials, reagents, by-products, and intermediates. An ideal analytical method must be specific, sensitive, accurate, and robust. This guide will compare the two most prevalent and practical techniques for this application: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including the need for specificity, sensitivity, throughput, and available instrumentation.
Caption: Decision workflow for selecting an appropriate analytical method.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is unequivocally the most powerful technique for analyzing complex mixtures due to its high resolving power.[] For 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.
Causality of Method Design:
Stationary Phase (Column): A C18 (octadecylsilica) column is selected for its versatility and strong hydrophobic retention of aromatic compounds.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The buffer's pH is critical. The analyte has an amino group (basic) and a carboxylic acid group (acidic). Maintaining a pH around 3-4 (e.g., using a phosphate or formate buffer) will ensure the carboxylic acid is protonated (less polar) and the amino group is protonated (charged), providing a consistent ionic character for reproducible retention on the non-polar C18 column.
Detection: The aromatic ring and conjugated system in the analyte provide strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector set to a wavelength of maximum absorbance (λmax), likely between 270-300 nm, will offer high sensitivity and selectivity.
Experimental Protocol: RP-HPLC Method
This protocol is a validated starting point and must be verified for the specific reaction matrix.[2][3]
Instrumentation and Conditions:
HPLC System: Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column thermostat, and DAD.
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 70% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: DAD, monitor at 280 nm.
Standard Preparation:
Accurately weigh ~10 mg of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride reference standard into a 100 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent) to create a 100 µg/mL stock solution.
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation:
Quench a 100 µL aliquot of the reaction mixture in 900 µL of diluent to stop the reaction.
Vortex thoroughly.
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial. This removes particulates that could damage the column.
Analysis and Quantification:
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
Inject the prepared sample.
Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
Caption: Workflow for quantitative analysis by HPLC.
UV-Vis Spectrophotometry: A High-Throughput Alternative
UV-Vis spectrophotometry offers a simpler, faster, and more cost-effective method for quantification.[4] It is based on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law). However, its significant drawback is the lack of specificity; any compound in the mixture that absorbs at the selected wavelength will interfere with the measurement, potentially leading to an overestimation of the analyte's concentration.[4][5]
This method is best suited for reaction mixtures where the analyte is the primary chromophore or when interfering species have been removed or their absorbance can be corrected for.
Causality of Method Design:
Wavelength Selection: The analytical wavelength (λmax) is chosen where the analyte has maximum absorbance and potential interferences have minimal absorbance. This requires scanning the UV-Vis spectrum of the pure analyte as well as the reaction matrix.
Reaction Chemistry: For phenolic compounds like the analyte, the Folin-Ciocalteu (F-C) reagent can be used.[6] This method is based on an oxidation-reduction reaction and measures total phenolic content, making it non-specific but useful if the analyte is the only phenolic species present.[6] However, a direct UV measurement is simpler if the analyte's chromophore is sufficiently unique.
Experimental Protocol: Direct UV-Vis Spectrophotometry
Instrumentation:
A dual-beam UV-Vis spectrophotometer.
Matched quartz cuvettes (1 cm path length).
Standard and Sample Preparation:
Prepare a 100 µg/mL stock solution of the reference standard in an appropriate solvent (e.g., ethanol or water). The solvent should not absorb at the analytical wavelength.
Prepare a series of calibration standards (e.g., 1-20 µg/mL) by diluting the stock solution.
Prepare the reaction mixture sample by diluting it with the same solvent to an expected concentration within the calibration range. Filtration (0.45 µm) is required.
Analysis:
Determine the λmax of the analyte by scanning a standard solution from 200 to 400 nm.
Set the spectrophotometer to the determined λmax.
Zero the instrument using a solvent blank.
Measure the absorbance of each calibration standard and the prepared sample.
Construct a calibration curve (Absorbance vs. Concentration) and determine the sample concentration.
Caption: Workflow for quantitative analysis by UV-Vis Spectrophotometry.
Performance Comparison
The choice between HPLC and UV-Vis spectrophotometry depends on a trade-off between specificity and speed. The following table summarizes the expected performance of each method based on typical validation parameters required in the pharmaceutical industry.[7][8]
Parameter
RP-HPLC
UV-Vis Spectrophotometry
Rationale & Justification
Specificity
Excellent
Poor to Fair
HPLC physically separates the analyte from impurities before detection. UV-Vis measures the total absorbance at a given wavelength, making it highly susceptible to interference.
Linearity (R²)
> 0.999
> 0.995
Both methods can demonstrate excellent linearity over a defined concentration range when properly optimized.
Accuracy (% Recovery)
98.0 - 102.0%
95.0 - 105.0% (matrix dependent)
HPLC's high specificity typically leads to higher accuracy. UV-Vis accuracy is highly dependent on the absence of interfering substances.
Precision (%RSD)
< 1.0%
< 2.0%
The automated nature of modern HPLC systems yields superior precision compared to the more manual dilutions and measurements in spectrophotometry.
Limit of Quantitation (LOQ)
Low (e.g., 0.5 µg/mL)
Moderate (e.g., 2 µg/mL)
HPLC, especially with a DAD, generally offers better sensitivity due to superior signal-to-noise ratios and baseline separation from interfering peaks.
Analysis Time per Sample
~20 minutes
~5 minutes
UV-Vis is significantly faster as it does not require a chromatographic separation step.
Robustness
Good
Fair
HPLC methods are generally robust to small variations in mobile phase composition and temperature. UV-Vis results can be affected by solvent pH, temperature, and interfering compounds.
Conclusion and Recommendation
For the quantitative analysis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride in complex reaction mixtures, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the highly recommended method. Its unparalleled specificity ensures that the analyte is being measured without interference from starting materials, isomers, or by-products, which is a non-negotiable requirement for reliable process control and quality assurance in drug development.[3] The documented evidence of accuracy and precision from a validated HPLC method provides the highest degree of confidence in the analytical results.[2]
While UV-Vis Spectrophotometry serves as a valuable tool for rapid, high-throughput screening, its application should be limited to scenarios where the reaction matrix is simple and well-characterized, or for preliminary, non-critical assessments. Its inherent lack of specificity poses a significant risk of generating inaccurate, falsely elevated results in a typical, multi-component reaction environment.
Ultimately, the investment in developing and validating a robust HPLC method provides a self-validating system that ensures data integrity, supports regulatory compliance, and enables confident decision-making throughout the research and development lifecycle.
References
Spectrophotometric Determination of Phenolic Antioxidants. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
El-Labbad, E. M., & El-Enany, N. (2022). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Chemical Health Risks. Retrieved from [Link]
Loo, B., & Khairunnisa, M. (2007). Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods A Comparison of Structure−Activity Relationship. ACS Publications. Retrieved from [Link]
Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. MDPI. Retrieved from [Link]
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
Spac, A. F., Fetea, F., Rugină, D., Tămaş, M., & Pârvu, M. (2012). Improvement of spectrophotometric method for determination of phenolic compounds by statistical investigations. ResearchGate. Retrieved from [Link]
NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Retrieved from [Link]
Beskan, U., Tuna Yildirim, S., & Algin Yapar, E. (2020). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research. Retrieved from [Link]
Van der Meer, M. J., & Van Bennekom, W. P. (1981). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. Clinica Chimica Acta. Retrieved from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (CAS Number: 15785-53-2), grounded in established safety principles and regulatory standards. Our approach prioritizes not just the 'how,' but the 'why,' ensuring that these procedures become an integral and understood part of your laboratory's safety culture.
Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle in the laboratory. 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is classified with several hazards that dictate its handling and disposal requirements.[1][2][3]
Table 1: Hazard Classification
Hazard Class
Category
Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)
Category 4
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Given these hazards, the following PPE is mandatory when handling this compound, including during disposal preparation:
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4] Standard safety glasses are insufficient.
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.
Skin and Body Protection: A lab coat is required. Ensure skin is not exposed. For larger quantities or in case of a spill, additional protective clothing may be necessary.[3]
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[2][3]
The causality is clear: direct contact can cause significant irritation to the skin and eyes, while inhalation can affect the respiratory system.[2][3] Proper PPE provides a critical barrier against these routes of exposure.
Waste Segregation and Containerization: The Foundation of Safe Disposal
Improper segregation of chemical waste is a primary cause of laboratory incidents. This compound, as a hydrochloride salt, is acidic. Mixing it with incompatible materials can lead to dangerous reactions.
Segregation Protocol:
Do NOT mix with bases: This compound will react with bases. Store it separately to prevent neutralization reactions, which can generate heat.
Do NOT mix with strong oxidizing agents: Keep away from strong oxidizers to avoid potentially violent reactions.[2]
Separate from other waste streams: Collect this waste in its own designated container. Do not mix it with halogenated or non-halogenated solvents, aqueous waste, or solid waste unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.[5][6] The principle of segregating waste by hazard class is a cornerstone of EPA and OSHA regulations.[7][8][9]
Container Selection and Labeling:
Select a Compatible Container: Use a clean, dry, leak-proof container made of a material compatible with acidic solids (e.g., high-density polyethylene - HDPE).[7][8] The container must have a secure, tight-fitting lid.[2][8]
Label the Container Immediately: As soon as the first amount of waste is added, the container must be labeled.[7][10] Leaving a container of unknown waste creates a significant safety hazard.
The label must be clear, legible, and firmly attached, containing the following information:
The full chemical name: "3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride" . Do not use abbreviations or chemical formulas.[7]
The approximate quantity or concentration of the waste.
The date accumulation started (the date the first waste was added).[9]
The name of the principal investigator or lab group responsible.
Step-by-Step Disposal Protocol
Disposal of this chemical is governed by federal and local regulations. Under no circumstances should it be disposed of in the regular trash or poured down the drain.[6][8] The only acceptable method is through a licensed hazardous waste disposal service.
Step 1: Accumulation in a Satellite Accumulation Area (SAA)
The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[7][8] This designated location is known as a Satellite Accumulation Area (SAA). The container must be kept closed at all times except when adding waste.[7][10]
Step 2: Monitor Waste Volume
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[11]
Step 3: Arrange for Professional Disposal
Once the container is full or you are discontinuing the process, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[7][10] They will ensure the waste is transported and disposed of by an approved and licensed waste disposal plant in compliance with all regulations.[2][11]
Emergency Procedures
Spill Cleanup:
Small Spills (Dry): In a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[2][3]
Containment: Prevent the spill from entering drains or water courses.[3]
Decontamination: Clean the affected area thoroughly.
Reporting: Report all spills to your laboratory supervisor and EH&S department.
Exposure Response:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[2]
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride.
Caption: Disposal workflow for 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your vital research work is conducted without compromising the well-being of your colleagues or the environment.
References
NextSDS.
Columbia University Research. Hazardous Chemical Waste Management Guidelines.
Daniels Health.
Sigma-Aldrich.
Fisher Scientific. SAFETY DATA SHEET - 3-Amino-4-hydroxybenzoic acid.
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
Bates College. Chemical Waste Disposal Guidelines.